molecular formula C12H14O4<br>C6H4(COOC2H5)2<br>C12H14O4 B118142 Diethyl Phthalate CAS No. 84-66-2

Diethyl Phthalate

Cat. No.: B118142
CAS No.: 84-66-2
M. Wt: 222.24 g/mol
InChI Key: FLKPEMZONWLCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl phthalate (DEP) is a phthalate ester with the chemical formula C12H14O4, appearing as a colorless, oily liquid with a slight, characteristic odor and a bitter taste . It is produced by the reaction of ethanol with phthalic anhydride in the presence of a strong acid catalyst . DEP serves as a versatile compound in research, primarily used as a plasticizer to impart flexibility to polyvinyl chloride (PVC) and other plastics . It is also a significant subject of study in toxicology and endocrinology research. Unlike some longer-chain phthalates, DEP is generally not considered a potent anti-androgen , but it has been associated with androgen-independent male reproductive toxicity, such as effects on sperm, as well as developmental toxicity and hepatic effects in animal models . Its primary metabolite is monoethyl phthalate (MEP) . Mechanistic studies, particularly in model organisms like Saccharomyces cerevisiae , indicate that DEP can perturb nitrogen metabolism and amino acid homeostasis . Furthermore, research suggests that some phthalates can interfere with the endocrine system by modulating nuclear receptors, membrane receptors, and intracellular signaling pathways, potentially leading to reproductive disorders . This compound is biodegradable; in soil, it undergoes sequential hydrolysis by microorganisms to monoethyl phthalate and subsequently to phthalic acid . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKPEMZONWLCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4, Array
Record name DIETHYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8534
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021780
Record name Diethyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diethyl phthalate appears as a clear, colorless liquid without significant odor. More dense than water and insoluble in water. Hence sinks in water. Primary hazard is to the environment. Spread to the environment should be immediately stopped. Easily penetrates soil, contaminates groundwater and nearby waterways. Flash point 325 °F. Severely irritates eyes and mildly irritates skin. Used in the manufacture of perfumes, plastics, mosquito repellents and many other products., Liquid, Colorless to water-white, oily liquid with a very slight, aromatic odor. (pesticide); [NIOSH], COLOURLESS OILY LIQUID., Colorless to water-white, oily liquid with a very slight, aromatic odor., Colorless to water-white, oily liquid with a very slight, aromatic odor. [pesticide]
Record name DIETHYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8534
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Benzenedicarboxylic acid, 1,2-diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethyl phthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/457
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIETHYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIETHYL PHTHALATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/719
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Diethyl phthalate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0213.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

568 °F at 760 mmHg (NTP, 1992), 295 °C, 563 °F
Record name DIETHYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8534
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIETHYL PHTHALATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/719
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Diethyl phthalate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0213.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

284 °F (NTP, 1992), 161 °C, 322 °F (161 °C) (Open cup), 117 °C c.c., 284 °F, (oc) 322 °F
Record name DIETHYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8534
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diethyl phthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/457
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIETHYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIETHYL PHTHALATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/719
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Diethyl phthalate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0213.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, ethyl ether. Soluble in acetone, benzene, carbon tetrachloride, MISCIBLE WITH VEGETABLE OILS, Miscible with alcohols, ketones, esters, aromatic hydrocarbons; partly miscible with aliphatic solvents, Miscible with many organic solvents, In water, 1,080 mg/L at 25 °C, Solubility in water at 25 °C: none, (77 °F): 0.1%
Record name DIETHYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8534
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Diethyl phthalate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0213.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.120 at 25 °C/25 °C, Relative density (water = 1): 1.1, 1.12
Record name DIETHYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8534
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIETHYL PHTHALATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/719
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Diethyl phthalate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0213.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

7.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 7.7, 7.66
Record name DIETHYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8534
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIETHYL PHTHALATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/719
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

1 mmHg at 227.8 °F ; 5 mmHg at 285.3 °F (NTP, 1992), 0.002 [mmHg], 2.1X10-3 mm Hg at 25 °C, 0.002 mmHg at 77 °F, (77 °F): 0.002 mmHg
Record name DIETHYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8534
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diethyl phthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/457
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIETHYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYL PHTHALATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/719
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Diethyl phthalate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0213.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless oily liquid, Colorless to water-white, oily liquid.

CAS No.

84-66-2
Record name DIETHYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8534
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diethyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl phthalate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIETHYL PHTHALATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzenedicarboxylic acid, 1,2-diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.409
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diethyl phthalate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF064M00AF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIETHYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIETHYL PHTHALATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/719
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phthalic acid, diethyl ester
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/TI100590.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

27 °F (NTP, 1992), -40.5 °C, -67 - -44 °C, -41 °F
Record name DIETHYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8534
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIETHYL PHTHALATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/719
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Diethyl phthalate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0213.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

Diethyl Phthalate: A Comprehensive Technical Guide to its Physicochemical Properties and Chemical Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phthalate (B1215562) (DEP) is a diester of phthalic acid, widely utilized across various industrial and pharmaceutical applications. It primarily serves as a plasticizer, solvent, and fragrance fixative.[1][2][3] An in-depth understanding of its physicochemical properties and chemical structure is paramount for researchers and professionals in drug development and material science to ensure its safe and effective use. This technical guide provides a detailed overview of the core physicochemical characteristics of diethyl phthalate, standardized experimental protocols for their determination, and a visualization of its chemical structure and metabolic pathway.

Chemical Structure and Identification

This compound is systematically named diethyl benzene-1,2-dicarboxylate.[4][5] Its structure consists of a benzene (B151609) ring with two adjacent ethyl ester groups.[5]

IdentifierValue
IUPAC Name diethyl benzene-1,2-dicarboxylate[4]
CAS Number 84-66-2[4]
Molecular Formula C₁₂H₁₄O₄[4][6]
SMILES CCOC(=O)c1ccccc1C(=O)OCC[4]

graph Diethyl_Phthalate_Structure {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Double bonds in benzene ring C1 -- C2 [style=double, len=1.0, color="#202124"]; C2 -- C3 [style=solid, len=1.0, color="#202124"]; C3 -- C4 [style=double, len=1.0, color="#202124"]; C4 -- C5 [style=solid, len=1.0, color="#202124"]; C5 -- C6 [style=double, len=1.0, color="#202124"]; C6 -- C1 [style=solid, len=1.0, color="#202124"];

// Ester group 1 C7 [pos="-1.74,1!", label="C", fontcolor="#202124"]; O1 [pos="-2.61,1.5!", label="O", fontcolor="#EA4335"]; O2 [pos="-1.74,0!", label="O", fontcolor="#EA4335"]; C8 [pos="-2.61,-0.5!", label="C", fontcolor="#202124"]; C9 [pos="-3.48,0!", label="C", fontcolor="#202124"]; H1 [pos="-2.61,-1.5!", label="H₃", fontcolor="#5F6368"]; H2 [pos="-4.35,0.5!", label="H₂", fontcolor="#5F6368"];

C2 -- C7 [style=solid, len=1.0, color="#202124"]; C7 -- O1 [style=double, len=1.0, color="#202124"]; C7 -- O2 [style=solid, len=1.0, color="#202124"]; O2 -- C8 [style=solid, len=1.0, color="#202124"]; C8 -- C9 [style=solid, len=1.0, color="#202124"]; C8 -- H1 [style=solid, len=0.5, color="#202124"]; C9 -- H2 [style=solid, len=0.5, color="#202124"];

// Ester group 2 C10 [pos="1.74,1!", label="C", fontcolor="#202124"]; O3 [pos="2.61,1.5!", label="O", fontcolor="#EA4335"]; O4 [pos="1.74,0!", label="O", fontcolor="#EA4335"]; C11 [pos="2.61,-0.5!", label="C", fontcolor="#202124"]; C12 [pos="3.48,0!", label="C", fontcolor="#202124"]; H3 [pos="2.61,-1.5!", label="H₃", fontcolor="#5F6368"]; H4 [pos="4.35,0.5!", label="H₂", fontcolor="#5F6368"];

C6 -- C10 [style=solid, len=1.0, color="#202124"]; C10 -- O3 [style=double, len=1.0, color="#202124"]; C10 -- O4 [style=solid, len=1.0, color="#202124"]; O4 -- C11 [style=solid, len=1.0, color="#202124"]; C11 -- C12 [style=solid, len=1.0, color="#202124"]; C11 -- H3 [style=solid, len=0.5, color="#202124"]; C12 -- H4 [style=solid, len=0.5, color="#202124"]; }

Figure 1: Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueUnitReference(s)
Molecular Weight 222.24 g/mol [4][6]
Appearance Colorless, oily liquid-[4]
Density 1.12 (at 20 °C)g/cm³[4]
Melting Point -3°C[4][6]
Boiling Point 298-299°C[4][6]
Water Solubility 1080 (at 25 °C)mg/L[4][7]
Vapor Pressure 0.002 (at 25 °C)mmHg[4]
Octanol-Water Partition Coefficient (log Kow) 2.42 - 2.47-[4][8]

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method - ASTM E324)

This method determines the temperature range over which a crystalline solid melts.

1. Principle: A small, finely powdered sample is heated in a capillary tube, and the temperatures at which melting begins and is complete are observed.[9]

2. Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)[9]

  • Capillary tubes (sealed at one end)[9]

  • Thermometer or digital temperature probe[9]

  • Sample pulverizing tool

3. Procedure:

  • Ensure the this compound sample is solidified by cooling below its melting point.

  • Finely powder a small amount of the solid sample.

  • Pack the powdered sample into a capillary tube to a height of 2-4 mm.[9]

  • Place the capillary tube in the heating block of the melting point apparatus.[9]

  • Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point of -3°C.

  • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (onset of melting).

  • Record the temperature at which the last solid crystal melts (completion of melting).

  • The melting range is the interval between these two temperatures. For a pure substance, this range is typically narrow.

Boiling Point Determination (Distillation Method)

This method determines the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.

1. Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.[10]

2. Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer or digital temperature probe

  • Heating mantle or oil bath

  • Boiling chips

3. Procedure:

  • Place a volume of this compound (e.g., 25 mL) into the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.[10]

  • Begin heating the flask gently.

  • Observe the temperature as the liquid begins to boil and the vapor rises.

  • Record the temperature when the vapor temperature stabilizes while the liquid is distilling at a steady rate. This stable temperature is the boiling point.[10]

  • Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Density Determination (Oscillating U-tube Method - ASTM D4052)

This method provides a precise measurement of the density of a liquid.

1. Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. The introduction of a sample changes the mass of the tube, which in turn alters the oscillation frequency. The density is calculated from this change in frequency.[11]

2. Apparatus:

  • Digital density meter with an oscillating U-tube

  • Syringe or autosampler for sample injection

  • Thermostatic control for the measuring cell

3. Procedure:

  • Calibrate the density meter with two standards of known density that bracket the expected density of this compound (e.g., dry air and pure water).

  • Set the temperature of the measuring cell to the desired temperature (e.g., 20°C).

  • Inject the this compound sample into the U-tube, ensuring no air bubbles are present.[11]

  • Allow the sample to reach thermal equilibrium within the cell.

  • The instrument will measure the oscillation period and automatically calculate and display the density.

  • Clean the U-tube with appropriate solvents (e.g., ethanol (B145695) followed by acetone) and dry it before the next measurement.

Water Solubility Determination (Flask Method - OECD 105)

This method is suitable for substances with a water solubility greater than 10⁻² g/L.

1. Principle: An excess amount of the substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined.[12]

2. Apparatus:

  • Flasks with stoppers

  • Constant temperature water bath or shaker

  • Centrifuge (if necessary for phase separation)

  • Analytical instrument for concentration measurement (e.g., HPLC, GC-MS)

3. Procedure:

  • Add an excess amount of this compound to a known volume of distilled water in a flask.

  • Stopper the flask and place it in a constant temperature bath (e.g., 25°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the required equilibration time.[12]

  • After agitation, allow the mixture to stand at the same temperature to allow for phase separation. If necessary, centrifuge the sample to remove undissolved droplets.

  • Carefully withdraw a sample from the aqueous phase, ensuring no undissolved substance is included.

  • Analyze the concentration of this compound in the aqueous sample using a validated analytical method.

  • Repeat the determination at least twice.

Vapor Pressure Determination (Static Method - OECD 104)

This method measures the saturation vapor pressure of a substance at different temperatures.

1. Principle: The substance is introduced into a vacuum-sealed container, and the pressure of the vapor in equilibrium with the substance is measured at a constant temperature.[13][14][15]

2. Apparatus:

  • Vapor pressure apparatus with a sample cell and pressure sensor

  • Vacuum pump

  • Thermostatic bath or oven

  • Temperature measuring device

3. Procedure:

  • Introduce a small amount of degassed this compound into the sample cell.

  • Evacuate the apparatus to remove air.

  • Bring the sample cell to the desired temperature using the thermostatic bath.

  • Allow the system to reach thermal and pressure equilibrium.

  • Record the vapor pressure measured by the pressure sensor.

  • Repeat the measurement at several different temperatures to establish the vapor pressure curve.[15][16]

Octanol-Water Partition Coefficient (Slow-Stirring Method - OECD 123)

This method determines the lipophilicity of a substance.

1. Principle: The test substance is dissolved in a two-phase system of n-octanol and water. The system is gently stirred to allow the substance to partition between the two phases until equilibrium is reached. The concentration of the substance in each phase is then measured.[16]

2. Apparatus:

  • Thermostated stirred reactor vessel

  • Slow-speed stirrer

  • Phase separation funnel or centrifuge

  • Analytical instrument for concentration measurement (e.g., HPLC, GC-MS)

3. Procedure:

  • Pre-saturate n-octanol with water and water with n-octanol.

  • Add known volumes of the pre-saturated n-octanol and water to the reactor vessel.

  • Introduce a known amount of this compound into the vessel.

  • Stir the mixture slowly at a constant temperature (e.g., 25°C) to avoid the formation of an emulsion.

  • Periodically take samples from both the n-octanol and water phases and measure the concentration of this compound.

  • Continue until the ratio of the concentrations in the two phases becomes constant, indicating that equilibrium has been reached.

  • Calculate the partition coefficient (Kow) as the ratio of the equilibrium concentration in n-octanol to the equilibrium concentration in water. The result is typically expressed as log Kow.

Metabolic Pathway

In humans and other mammals, this compound is rapidly metabolized. The primary pathway involves the hydrolysis of one of the ethyl ester linkages to form monoethyl phthalate (MEP) and ethanol.[7] This reaction is catalyzed by carboxylesterases found in various tissues, including the liver and intestines. MEP is the major urinary metabolite and is often used as a biomarker for DEP exposure.[7]

Diethyl_Phthalate_Metabolism DEP This compound (DEP) MEP Monoethyl Phthalate (MEP) DEP->MEP Hydrolysis (Carboxylesterases) Excretion Urinary Excretion MEP->Excretion

Figure 2: Simplified Metabolic Pathway of this compound in Humans

References

Synthesis and Purification of High-Purity Diethyl Phthalate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Diethyl phthalate (B1215562) (DEP), a colorless and odorless liquid, is a versatile diester of phthalic acid and ethanol (B145695). It finds extensive application in research and various industries, serving as a plasticizer, solvent, and fixative.[1][2] In a research context, particularly in drug development and analytical studies, the availability of high-purity DEP is paramount to ensure the accuracy and reproducibility of experimental results. This technical guide provides a comprehensive overview of the synthesis and purification of high-purity diethyl phthalate, tailored for researchers, scientists, and drug development professionals.

Synthesis of this compound

The primary industrial and laboratory method for synthesizing this compound is the esterification of phthalic anhydride (B1165640) with ethanol.[3][4][5][6][7] This reaction is typically catalyzed by a strong acid, most commonly concentrated sulfuric acid.[3][4][6][7][8]

The reaction proceeds in two main stages:

  • Monoester Formation: Phthalic anhydride rapidly reacts with one equivalent of ethanol to form monoethyl phthalate. This step is generally fast and does not require a catalyst.[8]

  • Diester Formation: The monoethyl phthalate then reacts with a second equivalent of ethanol to form this compound and water. This step is a reversible equilibrium reaction and is significantly slower, thus requiring a catalyst and often the removal of water to drive the reaction to completion.[8]

Experimental Protocol: Synthesis of this compound

The following protocol outlines a typical laboratory-scale synthesis of this compound.

Materials:

  • Phthalic Anhydride

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Carbonate Solution (e.g., 5-10% w/v)

  • Saturated Sodium Chloride Solution

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator (optional)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride and an excess of absolute ethanol. A molar ratio of 1:2.5 to 1:3 (phthalic anhydride to ethanol) is commonly used to drive the equilibrium towards the product.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. A typical catalyst loading is 1-2% of the weight of the phthalic anhydride.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up:

    • After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, a sodium carbonate solution to neutralize the acidic catalyst and any unreacted phthalic acid, and finally with a saturated sodium chloride solution to reduce the solubility of the organic product in the aqueous layer.

    • Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the excess ethanol from the dried organic layer using a rotary evaporator or by simple distillation. The remaining crude product is this compound.

Purification of this compound

For most research applications, the crude this compound requires further purification to remove unreacted starting materials, by-products, and the catalyst. The most effective method for obtaining high-purity DEP is vacuum distillation.

Experimental Protocol: Purification by Vacuum Distillation

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Manometer

  • Heating mantle

Procedure:

  • Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed to maintain a high vacuum.

  • Distillation: Transfer the crude this compound to the distillation flask. Begin heating the flask gently under reduced pressure.

  • Fraction Collection: Collect the fractions that distill at the appropriate boiling point for this compound under the specific vacuum pressure. The boiling point of this compound is approximately 298 °C at atmospheric pressure, but it is significantly lower under vacuum (e.g., 156°C at 1.41 kPa).[4] Discard the initial lower-boiling fraction, which may contain residual ethanol and other volatile impurities, and the final high-boiling residue.

  • High-Purity Product: The collected main fraction should be high-purity this compound. A purity of over 99.5% can often be achieved with careful distillation.[9] For applications requiring extremely high purity (e.g., >99.9%), a second vacuum distillation or other purification techniques like column chromatography may be necessary.

Purity Analysis

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful method for this purpose.[10][11][12][13][14]

Experimental Protocol: Purity Analysis by GC-MS

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • A suitable capillary column (e.g., a non-polar or mid-polar column like a 5% phenyl-methylpolysiloxane column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent, such as ethyl acetate (B1210297) or dichloromethane.

  • GC-MS Analysis: Inject a small volume of the sample solution into the GC-MS system. The gas chromatograph will separate the components of the sample based on their volatility and interaction with the stationary phase of the column. The mass spectrometer will then detect and identify the separated components based on their mass-to-charge ratio.

  • Data Analysis: The resulting chromatogram will show a major peak corresponding to this compound and potentially minor peaks corresponding to impurities. The purity can be calculated by determining the relative area of the this compound peak compared to the total area of all peaks. The mass spectrum of the major peak can be compared to a library spectrum to confirm the identity of this compound.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and purification of this compound.

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterValueReference
Molar Ratio (Phthalic Anhydride:Ethanol)1 : 2.5 - 1 : 3
Catalyst (Concentrated H₂SO₄)1-2% by weight of Phthalic Anhydride-
Reflux Time2 - 4 hours-
Typical Crude Yield> 90%-

Table 2: Physical Properties and Purity Levels of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₄O₄[7]
Molecular Weight222.24 g/mol -
Boiling Point (atm)298 °C-
Boiling Point (1.41 kPa)156 °C[4]
Commercially Available Purity99.70% - 99.97%[3]
High Purity (Post-distillation)> 99.5%[9]
Ultra High Purity≥ 99.9%[9][15]

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the synthesis and purification of high-purity this compound.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage Reactants Phthalic Anhydride + Excess Ethanol Reflux Reflux (2-4 hours) Reactants->Reflux Catalyst Conc. H₂SO₄ Catalyst->Reflux CrudeProduct Crude this compound in Ethanol Reflux->CrudeProduct Wash1 Wash with Water CrudeProduct->Wash1 CrudeProduct->Wash1 Wash2 Neutralize with Na₂CO₃ Solution Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Drying Dry with Anhydrous MgSO₄ Wash3->Drying SolventRemoval Solvent Removal (Rotovap/Distillation) Drying->SolventRemoval CrudeDEP Crude Diethyl Phthalate SolventRemoval->CrudeDEP PurificationWorkflow cluster_purification Purification Stage cluster_analysis Purity Analysis CrudeDEP_in Crude Diethyl Phthalate VacuumDistillation Vacuum Distillation CrudeDEP_in->VacuumDistillation Fractions Fraction Collection VacuumDistillation->Fractions HighPurityDEP High-Purity This compound Fractions->HighPurityDEP GCMS GC-MS Analysis HighPurityDEP->GCMS HighPurityDEP->GCMS PurityConfirmation Purity Confirmation (>99.5%) GCMS->PurityConfirmation

References

Environmental fate and transport of diethyl phthalate in aquatic systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Environmental Fate and Transport of Diethyl Phthalate (B1215562) in Aquatic Systems

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of Diethyl Phthalate (DEP) in aquatic ecosystems. It covers the principal degradation and partitioning processes, summarizes key quantitative data, and details common experimental methodologies for their study.

Introduction

This compound (CAS No. 84-66-2) is a diester of phthalic acid and ethanol, widely used as a plasticizer, a solvent in cosmetics and fragrances, and in various industrial applications.[1][2][3] Due to its extensive use and the fact that it is not chemically bound to the products it is in, DEP is readily released into the environment.[2] Its presence in aquatic systems is a significant concern due to its potential for aquatic toxicity and as a persistent organic pollutant.[1][4][5] This document outlines the key pathways that determine its persistence, transformation, and distribution in water.

Physicochemical Properties

The environmental behavior of DEP is governed by its fundamental physicochemical properties. These properties influence its solubility, volatility, and tendency to associate with organic matter.

PropertyValueReference
Molecular Formula C₁₂H₁₄O₄[6][7]
Molecular Weight 222.24 g/mol [6][7]
Water Solubility ~1,080 - 1,100 mg/L at 25°C[6][8][9]
Vapor Pressure 2.1 x 10⁻³ mm Hg at 25°C[7]
Log Octanol-Water Partition Coefficient (Log Kₒw) 2.38 - 2.42[6][8]
Henry's Law Constant 6.1 x 10⁻⁷ atm-m³/mole[7]

Environmental Fate Processes

The persistence of DEP in aquatic systems is determined by a combination of biotic and abiotic degradation processes, as well as physical transport mechanisms. Microbial transformation is the most significant process for the rapid loss of DEP from water.[10][11]

Biodegradation

Biodegradation is the primary mechanism for the removal of DEP from aquatic environments.[10][12] The process is primarily aerobic and involves the sequential hydrolysis of the ester bonds.

  • Pathway : The degradation typically begins with the hydrolysis of one ester linkage to form monoethyl phthalate (MEP), which is then further hydrolyzed to phthalic acid (PA).[8][13] Phthalic acid can be subsequently mineralized by microorganisms into carbon dioxide and water.[13]

  • Rate : DEP is considered readily biodegradable.[6] Studies have shown degradation of over 95% in 28 days in acclimated systems.[6] In one study, the bacterium Ralstonia pickettii was able to degrade 300 mg/L of DEP in under 24 hours.[14]

  • Factors : The rate is influenced by the presence of acclimated microbial populations, nutrient availability, temperature, and oxygen levels.[10]

Abiotic Degradation

While less significant than biodegradation, abiotic processes like hydrolysis and photolysis contribute to the transformation of DEP over longer time scales.

Hydrolysis of DEP in water is a slow process, especially at neutral pH.[15] The reaction involves the cleavage of the ester bonds to form MEP and eventually phthalic acid. The rate is dependent on pH and temperature.

  • Rate : The hydrolysis half-life at neutral pH (7.0) and 25°C is estimated to be between 2.9 and 8.8 years, indicating that it is not a significant degradation route under typical environmental conditions.[6] The process is faster under alkaline conditions (pH 8.5-9.5).[15]

Photolysis, or degradation by sunlight, can occur through direct absorption of UV radiation or indirect reaction with photochemically produced species like hydroxyl radicals.

  • Pathway : Under UV irradiation in seawater, DEP degrades first to mono-ethyl phthalate (MEP) and then to phthalic anhydride (B1165640) through the cleavage of a C-O bond.[16]

  • Rate : Direct photolysis in water is generally considered insignificant because DEP absorbs light at wavelengths that are largely filtered out by the atmosphere and natural waters.[6][17] However, advanced oxidation processes (e.g., UV/H₂O₂, UV/TiO₂) can significantly accelerate photolytic degradation, achieving over 98% removal in 60 minutes under laboratory conditions.[18][19]

Environmental Transport and Partitioning

Transport processes dictate the distribution of DEP between the water column, sediment, and biota.

Sorption

DEP has a moderate tendency to adsorb to sediment and suspended organic matter in the water column. This process is primarily governed by the organic carbon content of the solid phase.

  • Partitioning : The extent of sorption is described by the organic carbon-water (B12546825) partition coefficient (Koc). Measured Koc values for DEP range from 69 to 1,726 L/kg, indicating low to high mobility depending on the soil or sediment type.[7] Sorption to marine sediments has been shown to be a primary function of the organic carbon partition.[20]

Bioaccumulation

Bioaccumulation refers to the uptake and concentration of a chemical in an organism. The potential for bioaccumulation is often estimated from the octanol-water partition coefficient (Log Kₒw).

  • Potential : DEP has a moderate bioaccumulation potential, with a reported bioconcentration factor (BCF) of 117 in bluegill sunfish.[6][7] However, aquatic organisms can also readily metabolize this class of compounds, which may result in lower actual bioaccumulation than predicted.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the fate and transport of DEP.

Table 1: Degradation Half-Lives

Process Conditions Half-Life Reference
Hydrolysis pH 7, 25°C 2.9 - 8.8 years [6]
Atmospheric Photolysis Reaction with OH radicals 1.8 - 18 days [6]
Aerobic Soil Biodegradation - 1.83 days [7]

| Anaerobic Soil Biodegradation | - | ~5 days |[7] |

Table 2: Partition and Bioconcentration Coefficients

Coefficient Value Units Reference
Log Kₒw 2.38 - 2.42 Unitless [6][8]
Koc 69 - 1,726 L/kg [7]

| BCF (Fish) | 117 | L/kg |[6][7] |

Table 3: Aquatic Toxicity

Organism Endpoint Value (mg/L) Reference
Freshwater Fish (various) 96-hr LC₅₀ 12 - 17
Daphnia magna (crustacean) 48-hr EC₅₀ 86
Daphnia magna (crustacean) 21-day NOEC (reproduction) 25
Algae, Crustaceans, Fish Acute EC₅₀/LC₅₀ 7.6 - 131 [6]

| Hyalella azteca (amphipod) | 10-day LC₅₀ | 4.21 |[4][7] |

Visualizations of Key Pathways and Workflows

Environmental_Fate_of_DEP cluster_water Aquatic Environment cluster_sediment Sediment DEP_Water DEP in Water Column MEP Monoethyl Phthalate (MEP) DEP_Water->MEP Biodegradation / Hydrolysis PA Phthalic Acid DEP_Water->PA Photolysis DEP_Sediment DEP Sorbed to Sediment DEP_Water->DEP_Sediment Sorption / Partitioning (Koc) MEP->PA Biodegradation / Hydrolysis Mineralization CO₂ + H₂O PA->Mineralization Biodegradation

Biodegradation_Pathway DEP This compound (DEP) MEP Monoethyl Phthalate (MEP) DEP->MEP Esterase Hydrolysis (Step 1) PA Phthalic Acid (PA) MEP->PA Esterase Hydrolysis (Step 2) Mineralization Mineralization (CO₂, H₂O, Biomass) PA->Mineralization Ring Cleavage & Metabolism

Sorption_Workflow A 1. Prepare Sediment Slurry (Known mass of sediment + aqueous solution) B 2. Spike with DEP Solution (Known initial concentration, C₀) A->B C 3. Equilibrate (Shake at constant temperature for ~24-48h) B->C D 4. Separate Phases (Centrifuge or filter) C->D E 5. Analyze Aqueous Phase (Measure equilibrium concentration, Cw, via GC-MS or HPLC) D->E F 6. Calculate Sorbed Amount (Cs = (C₀ - Cw) * V / Mass_sediment) E->F G 7. Calculate Partition Coefficients (Kd = Cs / Cw) (Koc = Kd / foc) F->G

Experimental Protocols

Detailed methodologies are crucial for generating reliable and comparable data on the environmental fate of DEP. The following sections outline standard protocols for key experiments.

Protocol: Ready Biodegradability (OECD 301B - CO₂ Evolution Test)

This protocol is designed to determine the potential for rapid and ultimate biodegradation of a chemical in an aerobic aqueous medium.

  • 1. Principle: A solution of DEP is inoculated with microorganisms from a source like sewage treatment plant effluent. The mixture is aerated in the dark at a constant temperature. Biodegradation is followed by measuring the amount of CO₂ produced over a 28-day period. The percentage of degradation is calculated by comparing the CO₂ produced with the theoretical maximum (ThCO₂).

  • 2. Materials & Reagents:

    • Test substance: this compound (DEP).

    • Inoculum: Activated sludge from a domestic wastewater treatment plant.

    • Mineral Medium: Standardized solution containing essential mineral salts (e.g., potassium, sodium, calcium, magnesium, iron chlorides, and sulfates).

    • CO₂-free air.

    • Barium hydroxide (B78521) (Ba(OH)₂) or Sodium hydroxide (NaOH) solution for trapping CO₂.

  • 3. Procedure:

    • Prepare the mineral medium and add the inoculum to achieve a concentration of a few milligrams of suspended solids per liter.

    • Add DEP as the sole source of organic carbon, typically at a concentration of 10-20 mg/L.

    • Set up parallel test vessels, including a blank control (inoculum only), a reference control (with a readily biodegradable substance like sodium benzoate), and a toxicity control (DEP + reference substance).

    • Incubate the vessels in the dark at 22 ± 2°C for 28 days.

    • Pass CO₂-free air through the vessels. The exhaust air is bubbled through a known volume and concentration of Ba(OH)₂ or NaOH to trap the evolved CO₂.

    • Periodically (e.g., every 2-3 days), measure the amount of CO₂ produced by titrating the remaining hydroxide solution with standard acid (e.g., HCl).

  • 4. Data Analysis:

    • Calculate the cumulative CO₂ produced in the test and blank vessels.

    • Calculate the percentage of biodegradation as: % Degradation = [(CO₂_test - CO₂_blank) / ThCO₂] * 100.

    • A substance is considered "readily biodegradable" if it reaches >60% mineralization within a 10-day window during the 28-day test.

Protocol: Adsorption/Desorption (OECD 106 - Batch Equilibrium Method)

This method measures the sorption of a chemical to soil or sediment, allowing for the calculation of the distribution coefficient (Kd) and the organic carbon-normalized coefficient (Koc).

  • 1. Principle: A known mass of sediment or soil is equilibrated with an aqueous solution containing a known concentration of DEP. After equilibration, the solid and liquid phases are separated, and the concentration of DEP in the aqueous phase is measured. The amount sorbed to the solid phase is determined by the difference from the initial concentration.

  • 2. Materials & Reagents:

    • Test substance: this compound (DEP), potentially ¹⁴C-radiolabeled for easier quantification.

    • Adsorbent: Well-characterized sediment or soil samples (known pH, texture, and fraction of organic carbon, foc).

    • Aqueous Solution: Typically 0.01 M CaCl₂ to maintain a constant ionic strength and minimize cation exchange.

    • Centrifuge tubes with low-adsorption characteristics (e.g., glass with Teflon-lined caps).

  • 3. Procedure:

    • Air-dry and sieve (<2 mm) the soil/sediment samples. Determine the foc.

    • Add a known mass of soil/sediment to a series of centrifuge tubes.

    • Add a known volume of the aqueous DEP solution at several concentrations to the tubes.

    • Seal the tubes and shake them in a constant-temperature shaker until equilibrium is reached (preliminary tests should determine this time, often 24-48 hours).

    • Separate the phases by centrifugation at high speed.

    • Carefully remove an aliquot of the supernatant (aqueous phase) for analysis.

    • Analyze the DEP concentration in the supernatant (Cₑ) using an appropriate method such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), or liquid scintillation counting if radiolabeled DEP is used.[3][21][22][23]

  • 4. Data Analysis:

    • Calculate the amount of DEP sorbed to the solid phase (Cₛ) in mg/kg.

    • Plot Cₛ versus Cₑ. The slope of this isotherm is the distribution coefficient, Kd (L/kg).

    • Normalize Kd for the organic carbon content of the adsorbent to find Koc: Koc = (Kd / foc).

Conclusion

The environmental fate of this compound in aquatic systems is a multifaceted process dominated by microbial degradation. While abiotic processes like hydrolysis and photolysis are slow, they can contribute to transformation over extended periods. DEP exhibits moderate sorption potential to sediments and a moderate potential for bioaccumulation, though the latter may be limited by metabolic processes in organisms. Understanding these pathways and the methodologies used to quantify them is essential for accurately assessing the environmental risk posed by DEP and for developing effective management and remediation strategies.

References

Unraveling the Microbial Degradation of Diethyl Phthalate in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of diethyl phthalate (B1215562) (DEP), a common plasticizer, has led to its ubiquitous presence in the environment, raising concerns about its potential impact on ecosystems and human health. Understanding the natural attenuation processes of DEP, particularly its biodegradation by soil microorganisms, is crucial for environmental risk assessment and the development of effective bioremediation strategies. This technical guide provides an in-depth overview of the microbial degradation pathways of DEP in soil, complete with quantitative data, detailed experimental protocols, and visual representations of the core processes.

Core Biodegradation Pathways of Diethyl Phthalate

The microbial breakdown of this compound in soil primarily proceeds through two distinct pathways: a well-established hydrolysis pathway and a novel pathway observed in the presence of co-contaminants like methanol.

1. The Hydrolytic Pathway:

The most common and well-documented pathway for DEP biodegradation involves the sequential hydrolysis of its two ethyl ester bonds.[1][2][3][4][5] This process is initiated by microbial esterases, which are capable of cleaving the ester linkages.[6][7]

The steps are as follows:

  • Step 1: Hydrolysis to Monoethyl Phthalate (MEP): The first ethyl group is cleaved from the DEP molecule, resulting in the formation of monoethyl phthalate (MEP).

  • Step 2: Hydrolysis to Phthalic Acid (PA): The second ethyl group is subsequently removed from MEP, yielding phthalic acid (PA) as the central aromatic intermediate.[1][3][4][5]

Phthalic acid is then further metabolized by a variety of soil microorganisms through several aerobic and anaerobic pathways, ultimately leading to its mineralization into carbon dioxide and water.[1][6]

2. The Alternative Pathway in the Presence of Methanol:

Research has revealed an alternative biodegradation pathway for DEP in soils co-contaminated with methanol.[1][3][4][5] This pathway involves a series of transesterification or demethylation reactions, leading to the formation of different intermediates.

The key intermediates identified in this pathway include:

  • Ethyl Methyl Phthalate (EMP)

  • Dimethyl Phthalate (DMP)

  • Monomethyl Phthalate (MMP)

The formation of these compounds suggests a more complex metabolic route where the ethyl groups of DEP are replaced by methyl groups from methanol, or a demethylation process occurs.[1][3][4][5]

Quantitative Data on DEP Biodegradation

The efficiency of DEP biodegradation can vary significantly depending on the microbial community, soil characteristics, and environmental conditions. The following tables summarize quantitative data from various studies.

Table 1: Degradation of this compound by Paenarthrobacter sp. PH1 in Batch Culture

CompoundInitial Concentration (g/L)Time for Complete Degradation (hours)
This compound (DEP)148
Di-isobutyl Phthalate (DIBP)124
Dimethyl Phthalate (DMP)160
Mixture of DEP, DIBP, DMP1 (total)72

Data from a study on the degradation of low-molecular-weight phthalates by Paenarthrobacter sp. PH1.[7]

Table 2: Biodegradation of this compound in Soil Microcosms by Paenarthrobacter sp. PH1

Soil ConditionDEP Degradation (%) after 12 days
Sterile Soil65.79
Unsterile Soil69.7

This data highlights the significant contribution of the inoculated strain to DEP degradation.[7]

Table 3: Half-life of this compound in Soil

CompoundHalf-life (days) at 20°C
This compound (DEP)0.75

This rapid degradation suggests that DEP is not expected to persist in the environment under favorable conditions.[8][9][10]

Experimental Protocols for Studying DEP Biodegradation

The following sections detail the methodologies commonly employed in the investigation of DEP biodegradation in soil.

Soil Incubation and Sample Preparation

Objective: To create a controlled environment to study the degradation of DEP in soil by indigenous or inoculated microorganisms.

Materials:

  • Sandy clay loam soil (or other relevant soil type)[1]

  • This compound (DEP)

  • Methanol (HPLC grade, if studying the alternative pathway)[1]

  • Sterile distilled water

  • Incubators

  • Glass vials with Teflon-lined caps[1]

Procedure:

  • Soil Sieving: Pre-sieve the soil to a uniform particle size (e.g., <1.7 mm).[3]

  • Spiking: Dissolve a known concentration of DEP in a carrier solvent (e.g., methanol).[3] Add the DEP solution to the soil samples to achieve the desired final concentration (e.g., 100 µg g⁻¹).[1]

  • Incubation: Incubate the soil samples in the dark at a controlled temperature (e.g., 20°C).[1][3]

  • Sterile Control: Prepare a sterile control by autoclaving the soil before spiking to distinguish between biotic and abiotic degradation.[1]

  • Sampling: Collect soil samples at regular time intervals for analysis of DEP and its metabolites.

Extraction and Analysis of Phthalates

Objective: To extract DEP and its metabolites from soil samples and quantify their concentrations.

Materials:

  • Ethyl acetate (B1210297) (for diester phthalates)[1]

  • Sterile distilled water (for monoester phthalates and phthalic acid)[1]

  • Centrifuge

  • Nitrogen evaporator

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)[1]

  • High-Performance Liquid Chromatograph (HPLC)[1]

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for compound identification[1][3][4][5]

Procedure for Diester Phthalates (e.g., DEP, DMP, EMP):

  • Extraction: Add ethyl acetate to the soil sample and shake vigorously.

  • Centrifugation: Centrifuge the mixture to separate the solvent from the soil.

  • Concentration: Pool the solvent extracts and evaporate under a stream of nitrogen to a smaller volume.[1]

  • Analysis: Analyze the concentrated extract using GC-FID for quantification.[1]

Procedure for Monoester Phthalates and Phthalic Acid (e.g., MEP, MMP, PA):

  • Extraction: Use sterile distilled water instead of ethyl acetate for extraction.

  • Analysis: Analyze the aqueous extracts using HPLC for quantification.[1]

Confirmation of Identity:

  • The identity of the degradation products can be confirmed by comparing their retention times with known standards and by using GC-MS for mass spectral analysis.[1][3][4][5]

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the biodegradation pathways of DEP and a typical experimental workflow.

Biodegradation_Pathways cluster_hydrolytic Hydrolytic Pathway cluster_alternative Alternative Pathway (with Methanol) DEP This compound (DEP) MEP Monoethyl Phthalate (MEP) DEP->MEP Esterase PA Phthalic Acid (PA) MEP->PA Esterase Mineralization Mineralization (CO2 + H2O) PA->Mineralization DEP2 This compound (DEP) EMP Ethyl Methyl Phthalate (EMP) DEP2->EMP Transesterification/ Demethylation DMP Dimethyl Phthalate (DMP) EMP->DMP MMP Monomethyl Phthalate (MMP) DMP->MMP PA2 Phthalic Acid (PA) MMP->PA2 Mineralization2 Mineralization (CO2 + H2O)

Caption: Biodegradation pathways of this compound (DEP).

Experimental_Workflow Soil_Collection Soil Collection and Sieving Spiking Spiking with DEP (and Methanol if applicable) Soil_Collection->Spiking Incubation Incubation (Controlled Temperature and Time) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction (Ethyl Acetate / Water) Sampling->Extraction Analysis Instrumental Analysis (GC-FID, HPLC, GC-MS) Extraction->Analysis Data_Analysis Data Analysis and Pathway Elucidation Analysis->Data_Analysis

Caption: Experimental workflow for studying DEP biodegradation in soil.

References

Metabolic Pathways of Diethyl Phthalate in Mammalian Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl phthalate (B1215562) (DEP), a widely utilized plasticizer and component of consumer products, is subject to extensive metabolic transformation upon entering the mammalian system. Understanding the intricate pathways of its metabolism is crucial for assessing its toxicological profile and for the development of safer alternatives. This technical guide provides a comprehensive overview of the metabolic fate of DEP in mammalian models, detailing the enzymatic processes, key metabolites, and tissue-specific distribution. It consolidates quantitative data from various studies into comparative tables, outlines detailed experimental protocols for metabolic analysis, and presents visual diagrams of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Diethyl phthalate (DEP) is a short-chain dialkyl phthalate characterized by the chemical formula C₁₂H₁₄O₄. Its primary application is as a plasticizer in a variety of polymers to enhance their flexibility and durability. It is also a common ingredient in consumer products such as cosmetics, fragrances, and personal care items. Due to its widespread use, human exposure to DEP is ubiquitous. The primary route of metabolism for DEP in mammals involves a two-phase process initiated by hydrolysis, followed by conjugation, to facilitate its excretion from the body. The principal metabolite, monoethyl phthalate (MEP), is considered the biologically active molecule and is often used as a biomarker for DEP exposure.[1]

Metabolic Pathways of this compound

The metabolism of DEP in mammalian systems is a rapid and efficient process, primarily occurring in the gastrointestinal tract and the liver.[2] The metabolic cascade can be broadly divided into Phase I and Phase II reactions.

Phase I Metabolism: Hydrolysis

The initial and most significant step in DEP metabolism is the hydrolysis of one of its two ethyl ester linkages. This reaction is catalyzed by non-specific esterases and lipases, including pancreatic cholesterol esterase, present in the intestines and liver.[2] This enzymatic cleavage results in the formation of monoethyl phthalate (MEP) and ethanol. A minor pathway involving the complete hydrolysis to phthalic acid has also been reported.[3]

Phase II Metabolism: Glucuronidation

Following its formation, MEP, the primary and biologically active metabolite, undergoes Phase II conjugation. This process, known as glucuronidation, involves the covalent attachment of a glucuronic acid moiety to the carboxyl group of MEP. This reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs), which are predominantly located in the liver and intestines.[2][4] The resulting MEP-glucuronide is a more water-soluble and less toxic compound, which can be readily excreted from the body, primarily in the urine.[2] While MEP is the major metabolite excreted, a significant portion is excreted in its free, unconjugated form.[5]

Oxidative Metabolism

While the primary metabolic pathway for DEP involves hydrolysis and glucuronidation, some evidence suggests the potential for minor oxidative metabolism of MEP, particularly for longer-chain phthalates.[6] However, for DEP, the formation of oxidative metabolites is not a major route of biotransformation.

The metabolic pathway of this compound (DEP) is depicted in the following diagram:

DEP_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism DEP This compound (DEP) MEP Monoethyl Phthalate (MEP) DEP->MEP Hydrolysis (Esterases, Lipases) in Intestine & Liver MEP_Glucuronide MEP-Glucuronide MEP->MEP_Glucuronide Glucuronidation (UGTs) in Liver & Intestine Excretion Urinary Excretion MEP->Excretion Free MEP MEP_Glucuronide->Excretion Conjugated MEP

Metabolic Pathway of this compound (DEP).

Quantitative Data on DEP and its Metabolites

The following tables summarize quantitative data on the pharmacokinetics and tissue distribution of DEP and its primary metabolite, MEP, in rats.

Table 1: Pharmacokinetic Parameters of DEP and MEP in Rats

ParameterDEPMEPReference
Half-life (t½) 1.30 - 1.34 h-[7]
Clearance (CL) 11.76 ± 0.08 L/h/kg-[7]

Table 2: Tissue to Plasma Partition Coefficients (Kp) of DEP and MEP in Rats (24h post-administration)

TissueDEP KpMEP KpReference
Kidney16.72< 1[1][7]
Liver10.042.18[1][7]
Spleen1.35< 1[1][7]
Adipose1.18< 1[1][7]
Gastro-intestinal tract-< 1[1]
Testis-< 1[1]
Lung-< 1[1]
Brain-< 1[1]
Muscle-< 1[1]
Thymus-< 1[1]
Heart-< 1[1]

Table 3: Urinary Excretion of DEP Metabolites in Rats (as % of administered dose)

Metabolite% of Dose in Urine (24h)Reference
Monoethyl Phthalate (MEP)~70%[3]
Phthalic Acid~9%[3]
This compound (DEP)0.1 - 0.4%[3]

Experimental Protocols

In Vivo Study of DEP Metabolism in Rats

This protocol outlines a typical in vivo experiment to assess the toxicokinetics and tissue distribution of DEP and MEP in a rat model.[1][7]

InVivo_Workflow start Start dosing DEP Administration (Oral or Intravenous) to Male Sprague-Dawley Rats start->dosing sampling Sample Collection (Blood, Urine, Tissues) at various time points dosing->sampling prep Sample Preparation (Homogenization, Extraction) sampling->prep analysis UPLC-MS/MS Analysis (Quantification of DEP and MEP) prep->analysis data Data Analysis (Pharmacokinetic modeling, Tissue distribution) analysis->data end End data->end

Workflow for an In Vivo DEP Metabolism Study.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Dosing: DEP is administered either orally (gavage) or intravenously at various dose levels (e.g., 0.1-10 mg/kg).[1]

  • Sample Collection:

    • Blood: Collected at multiple time points post-dosing via tail vein or cardiac puncture. Plasma is separated by centrifugation.

    • Urine: Collected using metabolic cages over a specified period (e.g., 24 hours).

    • Tissues: At the end of the study, various tissues (liver, kidney, spleen, adipose, etc.) are harvested.[1][7]

  • Sample Preparation:

    • Plasma and Urine: May require protein precipitation or dilution before analysis.

    • Tissues: Weighed and homogenized in a suitable buffer. The homogenate is then subjected to an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes.

  • Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and specific quantification of DEP and MEP.[1][7]

    • Chromatography: A reverse-phase C18 column is commonly used with a gradient elution of mobile phases such as acetonitrile (B52724) and water, both containing a small percentage of formic acid to improve ionization.[7]

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for DEP and MEP are monitored for quantification.

  • Data Analysis: The concentration-time data are used to calculate pharmacokinetic parameters. Tissue concentrations are used to determine the tissue-to-plasma partition coefficients.

In Vitro Metabolism of DEP using Liver Microsomes

This protocol describes a common in vitro method to study the metabolism of DEP using liver microsomes, which are rich in metabolic enzymes like UGTs.[8][9][10]

Methodology:

  • Microsome Preparation: Liver microsomes are prepared from the livers of the desired species (e.g., rat, human) through differential centrifugation.

  • Incubation Mixture: The incubation mixture typically contains:

    • Liver microsomes (e.g., 0.5 mg/mL protein)

    • DEP (substrate) at various concentrations

    • UDP-glucuronic acid (UDPGA) as a co-factor for UGTs

    • A suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Incubation: The reaction is initiated by adding the cofactor and incubated at 37°C for a specific time (e.g., 60 minutes). The reaction is terminated by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: The quenched reaction mixture is centrifuged to pellet the protein. The supernatant, containing the metabolites, is collected for analysis.

  • Analysis: The formation of MEP and its glucuronide conjugate is quantified using UPLC-MS/MS as described in the in vivo protocol.

  • Data Analysis: The rate of metabolite formation is calculated and used to determine enzyme kinetics (e.g., Km and Vmax).

Signaling Pathways and Toxicological Implications

The primary metabolite of DEP, monoethyl phthalate (MEP), is considered the main toxicant. While DEP itself is not a potent activator, MEP has been shown to interact with and modulate the activity of peroxisome proliferator-activated receptors (PPARs).[2] PPARs are nuclear receptors that play a crucial role in lipid metabolism and homeostasis. Interference with these pathways may contribute to the observed liver toxicity at high doses.[2]

Furthermore, exposure to DEP has been associated with oxidative stress, characterized by an increase in reactive oxygen species (ROS) and lipid peroxidation.[11][12] This oxidative stress can lead to cellular damage and has been implicated in the reproductive and developmental toxicity observed in some animal studies.[11] A two-generation reproductive toxicity study in rats indicated that high doses of DEP could lead to decreased serum testosterone (B1683101) levels in males and delayed vaginal opening in females, suggesting potential endocrine-disrupting effects.[13]

The following diagram illustrates the potential interaction of MEP with cellular signaling pathways:

Signaling_Pathways MEP Monoethyl Phthalate (MEP) PPARs Peroxisome Proliferator- Activated Receptors (PPARs) MEP->PPARs Modulates ROS Increased Reactive Oxygen Species (ROS) MEP->ROS Induces Lipid_Metabolism Altered Lipid Metabolism PPARs->Lipid_Metabolism Regulates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Causes

Potential Signaling Pathways Affected by MEP.

Conclusion

The metabolism of this compound in mammalian models is a well-characterized process dominated by rapid hydrolysis to monoethyl phthalate and subsequent glucuronidation for urinary excretion. The liver and gastrointestinal tract are the primary sites of these transformations. While this metabolic pathway is efficient in clearing DEP from the body, the formation of the biologically active metabolite, MEP, raises toxicological concerns, particularly in relation to its potential to induce oxidative stress and interfere with nuclear receptor signaling. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development, enabling a more informed assessment of the risks associated with DEP exposure and facilitating the development of safer chemical alternatives.

References

The In Vivo Journey of Diethyl Phthalate: A Toxicokinetic and Absorption Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo toxicokinetics and absorption of diethyl phthalate (B1215562) (DEP), a widely used industrial plasticizer. Understanding the absorption, distribution, metabolism, and excretion (ADME) of DEP is critical for assessing its potential health risks and for the development of safer alternatives. This document synthesizes key findings from in vivo studies, presenting quantitative data in a comparative format, detailing experimental protocols, and visualizing core concepts through diagrams.

Absorption: Entry into the System

Diethyl phthalate can enter the body through multiple routes, including oral ingestion, dermal contact, and inhalation. The extent of absorption is influenced by the route of exposure and the species being studied.

Oral Absorption

Following oral administration, DEP is readily absorbed from the gastrointestinal tract. In vivo studies in rats and mice indicate that a significant portion of an orally administered dose is absorbed and subsequently metabolized.[1]

Dermal Absorption

Dermal penetration of DEP has been demonstrated in both animal and human studies. In vitro studies using human and rat skin have shown that DEP can be absorbed through the epidermis.[2] One study on male rats with a single dermal application of radiolabeled DEP (5-8 mg/cm²) showed that 24% of the dose was excreted within the first 24 hours, indicating percutaneous absorption.[2] Over 7 days, a cumulative total of 50% of the dose was excreted, primarily through urine.[2] In vitro experiments suggest that human skin is less permeable to DEP than rat skin.

Inhalation

Inhalation is another significant route of exposure to DEP.[3] Studies in humans have investigated the uptake of DEP through both inhalation and dermal absorption from the air.[4] Research involving deuterium-labelled DEP has shown that after combined inhalation and dermal exposure, DEP metabolites are rapidly excreted.[5][6]

Distribution: Where it Goes

Once absorbed, DEP is distributed throughout the body. Animal studies have shown that the highest concentrations of radioactivity after administration of labeled DEP are found in the kidney and liver, followed by the blood, spleen, and fat.[1] Notably, DEP does not appear to accumulate in tissues to a significant extent.

Metabolism: Chemical Transformation

The primary metabolic pathway for DEP involves hydrolysis to its monoester derivative, monoethyl phthalate (MEP).[2][3] This transformation is a crucial step in the detoxification and elimination of the compound.

The initial hydrolysis of DEP to MEP is a phase I biotransformation that occurs primarily in the liver and gastrointestinal tract.[3] MEP is considered the active metabolite and is often used as a biomarker for DEP exposure.[7] Following the formation of MEP, it can undergo phase II biotransformation to form a glucuronide conjugate, which is then readily excreted in the urine.[3] A minor metabolic pathway involves the further hydrolysis of MEP to phthalic acid.

DEP_Metabolism DEP This compound (DEP) MEP Monoethyl Phthalate (MEP) DEP->MEP Hydrolysis (Phase I) (Liver, GI Tract) MEP_Glucuronide MEP-Glucuronide MEP->MEP_Glucuronide Glucuronidation (Phase II) Phthalic_Acid Phthalic Acid MEP->Phthalic_Acid Hydrolysis (minor pathway) Excretion Urinary Excretion MEP_Glucuronide->Excretion Phthalic_Acid->Excretion

Caption: Metabolic pathway of this compound (DEP).

Excretion: Elimination from the Body

The primary route of excretion for DEP and its metabolites is through the urine. Following oral administration in rats, as much as 90% of the administered dose can be excreted in the urine within 48 hours, with MEP being the major metabolite detected. Studies in humans have also confirmed rapid urinary excretion of MEP following exposure to DEP.[5][6] Fecal excretion accounts for a smaller portion of the elimination.[2]

Quantitative Toxicokinetic Data

The following tables summarize key quantitative data from various in vivo studies on the toxicokinetics of this compound.

Table 1: Dermal Absorption and Excretion of this compound in Male Rats

ParameterValueStudy Reference
Dose5-8 mg/cm² (single application)Elsisi et al. (1989)[2]
24-hour Urinary Excretion24% of doseElsisi et al. (1989)[2]
24-hour Fecal Excretion1% of doseElsisi et al. (1989)[2]
Cumulative 7-day Excretion~50% of doseElsisi et al. (1989)[2]

Table 2: Oral Excretion of this compound Metabolites in Rats

ParameterValueStudy Reference
Dose10 or 100 mg/kg bwKawano (1980)
24-hour Urinary Excretion77-78% of doseKawano (1980)
Major Urinary MetaboliteMonoethyl Phthalate (~70% of dose)Kawano (1980)
Minor Urinary MetabolitePhthalic Acid (9% of dose)Kawano (1980)
Unchanged DEP in Urine0.1-0.4% of doseKawano (1980)
Cumulative 7-day Urinary Excretion85-93% of doseKawano (1980)

Table 3: Human Excretion Kinetics of Deuterium-Labelled DEP Metabolites

Exposure RouteTime to Peak Excretion (Tmax)Elimination Half-Life (T½)Study Reference
Combined Inhalation & Dermal3.3 hours2.1 hoursKrais et al. (2018)[5][6]
Dermal Only4.6 hours2.7 hoursKrais et al. (2018)[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies on DEP toxicokinetics.

In Vivo Dermal Absorption Study in Rats (Elsisi et al., 1989)
  • Test Animals: Male Fischer 344 rats.

  • Test Substance: Radiolabeled [¹⁴C]-Diethyl Phthalate.

  • Dosing: A single dermal application of 5-8 mg/cm² to the clipped skin.

  • Sample Collection: Urine and feces were collected at 24-hour intervals for 7 days.

  • Analysis: The amount of ¹⁴C radioactivity in the collected samples was measured to determine the extent of percutaneous absorption and excretion.

In Vivo Oral Administration Study in Rats (Kawano, 1980)
  • Test Animals: Rats (strain not specified).

  • Test Substance: this compound.

  • Dosing: Administration by stomach intubation at doses of 10 or 100 mg/kg body weight.

  • Sample Collection: Urine was collected over a period of 7 days.

  • Analysis: The concentrations of DEP, monoethyl phthalate (MEP), and phthalic acid in the urine were determined to characterize the metabolic and excretory profile.

Human Exposure Study with Labeled DEP (Krais et al., 2018)
  • Subjects: 16 healthy volunteers.

  • Test Substance: Deuterium-labelled this compound (D₄-DEP).

  • Exposure: Subjects were exposed to 100–300 µg/m³ of D₄-DEP via combined inhalation and dermal routes, or dermal route alone.

  • Sample Collection: Urine samples were collected from the initiation of exposure up to 54 hours later.

  • Analysis: Urinary metabolites of D₄-DEP were measured using two-dimensional high-performance liquid chromatography coupled to tandem mass spectrometry (LC/LC–MS/MS).

Experimental_Workflow cluster_Preparation Preparation cluster_Exposure Exposure cluster_Sample_Collection Sample Collection cluster_Analysis Analysis cluster_Data_Interpretation Data Interpretation Animal_Acclimatization Animal Acclimatization Dosing Dosing (Oral, Dermal, or Inhalation) Animal_Acclimatization->Dosing Dose_Preparation Dose Preparation (e.g., Radiolabeled DEP) Dose_Preparation->Dosing Biological_Samples Collection of Biological Samples (Urine, Feces, Blood, Tissues) Dosing->Biological_Samples Sample_Processing Sample Processing (e.g., Extraction) Biological_Samples->Sample_Processing Analytical_Measurement Analytical Measurement (e.g., LC-MS/MS, Scintillation Counting) Sample_Processing->Analytical_Measurement Toxicokinetic_Modeling Toxicokinetic Modeling and Parameter Estimation Analytical_Measurement->Toxicokinetic_Modeling

Caption: General experimental workflow for an in vivo toxicokinetics study.

Analytical Methods

The accurate quantification of DEP and its metabolites in biological matrices is essential for toxicokinetic studies. Commonly employed analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used method for the separation and identification of volatile and semi-volatile compounds like phthalates.

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the analysis of non-volatile metabolites, such as MEP and its glucuronide conjugate, in complex biological samples like urine.[4][8]

Rigorous control measures are necessary to prevent contamination from laboratory equipment and solvents, as phthalates are ubiquitous in the environment.[9]

Conclusion

The in vivo toxicokinetics of this compound are characterized by rapid absorption through multiple routes, widespread but non-cumulative distribution, and efficient metabolism primarily to monoethyl phthalate, which is then quickly excreted in the urine. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to understand the biological fate of DEP. This knowledge is paramount for conducting accurate risk assessments and for the development of safer chemical alternatives. Further research, particularly focusing on human toxicokinetics at environmentally relevant exposure levels, will continue to refine our understanding of the potential health implications of DEP.

References

A Historical Review of Diethyl Phthalate (DEP) in Industrial Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phthalate (B1215562) (DEP), a colorless, oily liquid, has been a versatile industrial chemical for over a century. As a member of the phthalate ester family, it was first introduced in the 1920s, largely replacing the more volatile and odorous camphor (B46023) as a plasticizer.[1] This technical guide provides a comprehensive historical review of DEP's use in various industrial applications, presenting quantitative data, detailed experimental protocols for its detection, and visual representations of its industrial lifecycle and biological interactions. While DEP has a long history of use, evolving regulations and scientific understanding of its effects continue to shape its industrial landscape.

Historical Production and Consumption Trends

DEP has historically been a lower-volume phthalate compared to plasticizers like di(2-ethylhexyl) phthalate (DEHP). In the United States, production of DEP saw a gradual decline from approximately 9,500 metric tons (21 million pounds) in 1980 to 8,600 metric tons (19 million pounds) in 1987.[2][3][4] A subsequent increase brought production to a peak of 11,800-12,000 metric tons (around 26 million pounds) in 1988.[2][3][4][5] Since then, production has generally decreased, with levels around 5,000 metric tons in 1995 and remaining relatively stable with a slight decrease to 4,500 metric tons between 2005 and 2008.[5] In the European Union, production was around 10,000 metric tons in 1999, while Japan's production was significantly lower at 700 tonnes in the same year.[2]

Historically, U.S. consumption of DEP has been slightly higher than its domestic production, with imports primarily from India and Italy.[5] Market analyses from the early 2020s valued the global diethyl phthalate market at over USD 138 million, with projections for continued growth driven by the cosmetics, personal care, and plastics industries.[6][7][8]

Industrial Applications: A Historical Perspective

DEP's utility stems from its properties as a plasticizer, solvent, and fixative. Its applications have evolved over time, influenced by technological advancements and regulatory changes.

Plasticizer in Cellulose-Based Plastics

Historically, a primary application for DEP was as a plasticizer for cellulose (B213188) ester plastics, such as cellulose acetate (B1210297) and nitrocellulose.[4] It was used in concentrations ranging from 10% to 30% by weight of the polymer in products like:[9]

  • Photographic films and sheets

  • Blister packaging

  • Tapes

  • Tool handles

  • Toothbrushes

  • Automotive components

  • Toys[4]

Unlike higher-molecular-weight phthalates, DEP's volatility made it less suitable for use in polyvinyl chloride (PVC) products.[5]

Solvent and Fixative in Cosmetics and Personal Care Products

DEP has been extensively used in the cosmetics and personal care industry as a solvent and a fixative in fragrances to prolong the scent.[4][10] It has been a common ingredient in:

  • Perfumes and colognes

  • Hair sprays

  • Nail polishes (as a solvent for nitrocellulose and cellulose acetate)

  • Deodorants

  • Lotions and creams

  • Aftershave lotions

  • Skin cleansers[4][11][12]

Surveys of cosmetic products have shown DEP to be one of the most frequently detected phthalates, with concentrations varying widely. For instance, a 1995 report noted DEP in 67 cosmetic formulations in the USA at concentrations from less than 0.1% to as high as 50%.[10] A later survey found DEP in fragrances at levels up to 36,006 µg/g and in baby care products at much lower concentrations, up to 274 µg/g.[13][14]

Other Industrial Uses

Throughout its history, DEP has found application in a variety of other industrial processes:

  • Alcohol Denaturant: To make ethanol (B145695) undrinkable.[10][11]

  • Component in Insecticide Sprays and Mosquito Repellents. [4]

  • Wetting Agent.

  • Dye Application Agent.

  • Ingredient in Aspirin Coatings and other pharmaceutical preparations. [4]

  • Diluent in Polysulfide Dental Impression Materials. [4]

  • Solvent in Varnishes and Dopes. [9]

Quantitative Data on this compound

The following tables summarize historical data on DEP production and its concentration in various consumer products.

Year U.S. Production (Metric Tons) Reference
1980~9,500[2][3]
1987~8,600[2][3]
1988~11,800 - 12,000[2][3][4][5]
1995~5,000[5]
2005-2008~4,500[5]

Table 1: Historical U.S. Production of this compound.

Product Category Concentration Range Reported Reference
Perfumes/FragrancesUp to 36,006 µg/g[13][14]
Nail PolishesNot specified, but used as a solvent[11]
Baby Care Products (Shampoos, Lotions)Up to 274 µg/g[13][14]
General Cosmetics (1995)<0.1% to 50%[10]

Table 2: Reported Concentrations of this compound in Consumer Products.

Experimental Protocols for DEP Analysis

Accurate quantification of DEP in various matrices is crucial for research, quality control, and regulatory compliance. The following are detailed methodologies for key experiments.

Protocol 1: Determination of DEP in Plastic Materials by GC-MS

This protocol is a generalized procedure for the analysis of DEP in plastic samples.

1. Sample Preparation: a. Obtain a representative sample of the plastic material. If necessary, cryogenically grind the sample to increase the surface area. b. Accurately weigh approximately 0.05 g of the crushed polymer sample into a glass vial.[15] c. Add 5 mL of tetrahydrofuran (B95107) (THF) to dissolve the sample. If the material does not fully dissolve, extend the mixing time.[15][16] d. Precipitate the polymer by adding 10 mL of a non-solvent like hexane (B92381) or methanol (B129727) for every 5 mL of THF used.[15][16] e. Shake the mixture and allow the polymer to settle for at least 5 minutes.[16] f. Filter the THF/non-solvent solution through a 0.45 µm PTFE filter into a clean glass vial.[16] g. Combine 0.3 mL of the filtered solution with 0.2 mL of an appropriate internal standard (e.g., benzyl (B1604629) benzoate) and dilute to 1.5 mL with cyclohexane.[16]

2. GC-MS Analysis: a. Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS). b. Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5ms), is suitable for phthalate analysis.[17] c. Injection: Inject 1 µL of the prepared sample into the GC. A splitless injection mode is often used for trace analysis.[16] d. Oven Temperature Program: i. Initial temperature: 60°C, hold for 1 minute. ii. Ramp to 220°C at 20°C/minute. iii. Ramp to 300°C at 10°C/minute, hold for 5 minutes. e. Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute. f. MS Conditions: i. Ionization Mode: Electron Ionization (EI) at 70 eV. ii. Mass Range: Scan from m/z 40 to 450. iii. For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions for DEP (e.g., m/z 149, 177, 222).

3. Quantification: a. Prepare a series of calibration standards of DEP in the same solvent mixture as the final sample extract. b. Generate a calibration curve by plotting the peak area ratio of DEP to the internal standard against the concentration. c. Quantify the amount of DEP in the sample by comparing its peak area ratio to the calibration curve.

Protocol 2: Determination of DEP in Cosmetics by HPLC-UV

This protocol provides a method for analyzing DEP in cosmetic products like lotions and perfumes.

1. Sample Preparation: a. Weigh approximately 1 g of the cosmetic product into a centrifuge tube. b. Add 10 mL of a suitable extraction solvent (e.g., methanol or acetonitrile) and vortex for 2 minutes.[12] c. For solid or creamy cosmetics, an additional ultrasonication step for 15-20 minutes can improve extraction efficiency. d. Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid matrix. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Analysis: a. Instrument: High-Performance Liquid Chromatograph with a UV detector. b. Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[18] c. Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water, or acetonitrile (B52724) and water. A common starting point is a 75:25 (v/v) methanol:water mixture.[18] d. Flow Rate: 1.0 mL/minute. e. Detection: UV detection at 230 nm.[14][18] f. Injection Volume: 20 µL.

3. Quantification: a. Prepare calibration standards of DEP in the mobile phase. b. Create a calibration curve by plotting the peak area of DEP against its concentration. c. Determine the concentration of DEP in the sample extract from the calibration curve and calculate the amount in the original cosmetic product.

Visualizing Industrial and Biological Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the industrial workflow of DEP and its metabolic pathway.

industrial_workflow Phthalic Anhydride Phthalic Anhydride Esterification Reactor Esterification Reactor Phthalic Anhydride->Esterification Reactor Ethanol Ethanol Ethanol->Esterification Reactor Catalyst (e.g., H2SO4) Catalyst (e.g., H2SO4) Catalyst (e.g., H2SO4)->Esterification Reactor Crude DEP Crude DEP Esterification Reactor->Crude DEP Neutralization & Washing Neutralization & Washing Purification (Distillation) Purification (Distillation) Neutralization & Washing->Purification (Distillation) Crude DEP->Neutralization & Washing Pure DEP Pure DEP Purification (Distillation)->Pure DEP Plasticizer for Cellulose Esters Plasticizer for Cellulose Esters Pure DEP->Plasticizer for Cellulose Esters Solvent/Fixative in Cosmetics Solvent/Fixative in Cosmetics Pure DEP->Solvent/Fixative in Cosmetics Other Industrial Uses Other Industrial Uses Pure DEP->Other Industrial Uses End Products End Products Plasticizer for Cellulose Esters->End Products Solvent/Fixative in Cosmetics->End Products Other Industrial Uses->End Products

Caption: Industrial Synthesis and Application Workflow of this compound.

metabolic_pathway cluster_phase1 Phase I Metabolism (Hydrolysis) cluster_phase2 Phase II Metabolism (Conjugation) DEP This compound (DEP) Esterases Esterases/Lipases (Intestine, Liver) DEP->Esterases MEP Monoethyl Phthalate (MEP) UGT UDP-Glucuronosyltransferase MEP->UGT Glucuronide MEP-Glucuronide Excretion Urinary Excretion Glucuronide->Excretion Esterases->MEP UGT->Glucuronide

Caption: Metabolic Pathway of this compound in Humans.

toxicity_pathway DEP This compound (DEP) Exposure Metabolism Metabolism to MEP DEP->Metabolism ROS Increased Reactive Oxygen Species (ROS) Metabolism->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress AntioxidantDepletion Depletion of Antioxidant Enzymes (e.g., SOD, GPX) OxidativeStress->AntioxidantDepletion CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OxidativeStress->CellularDamage OrganToxicity Organ Toxicity (e.g., Liver, Reproductive System) CellularDamage->OrganToxicity

Caption: Proposed Molecular Mechanism of this compound Toxicity.

Conclusion

This compound has a long and varied history in industrial applications, from its early use as a primary plasticizer for cellulose-based materials to its enduring role in the cosmetics and fragrance industry. While its production volumes have been surpassed by other phthalates, its unique properties have ensured its continued use in specific applications. The development of sophisticated analytical techniques has allowed for precise quantification of DEP in a wide range of products, contributing to a better understanding of human exposure. Ongoing research into its metabolic pathways and potential toxicological effects, coupled with evolving regulatory landscapes, will continue to define the future of this long-standing industrial chemical.

References

Diethyl Phthalate as a Plasticizer in Biodegradable Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The burgeoning field of biodegradable polymers holds immense promise for sustainable solutions in packaging, medicine, and beyond. However, the inherent brittleness of many of these polymers, such as Polylactic Acid (PLA), Polyhydroxyalkanoates (PHAs), and Polybutylene Succinate (PBS), often limits their practical applications. Plasticizers are crucial additives that enhance flexibility and processability. This technical guide provides an in-depth analysis of Diethyl Phthalate (B1215562) (DEP) as a potential plasticizer for these biodegradable polymers. While DEP's use in various consumer goods is well-documented, its specific effects on the mechanical, thermal, and degradation properties of biodegradable polymers are less consolidated. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual workflows to guide researchers in this area.

Introduction

Biodegradable polymers are a class of materials designed to degrade through the action of living organisms. Their adoption is a critical step towards mitigating plastic pollution. However, their material properties often require modification to meet the demands of various applications. Plasticizers, when incorporated into a polymer matrix, increase the free volume between polymer chains, thereby lowering the glass transition temperature (Tg) and increasing flexibility.

Diethyl Phthalate (DEP) is a commonly used plasticizer known for its compatibility with a range of polymers. Its potential use in biodegradable polymers warrants a thorough investigation to understand its impact on their performance and biodegradability. This guide aims to provide a comprehensive technical overview for professionals working on the development of novel biodegradable materials and drug delivery systems.

Effects of this compound on Biodegradable Polymers

The incorporation of DEP as a plasticizer is expected to alter the mechanical, thermal, and degradation characteristics of biodegradable polymers. While specific quantitative data for DEP's effect on PLA, PHA, and PBS is not extensively available in publicly accessible literature, the following tables summarize the typical effects of plasticizers on these polymers, drawing parallels from studies on similar plasticizers.

Mechanical Properties

Plasticizers generally decrease tensile strength and Young's modulus while significantly increasing the elongation at break, indicating enhanced flexibility.

Table 1: Representative Effects of Plasticizers on Mechanical Properties of Biodegradable Polymers

PolymerPlasticizerConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
PLA Neat050 - 702 - 61.2 - 3.5
Citrate Esters10 - 2030 - 50150 - 3000.5 - 1.5
PHA (PHB) Neat020 - 403 - 81.0 - 3.0
Triacetin20~15>200~0.4
PBS Neat030 - 45200 - 4000.3 - 0.6
Adipate Esters2025 - 35>5000.2 - 0.4

Note: The data presented are representative values from various studies on plasticized biodegradable polymers and are intended for comparative purposes. Specific values for DEP may vary.

Thermal Properties

A key indicator of plasticizer efficiency is the reduction in the glass transition temperature (Tg). A lower Tg signifies increased polymer chain mobility and flexibility at lower temperatures.

Table 2: Representative Effects of Plasticizers on Thermal Properties of Biodegradable Polymers

PolymerPlasticizerConcentration (wt%)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
PLA Neat055 - 65150 - 170
PEG1535 - 45145 - 165
PHA (PHB) Neat05 - 15170 - 180
Triethyl Citrate20-5 to 5160 - 170
PBS Neat0-45 to -3090 - 120
Dioctyl Adipate20-55 to -4085 - 115

Note: The data presented are representative values from various studies on plasticized biodegradable polymers and are intended for comparative purposes. Specific values for DEP may vary.

Biodegradation

The effect of plasticizers on the biodegradation rate is complex. While some plasticizers can be readily consumed by microorganisms, potentially accelerating polymer degradation, others may inhibit microbial activity. Phthalates like DEP are known to be biodegradable.[1] The increased flexibility and amorphous regions in the polymer matrix due to plasticization can also facilitate microbial access and enzymatic degradation.

Table 3: Representative Biodegradation Data of Plasticized Biodegradable Polymers

PolymerPlasticizerTest MethodDuration (days)Weight Loss (%)
PLA UnplasticizedSoil Burial180< 5
PlasticizedSoil Burial1805 - 15
PHA (PHBV) UnplasticizedSoil Burial6020 - 40
DBPSoil Burial6040 - 60[2]
PBS UnplasticizedCompost80~80
PlasticizedCompost80>90

Note: The data presented are representative values from various studies. The biodegradation rate is highly dependent on environmental conditions. DBP (Dibutyl Phthalate) is a phthalate plasticizer similar to DEP.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of DEP as a plasticizer in biodegradable polymers.

Preparation of Plasticized Polymer Films by Solvent Casting

Solvent casting is a common laboratory method for preparing thin polymer films with uniform thickness.

Materials:

  • Biodegradable polymer (PLA, PHA, or PBS) powder/pellets

  • This compound (DEP)

  • Volatile solvent (e.g., chloroform, dichloromethane)

  • Glass petri dish or other flat casting surface

  • Magnetic stirrer and hot plate

  • Drying oven or vacuum oven

Procedure:

  • Dissolution: Dissolve a known amount of the biodegradable polymer in the chosen solvent at a specific concentration (e.g., 5-10% w/v) with gentle heating and stirring until a homogenous solution is formed.[3]

  • Plasticizer Addition: Add the desired amount of DEP (e.g., 5, 10, 15, 20 wt% relative to the polymer) to the polymer solution and continue stirring until it is fully dissolved and the solution is homogenous.

  • Casting: Pour a specific volume of the polymer-plasticizer solution onto a clean, level casting surface (e.g., glass petri dish).

  • Drying: Allow the solvent to evaporate slowly in a fume hood at room temperature or in a controlled environment. To prevent bubble formation, the evaporation rate should be controlled, for instance, by partially covering the casting surface.[4] For complete solvent removal, the film can be further dried in a vacuum oven at a temperature below the polymer's Tg for 24-48 hours.[5]

  • Film Removal: Carefully peel the dried film from the casting surface.

  • Conditioning: Store the films in a desiccator for at least 48 hours before characterization to ensure consistent moisture content.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Instrument:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the plasticized polymer film into an aluminum DSC pan and hermetically seal it.

  • Heating and Cooling Cycles:

    • First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for PLA) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. This scan erases the thermal history of the sample.

    • Cooling Scan: Cool the sample from the melt to a temperature below its Tg (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: Reheat the sample to above its melting point at the same heating rate as the first scan.

  • Data Analysis: Analyze the thermogram from the second heating scan to determine the Tg (midpoint of the step change in heat flow), Tc (peak of the exothermic crystallization event), and Tm (peak of the endothermic melting event).[6]

Mechanical Testing of Tensile Properties

Tensile testing is performed to evaluate the mechanical strength and flexibility of the polymer films according to standards such as ASTM D882.[7][8][9]

Instrument:

  • Universal Testing Machine (UTM) with grips suitable for thin films

Procedure:

  • Specimen Preparation: Cut the polymer films into rectangular strips of standard dimensions (e.g., 15 mm width, 100 mm length).[7]

  • Measurement of Dimensions: Measure the thickness and width of each specimen at several points along the gauge length and calculate the average cross-sectional area.

  • Testing:

    • Mount the specimen securely in the grips of the UTM, ensuring it is aligned vertically.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks.[7]

    • Record the load and elongation data throughout the test.

  • Data Analysis: From the stress-strain curve, determine the following properties:

    • Tensile Strength: The maximum stress the film can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

Biodegradation Testing by Soil Burial

This method, based on standards like ISO 17556, evaluates the biodegradability of the plasticized films in a soil environment by measuring weight loss over time.[10][11][12]

Materials:

  • Plasticized polymer film samples of known weight and surface area

  • Controlled compost or standardized soil

  • Containers for burial

  • Analytical balance

Procedure:

  • Sample Preparation: Cut the films into predefined sizes, dry them in a vacuum oven to a constant weight, and record the initial weight.

  • Burial: Bury the samples in the soil or compost at a specific depth in the containers. The soil should be kept at a controlled temperature (e.g., 25-30°C) and moisture content.

  • Incubation: Incubate the samples for a predetermined period (e.g., 30, 60, 90, 180 days).

  • Sample Retrieval and Cleaning: At each time point, retrieve the samples, gently clean them with distilled water to remove soil particles, and dry them in a vacuum oven to a constant weight.

  • Weight Loss Calculation: Calculate the percentage of weight loss at each time interval using the initial and final weights of the samples.

Migration Testing by GC-MS

This protocol outlines a method to quantify the migration of DEP from the biodegradable polymer into a food simulant, which is crucial for applications in food packaging and drug delivery.

Materials:

  • Plasticized polymer film of known surface area

  • Food simulant (e.g., 10% ethanol (B145695) for aqueous foods, 50% ethanol for fatty foods)

  • Glass migration cells or vials

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • DEP standard solutions for calibration

Procedure:

  • Migration Cell Setup: Place a known area of the plasticized film into a migration cell and add a specific volume of the food simulant, ensuring the film is fully immersed.[13]

  • Incubation: Store the migration cells at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 10 days), simulating storage conditions.[13]

  • Sample Extraction: After incubation, remove an aliquot of the food simulant. If necessary, perform a liquid-liquid extraction (e.g., with hexane) to concentrate the DEP.

  • GC-MS Analysis: Inject the extracted sample into the GC-MS system. The GC separates the components of the sample, and the MS identifies and quantifies DEP based on its mass spectrum and retention time.

  • Quantification: Create a calibration curve using DEP standard solutions of known concentrations to quantify the amount of DEP that has migrated into the food simulant.

Visualization of Workflows and Pathways

General Workflow for Evaluating Plasticizer Efficacy

The following diagram illustrates a typical workflow for the comprehensive evaluation of a plasticizer's performance in a biodegradable polymer.

G cluster_0 Formulation cluster_1 Characterization cluster_2 Performance Evaluation cluster_3 Analysis & Optimization A Polymer & Plasticizer Selection B Film Preparation (Solvent Casting/Melt Extrusion) A->B C Mechanical Testing (Tensile) B->C D Thermal Analysis (DSC) B->D E Morphological Analysis (SEM) B->E F Biodegradation Study (Soil Burial/Composting) B->F G Migration Testing (GC-MS) B->G H Data Analysis & Comparison C->H D->H E->H F->H G->H I Formulation Optimization H->I I->B Iterate

Workflow for Plasticizer Evaluation
Proposed Biodegradation Pathway of this compound

The biodegradation of DEP in the environment is generally initiated by the hydrolysis of its ester bonds by microbial enzymes, leading to the formation of monoethyl phthalate and subsequently phthalic acid, which can then be further metabolized by microorganisms.[14]

G DEP This compound (DEP) MEP Monoethyl Phthalate (MEP) DEP->MEP Hydrolysis (Esterase) PA Phthalic Acid (PA) MEP->PA Hydrolysis (Esterase) Metabolism Further Microbial Metabolism PA->Metabolism CO2_H2O CO2 + H2O + Biomass Metabolism->CO2_H2O

References

An In-depth Technical Guide to the Primary Metabolites of Diethyl Phthalate for Biomonitoring Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the primary metabolites of Diethyl Phthalate (B1215562) (DEP), their significance in biomonitoring, quantitative data from population studies, and detailed experimental protocols for their analysis.

Introduction: Diethyl Phthalate and the Imperative for Biomonitoring

This compound (DEP) is a widely used phthalate ester, primarily utilized as a plasticizer in a vast array of consumer and industrial products. Its presence in personal care products like cosmetics, perfumes, and lotions, as well as in plastics and medical devices, leads to widespread and continuous human exposure.[1][2] Routes of exposure are diverse, including dermal absorption, inhalation, and ingestion.[3]

Given its prevalence, understanding the internal dose of DEP within the human body is critical for assessing potential health risks. Direct measurement of the parent compound, DEP, in biological matrices is often unreliable due to its rapid metabolism and the high risk of sample contamination from laboratory equipment.[4] Therefore, biomonitoring efforts focus on the detection and quantification of its metabolites, which provide a more accurate and integrated measure of exposure.[1][4] This guide details the primary metabolite of DEP used for this purpose and the methodologies for its precise measurement.

Metabolism of this compound

Once absorbed into the body, DEP undergoes a rapid, two-phase metabolic process.

  • Phase I Metabolism (Hydrolysis): The initial and most significant metabolic step is the hydrolysis of one of DEP's two ethyl ester side chains. This reaction is catalyzed by non-specific esterases and lipases, primarily in the gut and liver, to form monoethyl phthalate (MEP) .[5] This conversion is highly efficient, making MEP the principal and most abundant metabolic product.[1][6]

  • Phase II Metabolism (Conjugation): Following its formation, the monoester MEP can undergo conjugation, typically with glucuronic acid, to form MEP-glucuronide.[7] This process increases the water solubility of the metabolite, facilitating its rapid excretion from the body, predominantly via urine.[3]

The metabolic pathway is a critical consideration for biomonitoring, as analytical methods must account for both the free MEP and its conjugated form to accurately reflect the total internal exposure to the parent DEP.

DEP_Metabolism cluster_0 Phase I: Hydrolysis cluster_1 Phase II: Conjugation DEP This compound (DEP) MEP Monoethyl Phthalate (MEP) (Primary Metabolite) DEP->MEP Esterases / Lipases MEP_Conj MEP-Glucuronide (Conjugate) MEP->MEP_Conj Glucuronidation Urine Urinary Excretion MEP_Conj->Urine

Caption: Metabolic Pathway of this compound (DEP) in Humans.

Monoethyl Phthalate (MEP): The Definitive Biomarker for DEP Exposure

For biomonitoring studies, Monoethyl Phthalate (MEP) is the most sensitive and specific biomarker of exposure to DEP.[8] Its utility is based on several key factors:

  • Specificity: MEP is a direct and unique metabolite of DEP, meaning its presence is a clear indicator of exposure to the parent compound.

  • Abundance: It is the principal metabolite, found in much higher concentrations in urine than the parent DEP.[1][6]

  • Reduced Contamination Risk: Measuring the metabolite MEP significantly minimizes the risk of false positives that can arise from contamination of samples with the parent DEP, which is ubiquitous in lab environments.[4]

  • Rapid Excretion: MEP has a short biological half-life and is excreted quickly in urine, making it an excellent marker for recent exposures.[3]

Quantitative Biomonitoring Data for Monoethyl Phthalate (MEP)

Numerous large-scale biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES) conducted by the U.S. Centers for Disease Control and Prevention (CDC), have consistently detected MEP in the vast majority of the population, confirming widespread exposure to DEP.[1][2][9] The data below, summarized from NHANES, illustrates typical urinary concentrations.

NHANES Survey Period Statistic Total Population (µg/L) Notes
1999-2000 Geometric Mean151Data for population aged 6+ years.[9]
50th Percentile (Median)148Females generally exhibit higher concentrations than males.[1][9]
75th Percentile473Non-Hispanic blacks showed significantly higher concentrations.[1][9]
90th Percentile1440Children had significantly lower concentrations of MEP compared to adults.[1][9]
95th Percentile3210
2003-2004 Geometric Mean121Data from the CDC's Fourth National Exposure Report.[2][3]
50th Percentile (Median)120Widespread exposure remains evident across the population.[3]
75th Percentile370
90th Percentile1140
95th Percentile2400

µg/L = micrograms per liter

Experimental Protocol for Quantification of Urinary MEP

The gold-standard analytical technique for the quantification of MEP in urine is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) , often utilizing isotope dilution for maximum accuracy.[7][10][11] The protocol involves sample preparation to isolate the analyte, followed by instrumental analysis.

Sample Collection and Storage
  • Collection: Urine specimens should be collected in pre-screened containers certified to be free of phthalates. A minimum volume of 3 mL is required.[11]

  • Storage: Samples should be shipped frozen (e.g., on dry ice) and stored at or below -20°C until analysis to ensure analyte stability.[11]

Sample Preparation and Extraction

The primary goal of sample preparation is to measure the total MEP concentration (free and glucuronide-conjugated) and to remove matrix interferences.

  • Internal Standard Spiking: An aliquot of the urine sample (typically 100-250 µL) is spiked with an isotopically labeled internal standard (e.g., ¹³C-MEP). This is crucial for correcting for any analyte loss during preparation and for variations in instrument response.[7]

  • Enzymatic Deconjugation (Hydrolysis): To cleave the glucuronide conjugate and measure total MEP, the sample is treated with a β-glucuronidase enzyme solution (from E. coli K12) in an ammonium (B1175870) acetate (B1210297) buffer (pH 6.5). The mixture is incubated, typically at 37°C for 90 minutes to 2 hours.[7][10][11]

  • Solid-Phase Extraction (SPE): The hydrolyzed sample is subjected to SPE for cleanup and concentration.

    • Conditioning: An SPE cartridge (e.g., reversed-phase polymeric sorbent) is conditioned with methanol (B129727) followed by water.[12]

    • Loading: The urine sample is loaded onto the cartridge.

    • Washing: The cartridge is washed with a weak solvent (e.g., water or a water/methanol mix) to remove hydrophilic interferences like salts.[12]

    • Elution: The target analyte (MEP) is eluted from the cartridge using a stronger organic solvent, such as acetonitrile (B52724) or methanol.

    • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of the initial HPLC mobile phase.[7][13]

Instrumental Analysis: HPLC-MS/MS
  • Chromatographic Separation (HPLC): The reconstituted sample extract is injected into an HPLC system. A C18 reversed-phase column is commonly used to separate MEP from other urinary components. A gradient elution with a mobile phase consisting of acidified water (A) and acidified acetonitrile (B) is employed.[7][10]

  • Ionization: The column eluent is directed to the mass spectrometer's ion source, typically using Electrospray Ionization (ESI) in negative ion mode.

  • Detection and Quantification (MS/MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native MEP and its labeled internal standard are monitored. This highly selective detection method provides excellent sensitivity and minimizes interferences, allowing for accurate quantification even at low ng/mL levels.[10][14]

MEP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Urine Sample (100 µL) Spike Spike with ¹³C-MEP Internal Std. Urine->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C) Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) (Cleanup & Concentration) Hydrolysis->SPE Elute Evaporation & Reconstitution SPE->Elute HPLC HPLC Separation (C18 Column) Elute->HPLC MSMS Tandem Mass Spectrometry (ESI-, MRM Mode) HPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Experimental Workflow for Urinary MEP Quantification.

Conclusion

Monoethyl phthalate (MEP) stands as the definitive and essential biomarker for assessing human exposure to this compound. Its measurement in urine, using robust and sensitive methods like isotope-dilution HPLC-MS/MS, provides an accurate and reliable assessment of recent internal dose. The extensive quantitative data available from national surveys underscores the widespread nature of DEP exposure and provides a critical baseline for researchers, toxicologists, and drug development professionals to evaluate exposure levels in specific populations and contextualize findings from toxicological and epidemiological studies.

References

A Comprehensive Guide to the Solubility of Diethyl Phthalate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of diethyl phthalate (B1215562) (DEP), a widely used excipient and plasticizer. Understanding the solubility of DEP in various solvents is critical for formulation development, manufacturing processes, and ensuring product quality and stability. This document compiles available solubility data, details a standard experimental protocol for solubility determination, and presents a logical visualization of solubility based on solvent properties.

Core Topic: Solubility of Diethyl Phthalate

This compound (C₁₂H₁₄O₄) is a colorless, oily liquid that is practically odorless and has a bitter taste.[1] It is widely utilized as a plasticizer, particularly for cellulose (B213188) acetate, and as a solvent in various applications, including cosmetics and fragrances.[1][2] Its interaction with different solvents is a key aspect of its utility.

Data on Solubility

The solubility of this compound is dictated by the principle of "like dissolves like," where its aromatic and ester functional groups favor interaction with organic solvents, while its overall nonpolar character limits its solubility in water.

Below is a summary of the available quantitative and qualitative solubility data for this compound in common laboratory solvents.

Solvent CategorySolvent NameChemical FormulaSolubilityTemperature (°C)
Water WaterH₂O1.08 g/L25
Alcohols EthanolC₂H₅OHMiscibleNot Specified
MethanolCH₃OHMiscibleNot Specified
Ketones AcetoneC₃H₆OMiscibleNot Specified
Ethers Diethyl Ether(C₂H₅)₂OMiscibleNot Specified
Esters Ethyl AcetateC₄H₈O₂SolubleNot Specified
Aromatic Hydrocarbons BenzeneC₆H₆MiscibleNot Specified
TolueneC₇H₈MiscibleNot Specified
Halogenated Solvents ChloroformCHCl₃SolubleNot Specified
DichloromethaneCH₂Cl₂SolubleNot Specified
Aliphatic Solvents Aliphatic Solvents-Partly MiscibleNot Specified
Oils Vegetable Oils-MiscibleNot Specified

Note: "Miscible" indicates that the substances are soluble in each other in all proportions. "Soluble" indicates that a significant amount of solute can be dissolved in the solvent, but the exact limit is not specified in the available literature. "Partly Miscible" indicates limited solubility.[1][2][3][4][5][6][7]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and accurate technique for determining the equilibrium solubility of a substance in a given solvent.[8]

I. Principle

A surplus of the solute (this compound) is added to the solvent of interest. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached, creating a saturated solution. After equilibration, the undissolved solute is separated from the saturated solution, and the concentration of the solute in the clear solution is determined using a suitable analytical method.

II. Materials and Apparatus
  • This compound (high purity)

  • Solvents of interest (analytical grade)

  • Glass flasks or vials with airtight stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, GC)

III. Procedure
  • Preparation: Add an excess amount of this compound to a flask containing a known volume or mass of the solvent. The excess solute should be clearly visible to ensure saturation.

  • Equilibration: Seal the flask and place it in a temperature-controlled shaker or bath. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is common, and preliminary studies may be needed to determine the optimal equilibration time.[8][9]

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same constant temperature to let the undissolved DEP settle. To ensure complete separation of the solid or excess liquid phase, the sample can be centrifuged at the controlled temperature.[10]

  • Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a pipette or syringe. To remove any remaining undissolved micro-droplets, the aliquot should be filtered through a syringe filter that is chemically compatible with the solvent.

  • Quantification: Accurately dilute the filtered aliquot with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method. Analyze the diluted sample to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be repeated at least three times to ensure the reproducibility of the results.

Logical Relationships in Solubility

The solubility of this compound is primarily governed by the polarity of the solvent. A conceptual workflow illustrating this relationship is provided below.

G Solubility Workflow for this compound cluster_process Solubility Determination Solute This compound (DEP) Method Shake-Flask Method Solute->Method Solvent Test Solvent Solvent->Method Equilibration Equilibration at Constant T Method->Equilibration Analysis Analytical Quantification (e.g., HPLC, GC) Equilibration->Analysis High_Solubility High Solubility / Miscible Analysis->High_Solubility Polar Organic & Aromatic Solvents Low_Solubility Low Solubility / Immiscible Analysis->Low_Solubility Water & Nonpolar Aliphatic Solvents

Caption: Logical workflow for determining and predicting the solubility of this compound.

References

Methodological & Application

Application Note: Quantification of Diethyl Phthalate in Human Serum using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl phthalate (B1215562) (DEP) is a widely used plasticizer in a variety of consumer products, leading to ubiquitous human exposure. Monitoring the internal dose of DEP is crucial for assessing potential health risks. This application note presents a detailed and robust analytical method for the quantification of diethyl phthalate in human serum using gas chromatography coupled with mass spectrometry (GC-MS). The method involves solid-phase extraction (SPE) for sample clean-up and concentration, followed by sensitive and selective GC-MS analysis in Selected Ion Monitoring (SIM) mode. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for biomonitoring of DEP.

Principle

This method is based on the extraction of this compound from a serum matrix using a solid-phase extraction procedure. The analyte is then separated from other matrix components using a gas chromatograph and detected by a mass spectrometer. Quantification is achieved by using an internal standard and monitoring characteristic ions of DEP.

Experimental Protocols

Materials and Reagents
  • Solvents: Methylene (B1212753) chloride, Hexane (B92381), Ethyl acetate (B1210297) (all HPLC or GC grade)

  • Standards: this compound (DEP) certified reference standard, Benzyl benzoate (B1203000) (internal standard, IS)

  • Reagents: Deionized water, Nitrogen gas (high purity)

  • Apparatus: Glassware (volumetric flasks, vials, syringes - avoid plastics)[1], solid-phase extraction (SPE) cartridges (e.g., C18 or specialized cartridges like those with dimethyl butylamine (B146782) groups)[2], SPE manifold, sample concentrator/evaporator, vortex mixer, centrifuge.

Standard Solution Preparation

Prepare stock solutions of DEP and the internal standard (benzyl benzoate) in a suitable solvent like methylene chloride at a concentration of 1 mg/mL[1]. From these, prepare working standard solutions for calibration by serial dilution to achieve a desired concentration range (e.g., 1-100 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)
  • Serum Sample Pre-treatment: Allow frozen serum samples to thaw at room temperature. Vortex mix the samples. To 1 mL of serum in a glass tube, add 10 µL of the internal standard working solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of hexane through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water followed by 5 mL of a hexane-ethyl acetate mixture (e.g., 95:5 v/v) to remove interferences.

  • Elution: Elute the this compound and internal standard from the cartridge with 5 mL of ethyl acetate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Analysis

The analysis is performed on a gas chromatograph coupled to a mass spectrometer.

Table 1: GC-MS Operating Conditions

ParameterValue
Gas Chromatograph
GC ColumnRxi-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)[1]
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium or Hydrogen[3]
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 70°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 20°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Acquisition ModeSelected Ion Monitoring (SIM)
Solvent Delay4 minutes[4]

Table 2: Selected Ion Monitoring (SIM) Parameters for this compound

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound (DEP)149177222
Benzyl Benzoate (IS)10577212

Note: The ion m/z 149 is a common fragment for many phthalates and serves as a primary quantifier due to its high abundance[1]. The qualifier ions provide specificity.

Data Presentation and Method Validation

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 3: Summary of Method Validation Parameters for this compound Quantification

ParameterTypical Performance
Linearity Range1 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.5 - 2.0 ng/mL[2]
Limit of Quantification (LOQ)1.5 - 5.0 ng/mL
Accuracy (Recovery)90 - 110%[2]
Intra-day Precision (RSD)< 15%[2]
Inter-day Precision (RSD)< 15%[2]

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing serum 1. Serum Sample Collection (1 mL) is_spike 2. Internal Standard Spiking (Benzyl Benzoate) serum->is_spike spe_load 4. Sample Loading is_spike->spe_load spe_cond 3. SPE Cartridge Conditioning (Ethyl Acetate, Hexane) spe_cond->spe_load spe_wash 5. Cartridge Washing (Water, Hexane/EtOAc) spe_load->spe_wash spe_elute 6. Elution (Ethyl Acetate) spe_wash->spe_elute evap 7. Evaporation to Dryness (Nitrogen Stream) spe_elute->evap recon 8. Reconstitution (100 µL Ethyl Acetate) evap->recon gcms_inj 9. GC-MS Injection (1 µL, Splitless) recon->gcms_inj data_acq 10. Data Acquisition (SIM Mode) gcms_inj->data_acq peak_int 11. Peak Integration data_acq->peak_int calib 12. Calibration Curve Generation peak_int->calib quant 13. Quantification of DEP calib->quant report 14. Final Report quant->report

Caption: Experimental workflow for DEP quantification in serum.

Signaling_Pathway start Sample Matrix (Serum + DEP) extraction Extraction (SPE) start->extraction Isolate Analyte separation Separation (GC) extraction->separation Inject Extract ionization Ionization (EI, 70 eV) separation->ionization Elute DEP detection Detection (MS - SIM Mode) ionization->detection Fragment & Filter Ions quantification Quantification (Data System) detection->quantification Measure Ion Intensity

Caption: Logical relationship of the analytical steps.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Diethyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Diethyl Phthalate (DEP) using High-Performance Liquid Chromatography (HPLC) with UV detection. DEP is a widely used plasticizer and solvent in various consumer products, including cosmetics and pharmaceutical formulations.[1][2] Its potential as an endocrine disruptor necessitates sensitive and reliable analytical methods for its detection and quantification in various matrices.[2] The described method utilizes a reversed-phase C18 column and is suitable for quality control, stability testing, and research applications.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[3] This method is particularly well-suited for the analysis of phthalates like DEP due to its robustness and ability to separate structurally similar compounds.[2] The protocol outlined below is based on established methods and provides a framework for the successful implementation of DEP analysis in a laboratory setting.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the recommended chromatographic conditions for the analysis of DEP.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity HPLC or equivalent
Column C18, 4.6 x 250 mm, 5.0 µm particle size[4][5]
Mobile Phase Isocratic: Methanol (B129727):Water (75:25, v/v)[2] or Acetonitrile:Water (1:1, v/v)[6]
Flow Rate 1.0 mL/min[6]
Injection Volume 20 µL
Column Temperature 40 °C[6]
UV Detection 230 nm[2][4][5] or 226 nm[7]
Run Time Approximately 7-10 minutes[2][8]
Reagents and Standards
  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • This compound (DEP) standard (≥99.5% purity)

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of DEP standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The appropriate sample preparation method will depend on the matrix. Below are general guidelines for common sample types.

For Liquid Samples (e.g., cosmetic solutions, beverages):

  • Direct Injection: If the sample is clear and the DEP concentration is expected to be within the calibration range, it may be possible to directly inject the filtered sample.

  • Liquid-Liquid Extraction (LLE): For complex matrices or to concentrate the analyte, LLE is recommended.

    • To 5 mL of the liquid sample, add 5 mL of a suitable extraction solvent (e.g., n-hexane).

    • Vortex the mixture for 2 minutes.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

For Solid and Semi-Solid Samples (e.g., creams, gels):

  • Solid-Supported Liquid-Liquid Extraction (SLE):

    • Accurately weigh a known amount of the sample and mix it with a suitable solvent to dissolve the DEP.

    • Load the sample onto an SLE cartridge.[8]

    • Allow the sample to adsorb onto the sorbent.[8]

    • Elute the DEP from the cartridge with an appropriate organic solvent (e.g., ethyl acetate).[8]

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in a known volume of mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Method Validation Parameters

The following table summarizes typical performance data for the HPLC analysis of DEP.

ParameterTypical Value
Retention Time ~2.9 - 6.3 minutes[2][6]
Linearity (R²) ≥0.999[4][5]
Limit of Detection (LOD) 0.02 - 0.255 µg/mL[6][7]
Limit of Quantification (LOQ) 0.06 - 0.849 µg/mL[6][9]
Recovery 91 - 108%[8]
Precision (RSD%) ≤6.2%[4][5]

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation (LLE or SLE) Sample_Prep->HPLC_System Inject Samples UV_Detector UV Detector HPLC_System->UV_Detector Elution Chromatogram Chromatogram Generation UV_Detector->Chromatogram Signal Quantification Quantification (Calibration Curve) Chromatogram->Quantification Peak Area Validation_Logic Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

References

Liquid-liquid extraction protocol for diethyl phthalate from water samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Liquid-Liquid Extraction Protocol for Diethyl Phthalate (B1215562) from Water Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl phthalate (DEP) is a widely used plasticizer and solvent in various consumer products, leading to its frequent detection in environmental water sources. Accurate quantification of DEP in water is crucial for environmental monitoring and human health risk assessment. This document provides a detailed protocol for the liquid-liquid extraction (LLE) of DEP from water samples, a robust and commonly employed sample preparation technique for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

The described LLE method is based on the principle of partitioning the analyte of interest, DEP, between an aqueous sample and an immiscible organic solvent. The efficiency of this extraction is influenced by factors such as the choice of solvent, the solvent-to-sample ratio, pH, and the ionic strength of the aqueous sample. This protocol outlines a standardized procedure to ensure reliable and reproducible results.

Experimental Protocols

This section details the step-by-step methodology for the liquid-liquid extraction of this compound from water samples.

Materials and Reagents
  • This compound (DEP) standard: Analytical grade

  • Organic Solvents: Dichloromethane (B109758) (CH₂Cl₂), HPLC grade[1][2] or Ethyl Acetate, HPLC grade[1][3]

  • Drying Agent: Anhydrous sodium sulfate (B86663) (Na₂SO₄), analytical grade[2]

  • Salt for Ionic Strength Adjustment: Sodium chloride (NaCl), analytical grade[1]

  • Reagent Water: Deionized or distilled water, phthalate-free

  • Glassware: 1000 mL separatory funnels, beakers, graduated cylinders, vials with PTFE-lined caps (B75204)

  • Analytical Instrument: Gas chromatograph with a mass spectrometer detector (GC-MS)[2][4]

Sample Collection and Preservation

Water samples should be collected in amber glass containers and sealed with glass stoppers or PTFE-lined caps to prevent contamination.[4] It is recommended to refrigerate the samples at 4°C and analyze them as soon as possible.[4]

Liquid-Liquid Extraction Procedure
  • Sample Preparation: Measure 500 mL of the water sample and transfer it into a 1000 mL separatory funnel.[2]

  • Spiking (for Quality Control): For quality control samples (e.g., matrix spikes), add a known amount of DEP standard solution to the water sample in the separatory funnel.

  • pH Adjustment (Optional): While not always necessary for phthalates, ensure the sample pH is neutral (around 7.0). Phthalate esters can hydrolyze under acidic (pH < 5) or basic (pH > 7) conditions.[5]

  • Ionic Strength Adjustment: Add 1 gram of sodium chloride per 100 mL of the water sample to the separatory funnel to increase the ionic strength and enhance the extraction efficiency.[1]

  • Solvent Addition: Add 50 mL of dichloromethane to the separatory funnel.[2]

  • Extraction: Stopper the separatory funnel and shake it vigorously for 2-3 minutes, ensuring to vent the funnel periodically to release any pressure buildup.

  • Phase Separation: Allow the layers to separate for at least 10 minutes. The organic layer (dichloromethane) will be the bottom layer.

  • Collection of Organic Phase: Drain the lower organic layer into a clean, dry beaker.

  • Repeat Extraction: Repeat the extraction process two more times with fresh 50 mL portions of dichloromethane, combining all the organic extracts in the same beaker.[2]

  • Drying the Extract: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.[2]

  • Concentration of Extract: Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.[2]

  • Analysis: The concentrated extract is now ready for analysis by GC-MS.

Data Presentation

The following table summarizes the performance data for the liquid-liquid extraction of this compound and other phthalates using different solvents.

AnalyteExtraction SolventRecovery (%)Limit of Detection (LOD) (mg/L)Limit of Quantification (LOQ) (mg/L)Reference
This compound (DEP)Dichloromethane79.1 - 100.85.0 - 7.017 - 23[1]
This compound (DEP)Ethyl Acetate99.1 - 103.70.3 - 1.00.8 - 3.3[1]
Dimethyl Phthalate (DMP)Dichloromethane79.1 - 100.85.0 - 7.017 - 23[1]
Dibutyl Phthalate (DBP)Dichloromethane79.1 - 100.85.0 - 7.017 - 23[1]
bis(2-ethylhexyl) Phthalate (DEHP)Dichloromethane79.1 - 100.85.0 - 7.017 - 23[1]

Visualization

The following diagram illustrates the experimental workflow for the liquid-liquid extraction of this compound from water samples.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post Post-Extraction cluster_analysis Analysis Sample 500 mL Water Sample AddNaCl Add NaCl Sample->AddNaCl AddSolvent Add Dichloromethane AddNaCl->AddSolvent Shake Shake & Vent AddSolvent->Shake Separate Separate Layers Shake->Separate Collect Collect Organic Layer Separate->Collect Repeat Repeat Extraction 2x Collect->Repeat Dry Dry with Na₂SO₄ Repeat->Dry Concentrate Concentrate to 1 mL Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: Workflow for this compound LLE.

References

Solid-phase microextraction (SPME) for diethyl phthalate in air samples

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Determination of Diethyl Phthalate (B1215562) in Air Samples using Solid-Phase Microextraction (SPME)

Introduction

Diethyl phthalate (DEP) is a widely used plasticizer and a common component in consumer products such as cosmetics, perfumes, and insect repellents. Its volatility leads to its presence in indoor and outdoor air, raising concerns about potential health effects from inhalation exposure. Consequently, sensitive and efficient methods for monitoring DEP concentrations in air are crucial for researchers, scientists, and drug development professionals. Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and sensitive sample preparation technique for the analysis of volatile and semi-volatile organic compounds. This application note provides a detailed protocol for the determination of this compound in air samples using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of SPME

SPME is a sample preparation technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase.[1] The fiber is exposed to the sample matrix (in this case, air), and analytes partition from the sample to the fiber coating. After a defined sampling time, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis.[2] For volatile and semi-volatile compounds like DEP in air, headspace SPME (HS-SPME) is the most appropriate technique.

Experimental Protocols

This section details the recommended materials and methods for the analysis of DEP in air using SPME-GC-MS.

Materials and Reagents
  • SPME Fiber Assembly: Manual or autosampler SPME holder.

  • SPME Fiber: A 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is recommended for its suitability in extracting a broad range of volatile and semi-volatile compounds, including phthalates.[3]

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[4]

  • Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps (B75204) for headspace sampling.

  • Standards: Certified reference standard of this compound (DEP) in methanol (B129727) (or other suitable solvent) for calibration.

  • Gases: Helium (carrier gas), Nitrogen (makeup gas, if required), all of high purity (>99.999%).

SPME Sampling Protocol for Air Samples
  • Fiber Conditioning: Before first use, and daily, condition the SPME fiber according to the manufacturer's instructions. This typically involves inserting the fiber into the GC inlet at a temperature higher than the analysis desorption temperature (e.g., 250°C) for 30-60 minutes to remove any contaminants.

  • Air Sample Collection:

    • For static air sampling, expose the SPME fiber to the air in a controlled environment (e.g., an environmental chamber or a specific indoor location) for a predetermined time.

    • For collected air samples, use a gas-tight syringe to draw a known volume of air and inject it into a sealed, pre-cleaned 20 mL glass vial.

  • Headspace Extraction:

    • Place the vial in a heating block or water bath set to a constant temperature (e.g., 60-80°C) to facilitate the partitioning of DEP into the headspace.[5]

    • Expose the conditioned SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) with constant agitation.[6] Optimization of extraction time and temperature is recommended for specific applications.

  • Sample Desorption and Analysis:

    • After extraction, immediately retract the fiber into its needle and transfer it to the GC injection port.

    • Expose the fiber in the injector set at a high temperature (e.g., 250-270°C) for a sufficient time (e.g., 2-5 minutes) to ensure complete thermal desorption of the analytes.[4][5]

    • Start the GC-MS data acquisition at the beginning of the desorption process.

GC-MS Analysis Parameters
  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for DEP are m/z 149, 177, and 222.

Data Presentation

While this application note proposes a direct SPME method, quantitative data from studies using alternative solid-phase extraction techniques for phthalates in air are presented below for reference and as a benchmark for method performance.

Table 1: Performance Data for this compound (DEP) in Air using Solid-Phase Extraction (SPE) with Solvent Elution

ParameterValueMethodReference
Limit of Quantification (LOQ)< 1 ng/L (for a 600 L air sample)SPE with Styrene-Divinylbenzene Polymer, GC-MS[7]
Linearity (R²)> 0.995SPE with Octadecyl Silica (ODS) or Styrene-Divinylbenzene (SDB), GC-MS[8]
Recovery> 89.7%SPE with ODS or SDB, GC-MS[8]

Table 2: Quantitative Ions for GC-MS Analysis of this compound

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound (DEP)149177222

Visualizations

SPME_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis fiber_cond SPME Fiber Conditioning (e.g., 250°C for 30 min) hs_extraction Headspace SPME (e.g., 60°C for 30 min) fiber_cond->hs_extraction Conditioned Fiber sample_coll Air Sample Collection (Static or Vial) sample_coll->hs_extraction Air Sample desorption Thermal Desorption in GC Inlet (e.g., 250°C for 2 min) hs_extraction->desorption Analyte-loaded Fiber gcms_analysis GC-MS Analysis (SIM Mode) desorption->gcms_analysis Desorbed Analytes data_processing Data Processing & Quantitation gcms_analysis->data_processing Chromatographic Data

Caption: Experimental workflow for the SPME-GC-MS analysis of this compound in air samples.

Conclusion

Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry provides a robust, sensitive, and environmentally friendly method for the determination of this compound in air samples. The proposed protocol, utilizing a PDMS/DVB fiber and headspace sampling, offers a reliable starting point for researchers to develop and validate their own analytical methods. The elimination of organic solvents and the simplicity of the procedure make SPME an excellent choice for routine monitoring of DEP in various air matrices, contributing to a better understanding of human exposure and its potential health implications.

References

Application Note: Protocol for Diethyl Phthalate Exposure in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl phthalate (B1215562) (DEP) is a widely used plasticizer and a common component in consumer products, leading to ubiquitous human exposure. As an endocrine-disrupting chemical (EDC), DEP has been linked to various adverse health effects, including reproductive and developmental issues.[1] Understanding the cellular and molecular mechanisms underlying DEP's effects is crucial for toxicological risk assessment and in the development of therapeutic strategies. This application note provides a detailed, standardized protocol for exposing mammalian cells to DEP in vitro, along with methodologies for assessing key toxicological endpoints. The provided protocols are intended for researchers, scientists, and drug development professionals.

Data Summary: Typical Experimental Parameters

The following table summarizes common quantitative parameters used in cell culture studies investigating the effects of Diethyl Phthalate (DEP). These values are compiled from various studies and can serve as a starting point for experimental design.

ParameterCell Line ExamplesTypical Concentration RangeTypical Exposure DurationKey Endpoints Measured
DEP Exposure MCF-7 (Breast Cancer)[1], HepG2 (Hepatocellular Carcinoma)[2], 16HBE (Bronchial Epithelial)[3], MDA-MB-231 (Breast Cancer)[4], Endometrial Cells[5]10 nM - 100 µM[1][2] (or 0.1 µg/mL - 100 µg/mL)[2][6][7]24, 48, 72 hours[1][2][3]Cell Viability, Gene/Protein Expression, Cell Cycle Progression, Oxidative Stress
Cytotoxicity HepG2, MDA-MB-231IC50 values can vary significantly. E.g., 65 µg/mL for MDA-MB-231[4]48 hours[2]Reduction in cell viability measured by MTT or similar assays[2]
Gene Expression MCF-7, HepG2, Endometrial Cells1 µM - 25 µM[1][5]24 - 48 hours[1][5]Fold-change in mRNA levels of target genes (e.g., pS2, Sirtuins, Cyclins, Cytokines)[1][2][5]
Protein Levels MCF-7, HepG2, Endometrial Cells1 µM - 25 µM[1][5]24 hours[1][5]Changes in protein expression (e.g., ERα, pSMAD-2, Sirt1)[1][2][5]

Experimental Protocols

Protocol 1: this compound (DEP) Exposure in Cell Culture

This protocol outlines the preparation of DEP solutions and the subsequent exposure of adherent cell cultures.

Materials:

  • This compound (DEP), analytical grade

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Sterile, tissue culture-treated plates (e.g., 96-well, 24-well, or 6-well)

  • Adherent mammalian cell line of interest

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of DEP (e.g., 100 mM) in DMSO. DEP is hydrophobic and requires an organic solvent for initial dissolution.[8][9]

    • Ensure complete dissolution by vortexing.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Cell Seeding:

    • Culture cells in appropriate flasks until they reach 70-80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into tissue culture plates at a predetermined density that will ensure they are in the exponential growth phase (typically 50-60% confluency) at the time of treatment.

    • Incubate the plates overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of Working Solutions and Dosing:

    • On the day of the experiment, thaw the DEP stock solution.

    • Prepare serial dilutions of the DEP stock solution in complete culture medium to achieve the final desired concentrations (e.g., 10 nM to 100 µM).

    • Important: The final concentration of the DMSO vehicle in the culture medium should be kept constant across all treatments, including the vehicle control, and should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[8]

    • Aspirate the old medium from the seeded cells.

    • Add the medium containing the appropriate DEP concentration (or vehicle control) to each well.

    • Include an untreated control (cells in medium only) to monitor baseline cell health.

  • Incubation:

    • Return the plates to the incubator (37°C, 5% CO₂) and expose the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Following incubation, the cells are ready for various downstream assays such as cytotoxicity assessment, RNA/protein extraction, or cell cycle analysis.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol measures cell metabolic activity as an indicator of viability, proliferation, and cytotoxicity.[10]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2][11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Phosphate-Buffered Saline (PBS)

  • 96-well plate reader

Procedure:

  • Cell Treatment:

    • Seed and treat cells with DEP in a 96-well plate as described in Protocol 1. Include appropriate controls (untreated and vehicle).

  • MTT Addition:

    • At the end of the exposure period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[2][12]

    • Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10][11]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.[11]

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][11]

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[11][13] A reference wavelength of 630 nm can be used to reduce background noise.[12]

    • Calculate cell viability as a percentage relative to the vehicle control.

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol quantifies changes in the expression of target genes following DEP exposure.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit[2]

  • SYBR Green or TaqMan-based qPCR master mix[2]

  • Forward and reverse primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin, 18S)[2]

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Following DEP exposure (Protocol 1), wash cells with cold PBS and lyse them directly in the culture dish using the lysis buffer from an RNA extraction kit.

    • Purify total RNA according to the kit manufacturer's instructions.

    • Quantify the RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.[2]

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers, and qPCR master mix.

    • Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions for your primers and target genes.

    • Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each sample.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative gene expression changes using the 2-ΔΔCt method, comparing the treated samples to the vehicle control.[2][14]

Protocol 4: Protein Expression Analysis by Western Blot

This protocol detects and quantifies specific proteins from cell lysates.

Materials:

  • RIPA buffer or other suitable lysis buffer with protease/phosphatase inhibitors

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels, running buffer, and electrophoresis system

  • Transfer buffer, PVDF or nitrocellulose membranes, and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD camera or X-ray film)

Procedure:

  • Protein Extraction:

    • After DEP exposure, wash cells with ice-cold PBS and lyse them with cold lysis buffer.

    • Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.[15]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]

    • Wash the membrane again as in the previous step.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an appropriate imaging system.

    • Analyze band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Visualizations

Logical Workflow for DEP Exposure and Analysis

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_analysis Phase 3: Downstream Analysis cluster_results Phase 4: Data Interpretation prep_cells Culture & Seed Cells in Multi-well Plates expose Treat Cells with DEP (24, 48, or 72h) + Vehicle Control prep_cells->expose prep_dep Prepare DEP Stock (in DMSO) & Working Solutions prep_dep->expose viability Endpoint 1: Cell Viability (MTT Assay) expose->viability rna Endpoint 2: RNA Extraction -> qRT-PCR expose->rna protein Endpoint 3: Protein Lysis -> Western Blot expose->protein other Other Assays: (Cell Cycle, Apoptosis, ROS) expose->other data_analysis Quantitative Analysis & Interpretation viability->data_analysis rna->data_analysis protein->data_analysis other->data_analysis

Caption: Experimental workflow for DEP cell culture exposure and subsequent analysis.

Potential Signaling Pathways Modulated by Phthalates

G cluster_er Estrogen Receptor Signaling cluster_tgf TGF-β Signaling cluster_stress Oxidative Stress & Other Pathways phthalate_node Phthalates (e.g., DEP, DEHP) receptor_node receptor_node pathway_node pathway_node response_node response_node DEP This compound (DEP) ER ERα DEP->ER Modulates TGF_R TGF-β Receptor DEP->TGF_R Activates ROS ↑ ROS Production DEP->ROS Sirtuins ↓ Sirtuin Expression (e.g., Sirt1, Sirt3) DEP->Sirtuins AKT AKT Pathway ER->AKT pS2 pS2 Gene Transcription ER->pS2 CyclinD1 Cyclin D1/B1 AKT->CyclinD1 Proliferation Cell Proliferation CyclinD1->Proliferation pS2->Proliferation SMAD pSMAD-2 TGF_R->SMAD EMT EMT Factors (Snail, Slug, Twist) SMAD->EMT Migration Migration & Invasion EMT->Migration Cytotoxicity Cytotoxicity ROS->Cytotoxicity Sirtuins->Cytotoxicity

Caption: Key signaling pathways potentially modulated by this compound (DEP).

References

Application Notes and Protocols for the Use of Deuterated Diethyl Phthalate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing deuterated diethyl phthalate (B1215562) (DEP-d4) as an internal standard for the accurate quantification of diethyl phthalate (DEP) and other phthalates in various matrices. The use of an isotopically labeled internal standard is a robust technique that corrects for analyte loss during sample preparation and compensates for matrix effects in chromatographic and mass spectrometric analyses.

Principle and Applications

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of plastics.[1] Due to their widespread use, they are common environmental and food contaminants.[2] Accurate quantification of phthalates is crucial for assessing human exposure and ensuring product safety.

Deuterated this compound (CAS No: 93952-12-6) is an ideal internal standard for the analysis of DEP and other phthalates by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3][4] By adding a known amount of DEP-d4 to a sample at the beginning of the analytical process, any variations in extraction efficiency, sample volume, and instrument response can be normalized. This isotope dilution mass spectrometry (IDMS) approach is considered a gold standard for the quantitative analysis of organic micropollutants.[1]

Key Applications:

  • Food and Beverage Analysis: Quantification of phthalate migration from packaging materials into foodstuffs such as coffee, wine, and other beverages.[3][4]

  • Environmental Monitoring: Determination of phthalate levels in environmental samples like indoor air.

  • Consumer Product Safety: Analysis of phthalate content in toys, cosmetics, and medical devices.

Quantitative Data Summary

The use of deuterated this compound as an internal standard provides excellent linearity, recovery, and low detection limits for the quantification of this compound.

AnalyteMatrixInternal StandardRecovery (%)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compound (DEP)Coffee BrewThis compound-d483 ± 5Not Specified5 - 20 µg/L5 - 20 µg/L
Phthalic Acid Esters (PAEs)Indoor AirDeuterated PAEs (including DEP-d4)> 89.7> 0.9953Not SpecifiedNot Specified

Experimental Protocols

Here are detailed protocols for the analysis of phthalates in different matrices using deuterated this compound as an internal standard.

Analysis of Phthalates in Beverages (e.g., Coffee, Wine)

This protocol is adapted from methodologies for analyzing phthalates in coffee brew and wine.[3][4]

3.1.1. Materials and Reagents

  • Solvents: Hexane (B92381) (HPLC grade), Isohexane (analytical grade), Acetone (analytical grade)[3][4]

  • Standards: this compound (DEP) standard, Deuterated this compound (DEP-d4) internal standard[3][4]

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps, separatory funnels. All glassware should be thoroughly cleaned and baked at a high temperature (e.g., 400°C for at least 2 hours) to eliminate phthalate contamination.[4][5]

3.1.2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (0.5 g/L): Transfer the entire content of a sealed ampoule containing 25 mg of DEP-d4 into a 50 mL volumetric flask and make up to the mark with isohexane.[4][6]

  • Analyte Stock Solution (1 g/L): Accurately weigh 100 mg of DEP into a 100 mL volumetric flask, dissolve in isohexane, and make up to the mark.[4][6]

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution.[3] For example, concentrations of 0.45, 1.35, 4.05, 8.1, and 16.2 mg/L can be used.[3] Spike each calibration standard with the deuterated internal standard at the same concentration as in the samples.[3]

3.1.3. Sample Preparation (Liquid-Liquid Extraction)

  • Take a known volume of the beverage sample (e.g., 15 mL of coffee brew).[3]

  • Spike the sample with a known amount of the DEP-d4 internal standard solution.[3]

  • Perform liquid-liquid extraction three times with 10 mL of hexane using a separatory funnel.[3]

  • Combine the organic extracts and evaporate to a smaller volume using a rotary evaporator at a controlled temperature (e.g., 36 ± 1 °C).[3]

  • Dry the residue under a gentle stream of nitrogen.[3]

  • Reconstitute the residue in a known volume of hexane or isohexane for GC-MS analysis.[3][4]

3.1.4. GC-MS Analysis

  • Gas Chromatograph (GC):

    • Column: DB-1 or equivalent (e.g., 15 m x 0.25 mm i.d., 0.1 µm film thickness)[7]

    • Injector: Splitless mode at 280°C[7]

    • Oven Temperature Program: Hold at 80°C for 2 min, ramp at 8°C/min to 210°C and hold for 5 min, then ramp at 20°C/min to 250°C and hold for 5 min.[7]

  • Mass Spectrometer (MS):

    • Mode: Selected Ion Monitoring (SIM)[3]

    • Quantification and Qualifier Ions: Monitor the appropriate ions for DEP and DEP-d4.

Analysis of Phthalates in Solid Samples

This protocol is a general guideline for solid matrices.

3.2.1. Materials and Reagents

  • Solvents: Dichloromethane, Hexane

  • Standards: As described in section 3.1.2.

  • Equipment: Soxhlet apparatus or ultrasonic bath, rotary evaporator.

3.2.2. Sample Preparation (Solvent Extraction)

  • Accurately weigh a known amount of the homogenized solid sample.

  • Spike the sample with a known amount of the DEP-d4 internal standard solution.

  • Extract the phthalates using a suitable solvent (e.g., dichloromethane/hexane mixture) via Soxhlet extraction or ultrasonication.

  • Filter the extract and concentrate it using a rotary evaporator.

  • If necessary, perform a clean-up step using solid-phase extraction (SPE).

  • Adjust the final volume with a suitable solvent for GC-MS analysis.

Analysis of Phthalates in Air Samples

This protocol is based on solid-phase adsorption and solvent extraction.[7][8]

3.3.1. Materials and Reagents

  • Adsorbent Cartridges: Styrene-divinylbenzene (SDB) copolymer or octadecyl silica (B1680970) (ODS)[7][8]

  • Solvents: Acetone (pesticide residue grade)[9]

  • Standards: As described in section 3.1.2.

  • Equipment: Air sampling pump.

3.3.2. Sample Collection and Extraction

  • Connect the adsorbent cartridge to a calibrated air sampling pump.

  • Draw a known volume of air through the cartridge.

  • After sampling, cap the cartridge and transport it to the laboratory.

  • Spike the cartridge with the DEP-d4 internal standard solution.

  • Elute the phthalates from the cartridge with a suitable solvent (e.g., acetone).

  • Concentrate the eluate under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Liquid, Solid, or Air) Spike Spike with Deuterated This compound (Internal Standard) Sample->Spike Extraction Extraction (LLE, Soxhlet, etc.) Spike->Extraction Concentration Concentration Extraction->Concentration Cleanup Clean-up (Optional) Concentration->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Quantification Quantification using Internal Standard Calibration GCMS->Quantification Report Reporting Quantification->Report

Caption: Liquid-liquid extraction workflow for beverage samples.

Diagram 3: Logical Relationship of Internal Standard Method

G cluster_analyte Analyte (DEP) cluster_is Internal Standard (DEP-d4) cluster_calc Calculation Analyte_Initial Initial Amount Analyte_Loss Loss during Prep Analyte_Initial->Analyte_Loss Analyte_Final Final Amount (Measured) Analyte_Loss->Analyte_Final Ratio Calculate Response Ratio (Analyte/IS) Analyte_Final->Ratio IS_Initial Known Initial Amount IS_Loss Assumed Same % Loss IS_Initial->IS_Loss IS_Final Final Amount (Measured) IS_Loss->IS_Final IS_Final->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Analyte Concentration Calibration->Concentration

Caption: Logic of quantification using the internal standard method.

References

Application Notes and Protocols for Diethyl Phthalate as a Denaturant in Alcohol Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl phthalate (B1215562) (DEP) as a denaturant for ethyl alcohol. This document includes information on regulatory context, concentrations used, and detailed protocols for the analysis of DEP in denatured alcohol preparations.

Introduction

Diethyl phthalate (DEP) is a widely used denaturant for ethyl alcohol, rendering it unfit for human consumption without significantly altering its physical properties for industrial applications.[1] This characteristic is crucial in the manufacturing of cosmetics, cleaning products, and as a solvent in various processes where the high excise tax on potable alcohol is prohibitive.[2][3] The use of DEP as a denaturant is regulated by governmental bodies, with specified concentrations to ensure effective denaturation.

Regulatory Context and Concentrations

The concentration of DEP in denatured alcohol is stipulated by national and international regulations. In Germany, for instance, a minimum concentration of 0.5% DEP is required by the spirits tax ordinance, although some commercial products have been found to contain over 1.0%.[2][4] In the United States, regulations for specially denatured alcohol (SDA) also include formulations with DEP. For example, SD Alcohol 39-C is denatured with 1.0% DEP, while SD Alcohol 39-B contains 0.5% DEP along with 0.125% tert-butanol.[3][4]

Region/RegulationSpecified Concentration of DEPNotes
Germany (Spirits Tax Ordinance)≥ 0.5%Some products have been measured at >1.0%.[2][4]
United States (SD Alcohol 39-C)1.0%---
United States (SD Alcohol 39-B)0.5%In combination with 0.125% tert-butanol.[4]
European Pharmacopoeia0.5 kg per 100 liters of pure alcoholA common specification for denatured ethanol (B145695) used in cosmetics.[5]

Mechanism of Action as a Denaturant

DEP functions as a denaturant by imparting a bitter taste to the alcohol, making it unpalatable. It is favored in certain applications because it is a colorless and practically odorless liquid that does not significantly interfere with the chemical or physical properties of the ethanol, such as its evaporation rate and solubility.[1][6][7]

Safety Considerations

While effective as a denaturant, the use of DEP has raised some public health concerns. Toxicological studies have investigated its potential for carcinogenic, teratogenic, and hepatotoxic effects, as well as its role as an endocrine disruptor.[8][9] After oral, dermal, or inhalation exposure, DEP is primarily metabolized to monoethyl phthalate (MEP) and excreted in the urine.[8] The acute toxicity of DEP is low.[8] However, due to its widespread use and potential for human exposure, some regulatory and advisory bodies recommend limiting its use where alternatives are available.[4]

Experimental Protocols

Accurate and validated analytical methods are essential for verifying the concentration of DEP in denatured alcohol for quality control and regulatory compliance. The following are detailed protocols for the determination of DEP in alcoholic preparations using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol for Determination of DEP by GC-MS

This protocol is adapted from established methods for the analysis of phthalates in alcoholic beverages and other matrices.[9]

Objective: To quantify the concentration of this compound (DEP) in an ethanol sample.

Materials:

  • Sample: Denatured alcohol

  • Reagents: n-hexane (analytical grade), this compound (DEP) standard, deuterated internal standard (e.g., this compound-d4).

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps. All glassware should be thoroughly rinsed with acetone (B3395972) and dried at a high temperature (e.g., 220°C for at least 5 hours) to avoid phthalate contamination.[9]

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of DEP (e.g., 1000 mg/L) in a suitable solvent like cyclohexane/ethyl acetate (B1210297) (1:1, v/v).[9]

    • From the stock solution, prepare a series of calibration standards with concentrations ranging from 0.5 to 20.0 mg/L by dilution with the same solvent.[9]

    • Spike each calibration standard with a fixed concentration of the internal standard (e.g., 7.5 mg/L).[9]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Place a small, precise volume of the denatured alcohol sample (e.g., 0.1 mL) into a glass test tube.[9]

    • Add a known amount of the internal standard solution.[9]

    • Add the extraction solvent (e.g., 1,1,2-trichlorotrifluoroethane (B165192) or n-hexane) at a solvent-to-sample ratio of 10:1.[9]

    • Vortex the mixture vigorously for 1-2 minutes.

    • Allow the phases to separate.

    • Carefully transfer the organic layer (bottom layer for 1,1,2-trichlorotrifluoroethane, top layer for n-hexane) to a clean vial.

    • Repeat the extraction step on the aqueous layer with a fresh portion of the extraction solvent to ensure complete extraction.[9]

    • Combine the organic extracts.

    • The extract is now ready for GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable.

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample or standard into the GC.

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 310°C).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Monitor characteristic ions for DEP (e.g., m/z 149, 177, 105) and the internal standard.[2]

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of DEP to the peak area of the internal standard against the concentration of the DEP standards.

    • From the peak area ratio obtained for the sample, determine the concentration of DEP using the calibration curve.

Validation Data for a Typical GC-MS Method:

ParameterTypical ValueReference
Linearity (r²)> 0.999[9]
Limit of Detection (LOD)0.7 mg/L[10]
Limit of Quantitation (LOQ)2.3 mg/L[10]
Recovery99.9%[9]
Precision (RSD)< 10%[2]
Protocol for Determination of DEP by HPLC-UV

This protocol is based on methods developed for the analysis of phthalates in cosmetic products and alcoholic beverages.[6][11][12]

Objective: To quantify the concentration of this compound (DEP) in an ethanol sample.

Materials:

  • Sample: Denatured alcohol

  • Reagents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade), this compound (DEP) standard.

  • Glassware: Volumetric flasks, pipettes, HPLC vials.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of DEP (e.g., 1000 mg/L) in acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected range of the samples.

  • Sample Preparation:

    • For many alcohol-based samples, a simple dilution with the mobile phase may be sufficient.

    • If the sample matrix is complex, a liquid-liquid extraction as described in the GC-MS protocol may be necessary, followed by evaporation of the extraction solvent and reconstitution in the mobile phase.

  • HPLC-UV Analysis:

    • HPLC Column: A C18 reversed-phase column is commonly used.[6]

    • Mobile Phase: A mixture of acetonitrile and water is typical. An isocratic or gradient elution can be used. For example, an isocratic elution with 75:25 (v/v) methanol:water.[13]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).[11]

    • UV Detection: Set the detector to a wavelength where DEP has significant absorbance, typically around 230 nm.[6][13]

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the DEP standards against their concentration.

    • From the peak area of DEP in the sample, determine its concentration using the calibration curve.

Validation Data for a Typical HPLC-UV Method:

ParameterTypical ValueReference
Linearity (r²)≥ 0.999[6][14]
Limit of Quantification (LOQ)< 0.64 µg/mL[6][14]
Recovery94.8% - 99.6%[6][14]
Precision (RSD)≤ 6.2%[6][14]

Visualizations

Denaturant_Logic cluster_0 Rationale for Denaturation cluster_1 Denaturation Process Ethanol Ethyl Alcohol Industrial_Use Industrial Applications (Cosmetics, Solvents, etc.) Ethanol->Industrial_Use Potable_Use Beverage Consumption Ethanol->Potable_Use Denaturant Denaturant (e.g., this compound) Ethanol->Denaturant Addition of Denatured_Alcohol Denatured Alcohol (Unfit for consumption) Tax_Exempt Tax Exemption Industrial_Use->Tax_Exempt High_Tax High Excise Tax Potable_Use->High_Tax Denaturant->Denatured_Alcohol Denatured_Alcohol->Industrial_Use Used in

Caption: Logical flow of alcohol denaturation.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample Denatured Alcohol Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (e.g., with n-hexane) Add_IS->LLE Concentrate Evaporate & Reconstitute (if necessary) LLE->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Inject HPLC HPLC-UV Analysis Concentrate->HPLC Inject Quantify Quantify DEP Concentration GCMS->Quantify HPLC->Quantify Cal_Curve Prepare Calibration Curve Cal_Curve->Quantify Report Report Results Quantify->Report

Caption: Workflow for analyzing DEP in alcohol.

References

Application Notes and Protocols: Diethyl Phthalate (DEP) as a Positive Control in Developmental Toxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phthalate (B1215562) (DEP) is a widely used industrial chemical found in a variety of consumer products. Due to its potential for human exposure and observed developmental toxicity in animal models, DEP serves as a relevant positive control in developmental toxicity assays. These assays are critical in regulatory toxicology and drug development to identify substances that may interfere with normal development. Unlike many other phthalates that exhibit antiandrogenic activity, the developmental toxicity of DEP is thought to be mediated through alternative mechanisms, including the induction of oxidative stress and disruption of lipid metabolism.[1][2] This document provides detailed application notes and protocols for the use of DEP as a positive control in developmental toxicity studies, primarily following the OECD 414 guideline for prenatal developmental toxicity studies.

Data Presentation: Quantitative Developmental and Maternal Toxicity Data for Diethyl Phthalate in Rats

The following tables summarize quantitative data from developmental toxicity studies of this compound in rats. These data are essential for establishing dose-response relationships and for selecting appropriate dose levels when using DEP as a positive control.

Table 1: Summary of No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for this compound in Rat Developmental and Maternal Toxicity Studies.

Study TypeSpecies/StrainExposure RouteDurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Effects Observed at LOAELReference
Developmental Toxicity Sprague-Dawley RatOral (feed)Gestation Days 6-1519103210Increased incidence of supernumerary ribs (skeletal variations).[3]
Wistar RatOral (diet)Two-generation~197-267~1016-1375Decreased pup weight and developmental delay.
Maternal Toxicity Sprague-Dawley RatOral (feed)Gestation Days 6-15~200>200Reduced maternal body weight gain.[3]
Wistar RatOral (diet)Two-generation~197-267~1016-1375Increased relative liver and kidney weights.

Table 2: Detailed Developmental and Maternal Endpoints from a Two-Generation Reproductive Toxicity Study of this compound in Rats (Oral, Dietary).

Dose Group (ppm in diet)Approximate Dose (mg/kg/day)Maternal Body Weight GainF1 Pup Body Weight (Postnatal Day 21)Incidence of Skeletal Variations (e.g., extra ribs)Vaginal Opening in F1 Females
0 (Control)0NormalNormalBaselineNormal
60040-56No significant effectNo significant effectNo significant increaseNo significant effect
3000197-267No significant effectNo significant effectNo significant increaseNo significant effect
150001016-1375Significantly decreasedSignificantly decreasedSignificantly increasedDelayed

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

This section provides a detailed protocol for a prenatal developmental toxicity study in rats using this compound as a positive control, based on the OECD Test Guideline 414.

Protocol: OECD 414 Prenatal Developmental Toxicity Study in Rats with this compound (Oral Gavage)

1. Objective:

To assess the potential of a test substance to cause adverse effects on the pregnant female and the development of the embryo and fetus following oral administration during gestation. This compound is used as a positive control to ensure the sensitivity and validity of the test system.

2. Materials:

  • Test Animals: Time-mated nulliparous, young adult female rats (e.g., Sprague-Dawley or Wistar strain). A sufficient number should be used to obtain approximately 20 pregnant females per group at term.

  • Test Substance: The chemical being evaluated.

  • Positive Control: this compound (DEP, CAS No. 84-66-2), purity ≥99%.

  • Vehicle: Corn oil or other appropriate vehicle. The vehicle should not produce developmental toxicity.

  • Equipment: Gavage needles, syringes, animal cages, weighing scales, necropsy instruments, dissecting microscope, solutions for fixation (e.g., Bouin's solution or 10% neutral buffered formalin), and skeletal staining (e.g., Alizarin Red S and Alcian Blue).

3. Experimental Design:

  • Groups:

    • Group 1: Vehicle Control (receives vehicle only)

    • Group 2: Low Dose of Test Substance

    • Group 3: Mid Dose of Test Substance

    • Group 4: High Dose of Test Substance

    • Group 5: Positive Control (this compound)

  • Dose Selection:

    • Test Substance: At least three dose levels plus a control. The highest dose should induce some maternal toxicity but not mortality or severe suffering. The lowest dose should not induce any observable toxicity.

    • This compound (Positive Control): A dose known to induce developmental toxicity in the chosen rat strain should be selected. Based on available data, a dose in the range of 1000-3000 mg/kg/day is often appropriate to elicit observable effects such as increased skeletal variations and/or reduced fetal weight.

  • Administration:

    • Administer the test substance, vehicle, or DEP by oral gavage once daily from gestation day (GD) 6 to 15.

    • The volume administered should be based on the most recent body weight of the animal and should typically not exceed 10 mL/kg.

4. Procedure:

  • Acclimation and Mating:

    • Acclimate animals to laboratory conditions for at least 5 days.

    • Mate females with males of the same strain. The day a vaginal plug or sperm is observed is designated as GD 0.

  • Observations:

    • Maternal:

      • Record clinical signs daily.

      • Measure body weight at least on GD 0, 6, 9, 12, 15, and 20.

      • Measure food consumption at regular intervals.

    • Termination (GD 20):

      • Humanely euthanize pregnant dams one day prior to the expected day of parturition.

      • Perform a gross necropsy on all dams.

      • Examine the uterus and its contents.

  • Fetal Examinations:

    • Count the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.

    • Determine the sex of each fetus.

    • Weigh each fetus individually.

    • Examine each fetus for external abnormalities.

    • Examine approximately half of the fetuses from each litter for visceral abnormalities using appropriate methods (e.g., fresh dissection or fixation and sectioning).

    • Process the remaining half of the fetuses for skeletal examination (e.g., staining with Alizarin Red S and Alcian Blue) to assess for skeletal malformations and variations.

5. Data Analysis:

  • Analyze maternal and fetal data for statistically significant differences between the treated groups and the vehicle control group.

  • Appropriate statistical methods should be used, considering the litter as the statistical unit for developmental endpoints.

  • The positive control group (DEP) should demonstrate the expected developmental toxicity, confirming the validity of the study.

Signaling Pathways and Experimental Workflows

Signaling Pathway

The developmental toxicity of this compound is not primarily mediated by the antiandrogenic pathways common to other phthalates. Instead, evidence suggests that DEP induces oxidative stress and disrupts lipid metabolism, leading to adverse developmental outcomes.

DEP_Toxicity_Pathway cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_developmental_outcomes Developmental Outcomes DEP This compound (DEP) ROS Increased Reactive Oxygen Species (ROS) DEP->ROS Lipid_Metabolism Disrupted Lipid Metabolism DEP->Lipid_Metabolism Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction damages mitochondria Skeletal_Var Skeletal Variations (e.g., extra ribs) ROS->Skeletal_Var Reduced_Growth Reduced Fetal Growth & Weight ROS->Reduced_Growth Lipid_Metabolism->Mitochondrial_Dysfunction alters membrane composition & function Lipid_Metabolism->Reduced_Growth Mitochondrial_Dysfunction->ROS further increases ROS Mitochondrial_Dysfunction->Reduced_Growth Developmental_Delay Developmental Delay Mitochondrial_Dysfunction->Developmental_Delay

Caption: Proposed signaling pathway for DEP-induced developmental toxicity.

Experimental Workflow

The following diagram illustrates the key steps in a typical prenatal developmental toxicity study using DEP as a positive control.

Experimental_Workflow start Start: Animal Acclimation & Mating (GD 0) dosing Daily Dosing (GD 6-15) - Vehicle Control - Test Substance (Low, Mid, High) - DEP (Positive Control) start->dosing maternal_obs Maternal Observations - Clinical Signs - Body Weight - Food Consumption dosing->maternal_obs termination Termination (GD 20) - Euthanasia - Necropsy maternal_obs->termination fetal_exam Fetal Examinations termination->fetal_exam external External Examination (all fetuses) fetal_exam->external visceral Visceral Examination (~50% of fetuses) fetal_exam->visceral skeletal Skeletal Examination (~50% of fetuses) fetal_exam->skeletal analysis Data Analysis & Interpretation external->analysis visceral->analysis skeletal->analysis

References

Application Notes and Protocols for In Vitro Experimental Models for Studying Diethyl Phthalate (DEP) Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl phthalate (B1215562) (DEP) is a widely used plasticizer and a common environmental contaminant found in consumer products such as cosmetics, perfumes, and toys.[1] Due to its ubiquitous presence, there is growing concern about its potential adverse effects on human health. In vitro experimental models are crucial tools for elucidating the mechanisms of DEP toxicity, providing a controlled environment to study its effects at the cellular and molecular level. These models offer a cost-effective and ethical alternative to animal testing and are invaluable for screening and risk assessment. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to study the effects of DEP on key toxicological endpoints, including oxidative stress, endocrine disruption, and apoptosis.

Application Note 1: Assessment of DEP-Induced Oxidative Stress

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[2] It is a key mechanism implicated in the toxicity of many xenobiotics, including DEP.[1][3] In vitro models are well-suited for investigating DEP's potential to induce oxidative stress.

1.1. Recommended In Vitro Models

  • Liver Models:

    • HepG2 Cells: A human hepatoma cell line widely used in toxicology as it retains many metabolic enzymes.[3]

    • Primary Hepatocytes: Offer a more physiologically relevant model, though they have a shorter lifespan in culture.

    • Liver Homogenates: Useful for initial screening of effects on biochemical markers like lipid peroxidation.[1]

  • Kidney Models:

    • Kidney Homogenates: Can be used in parallel with liver homogenates to assess organ-specific oxidative damage.[1]

1.2. Key Endpoints to Measure

  • Lipid Peroxidation: Measures damage to cellular membranes.

  • Intracellular ROS Levels: Quantifies the overall level of reactive oxygen species within the cell.

  • Total Protein Content: Can indicate cellular damage and cytotoxicity.[1]

  • Antioxidant Enzyme Activity: (e.g., Superoxide Dismutase - SOD, Catalase - CAT) to assess the cellular antioxidant response.[4]

1.3. Data Presentation: DEP-Induced Oxidative Stress Markers

The following table summarizes quantitative data from in vitro studies on DEP-induced oxidative stress.

Model SystemDEP ConcentrationEndpointObservationReference
Mouse Liver Homogenate10 - 40 µg/mLLipid Peroxidation (LPO)Dose-dependent increase[1]
Mouse Kidney Homogenate10 - 40 µg/mLLipid Peroxidation (LPO)Dose-dependent increase[1]
Mouse Liver Homogenate10 - 40 µg/mLTotal Protein ContentDose-dependent decrease[1]
Mouse Kidney Homogenate10 - 40 µg/mLTotal Protein ContentDose-dependent decrease[1]
HepG2 Cells10 µg/mLROS LevelsSignificant increase[3]
HepG2 Cells100 µg/mLROS LevelsSignificant increase[3]

1.4. Experimental Protocols

Protocol 1.4.1: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation This protocol is adapted from methods used to assess lipid peroxidation in tissue homogenates.[1]

  • Preparation of Homogenate: Prepare a 10% liver or kidney homogenate in phosphate-buffered saline (PBS).

  • DEP Exposure: Treat the homogenates with various concentrations of DEP (e.g., 10, 20, 30, 40 µg/mL) and a vehicle control. Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Mixture: To 1.0 mL of the treated homogenate, add 2.0 mL of a TBA-TCA-HCl reagent (15% w/v trichloroacetic acid, 0.375% w/v thiobarbituric acid, 0.25 N HCl).

  • Incubation: Heat the mixture in a boiling water bath for 15 minutes.

  • Cooling and Centrifugation: Cool the samples on ice and centrifuge at 1000 x g for 10 minutes.

  • Measurement: Measure the absorbance of the supernatant at 535 nm. The results are expressed as nanomoles of malondialdehyde (MDA) formed per milligram of protein.

Protocol 1.4.2: Measurement of Intracellular ROS using 2',7'-Dichlorofluorescin Diacetate (DCF-DA) This protocol is suitable for adherent cell lines like HepG2.

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • DEP Treatment: Treat cells with the desired concentrations of DEP (e.g., 0.1, 1, 10, 100 µg/mL) for 24-48 hours. Include a vehicle control and a positive control (e.g., H₂O₂).

  • DCF-DA Loading: Remove the treatment media and wash the cells with warm PBS. Add 100 µL of 10 µM DCF-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCF-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure fluorescence using a microplate reader with excitation at 485 nm and emission at 535 nm.

1.5. Visualization

G cluster_cell Hepatocyte DEP Diethyl Phthalate (DEP) ROS Increased Reactive Oxygen Species (ROS) DEP->ROS Induces Membrane Cell Membrane ROS->Membrane Attacks Protein Cellular Proteins ROS->Protein Attacks OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation (MDA formation) Membrane->LipidPeroxidation LipidPeroxidation->OxidativeStress ProteinDamage Protein Damage & Reduced Content Protein->ProteinDamage ProteinDamage->OxidativeStress CellDamage Cellular Damage OxidativeStress->CellDamage G cluster_cell MCF-7 Breast Cancer Cell cluster_nuc MCF-7 Breast Cancer Cell DEP DEP ERa Estrogen Receptor α (ERα) DEP->ERa No Direct Binding Signaling Extra-nuclear Signaling Pathways (e.g., MAPK/ERK) DEP->Signaling Activates Nucleus Nucleus ERa->Nucleus Translocates to E2 17β-estradiol (E2) E2->ERa Binds & Activates Signaling->ERa Phosphorylates & Activates ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Proliferation Cell Proliferation ERE->Proliferation Drives Gene Expression for G cluster_cell Adipocyte / PC12 Cell DEP DEP Exposure + Cellular Stress Bax Bax DEP->Bax Upregulates Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Releases Bax->Mitochondrion Translocates to Apaf1 Apaf-1 CytC->Apaf1 Binds Apoptosome Apoptosome CytC->Apoptosome Casp9 Pro-Caspase-9 Apaf1->Casp9 Recruits Apaf1->Apoptosome Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Cleaves Pro-Caspase-9 to Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 Cleaves Pro-Caspase-3 to ActiveCasp3 Active Caspase-3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) ActiveCasp3->Apoptosis G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_results Phase 4: Interpretation Model Select In Vitro Model (e.g., HepG2, MCF-7, Organoids) Culture Cell Culture & Maintenance Model->Culture Seeding Plate Seeding Culture->Seeding DEP_Prep Prepare DEP Solutions & Controls Exposure DEP Exposure (Dose-Response & Time-Course) DEP_Prep->Exposure Seeding->Exposure Assays Perform Endpoint Assays - Viability (MTT) - ROS/Oxidative Stress - Apoptosis (Caspase) - Hormone (ELISA) - Gene Expression (qPCR) Exposure->Assays Data Data Acquisition (e.g., Plate Reader, Microscope) Assays->Data Stats Statistical Analysis Data->Stats Conclusion Interpretation & Conclusion Stats->Conclusion

References

Application Notes and Protocols for the Remediation of Diethyl Phthalate in Aqueous Effluents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current techniques for the remediation of diethyl phthalate (B1215562) (DEP), a common plasticizer and environmental contaminant, from aqueous effluents. The following sections detail various methods, including advanced oxidation processes (AOPs), adsorption, bioremediation, and membrane filtration. Detailed protocols for key experiments are provided to enable researchers to implement these techniques in a laboratory setting.

Overview of Remediation Techniques

Diethyl phthalate is a priority pollutant due to its endocrine-disrupting properties and widespread presence in the environment. Several technologies have been developed for its removal from water and wastewater. The choice of a specific remediation technique depends on factors such as the initial DEP concentration, the volume of effluent, the required removal efficiency, and cost-effectiveness. This document provides a comparative analysis of the most effective methods.

Data Presentation: Comparison of Remediation Techniques

The following tables summarize quantitative data from various studies on the remediation of DEP, providing a clear comparison of their efficiencies and optimal conditions.

Table 1: Advanced Oxidation Processes (AOPs) for DEP Remediation

AOP TechniqueInitial DEP Conc. (mg/L)Reagents/CatalystUV Light SourcepHTreatment TimeRemoval Efficiency (%)Reference
UV/H₂O₂1.020 mg/L H₂O₂133.9 µW/cm² UVNot specified60 min>98.6[1]
UV/H₂O₂/Fe²⁺ (Photo-Fenton)205.00 x 10⁻⁴ mol/L H₂O₂, 1.67 x 10⁻⁴ mol/L Fe²⁺UV irradiation3120 min75.8[2]
O₃/H₂O₂2040 mg/L H₂O₂, 4971 mg/L O₃-7.5120 min99.9[3]
O₃/Activated CarbonNot specifiedOzone and Activated Carbon-Not specifiedNot specifiedHigh[4]
Sonophotocatalysis (US/UV/TiO₂)Not specifiedTiO₂UV irradiationNot specifiedNot specifiedSignificant degradation[5]

Table 2: Adsorption Techniques for DEP Remediation

AdsorbentInitial DEP Conc. (mg/L)Adsorbent DosepHContact TimeMax. Adsorption Capacity (mg/g)Removal Efficiency (%)Reference
Activated Carbon1-300Not specified5.0Not specifiedup to 858High[4]
Poly(hydroxyethyl methacrylate) (PHEMA) nanobeads1-300Not specified4.0Not specified265.1>82.4[6]
Albizia julibrissin pods activated carbonNot specified0.1 gNot specified30 minNot specifiedHigh[7]

Table 3: Bioremediation of DEP

Microorganism(s)Initial DEP Conc. (mg/L)Temperature (°C)pHTreatment TimeDegradation Efficiency (%)Reference
Pseudomonas putida ShA200307.022 h100[8]
Pseudomonas juntendi CCNU-SK1500288.04 days>99[9]
Ralstonia pickettii300Not specifiedNot specified<24 hHigh[10]
Bacterial Consortium300 ppm30Not specified30 days81.16–92.39 (in soil)[11]

Table 4: Membrane Filtration for DEP Remediation

Membrane TypeOperating PressureFeed DEP Conc.Rejection/Removal Efficiency (%)Reference
Nanofiltration (NF)Not specifiedNot specified86.7[11]
Reverse Osmosis (RO)2.0 MPaNot specified97.6 - 99.9[12]
Ultrafiltration (UF)0.3 MPaNot specified97.6 - 99.9[12]
Molecularly Imprinted Ultrafiltration Membrane (MIUM)0.2 MPa100 mg/L (DBP)91.57 (selectivity for DBP over DEP)[13]

Experimental Protocols

This section provides detailed methodologies for key experiments in DEP remediation.

Advanced Oxidation Process: UV/H₂O₂ Treatment

Objective: To determine the degradation efficiency of DEP in an aqueous solution using a UV/H₂O₂ advanced oxidation process.

Materials:

  • This compound (DEP) standard

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Ultrapure water

  • Photochemical reactor with a UV lamp (e.g., low-pressure mercury lamp, 254 nm)

  • Magnetic stirrer and stir bars

  • pH meter

  • Volumetric flasks, pipettes, and beakers

  • High-Performance Liquid Chromatography (HPLC) system for DEP analysis

Procedure:

  • Preparation of DEP Stock Solution: Prepare a stock solution of DEP (e.g., 1000 mg/L) by dissolving a known amount of DEP in a suitable solvent (e.g., methanol) and then diluting it with ultrapure water. From this stock, prepare working solutions of the desired initial concentration (e.g., 10 mg/L) in ultrapure water.

  • Experimental Setup:

    • Place a known volume of the DEP working solution (e.g., 500 mL) into the photochemical reactor.

    • Place the reactor on a magnetic stirrer and add a stir bar to ensure continuous mixing.

    • Position the UV lamp within the reactor according to the manufacturer's instructions. Ensure the lamp is fully submerged in the solution if it is a submersible type.

  • Initiation of the Reaction:

    • Turn on the magnetic stirrer.

    • Add the required volume of H₂O₂ stock solution to achieve the desired concentration (e.g., 50 mg/L).

    • Simultaneously, turn on the UV lamp to start the photochemical reaction. Start a timer immediately.

  • Sampling:

    • Collect samples (e.g., 5 mL) at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

    • Immediately quench the reaction in the collected samples by adding a quenching agent (e.g., a small amount of sodium thiosulfate (B1220275) solution) to stop the degradation process.

  • Sample Analysis:

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of DEP in each sample using HPLC with a UV detector.

  • Data Analysis:

    • Calculate the removal efficiency of DEP at each time point using the formula: Removal Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration of DEP and Cₜ is the concentration at time t.

    • Determine the degradation kinetics, which often follows a pseudo-first-order model.

Adsorption Studies: Batch Equilibrium and Kinetics

Objective: To evaluate the adsorption capacity and kinetics of an adsorbent (e.g., activated carbon) for the removal of DEP from an aqueous solution.

Materials:

  • This compound (DEP) standard

  • Adsorbent (e.g., powdered activated carbon)

  • Ultrapure water

  • Orbital shaker

  • Centrifuge

  • Conical flasks or vials with stoppers

  • pH meter

  • HPLC system for DEP analysis

Procedure:

Part A: Batch Adsorption Kinetics

  • Preparation: Add a fixed amount of adsorbent (e.g., 0.1 g) to a series of conical flasks.

  • Adsorption: Add a fixed volume (e.g., 100 mL) of a known initial concentration of DEP solution (e.g., 50 mg/L) to each flask.

  • Agitation: Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C).

  • Sampling: At different time intervals (e.g., 5, 10, 20, 30, 60, 120, 180, 240 minutes), withdraw one flask from the shaker.

  • Separation: Separate the adsorbent from the solution by centrifugation or filtration.

  • Analysis: Analyze the supernatant for the remaining DEP concentration using HPLC.

Part B: Batch Adsorption Isotherms

  • Preparation: Add a fixed amount of adsorbent (e.g., 0.1 g) to a series of conical flasks.

  • Adsorption: Add a fixed volume (e.g., 100 mL) of DEP solutions with varying initial concentrations (e.g., 10, 20, 50, 100, 150, 200 mg/L) to the flasks.

  • Equilibration: Place the flasks on an orbital shaker and agitate for a predetermined equilibrium time (determined from the kinetic study).

  • Separation and Analysis: After reaching equilibrium, separate the adsorbent and analyze the final DEP concentration in the supernatant as described above.

Data Analysis:

  • Kinetics: Analyze the kinetic data using pseudo-first-order and pseudo-second-order models to determine the rate constants.

  • Isotherms: Analyze the isotherm data using Langmuir and Freundlich models to determine the adsorption capacity and intensity.

Bioremediation Protocol: Isolation and Degradation Assay

Objective: To isolate DEP-degrading bacteria and assess their degradation efficiency in a liquid culture.

Materials:

  • Environmental sample (e.g., soil or water from a contaminated site)

  • Mineral Salts Medium (MSM)

  • This compound (DEP)

  • Agar (B569324)

  • Incubator shaker

  • Petri dishes, flasks, and test tubes

  • Autoclave

  • Centrifuge

  • HPLC system for DEP analysis

Procedure:

1. Enrichment and Isolation of DEP-Degrading Bacteria: a. Prepare Mineral Salts Medium (MSM) with DEP as the sole carbon source (e.g., 100 mg/L). b. Inoculate a flask containing MSM-DEP with a small amount of the environmental sample. c. Incubate the flask in an incubator shaker (e.g., 30°C, 150 rpm) for several days to enrich for DEP-degrading microorganisms. d. Perform serial dilutions of the enriched culture and plate on MSM-DEP agar plates. e. Incubate the plates until distinct colonies appear. f. Isolate and purify individual colonies by re-streaking on fresh MSM-DEP agar plates.

2. Biodegradation Assay: a. Prepare a liquid MSM-DEP medium (e.g., 100 mg/L DEP). b. Inoculate the medium with a pre-cultured isolated bacterial strain (e.g., to an initial OD₆₀₀ of 0.1). c. Incubate the culture in an incubator shaker under optimal conditions (e.g., 30°C, 150 rpm). d. Collect samples at regular intervals (e.g., every 12 or 24 hours). e. Centrifuge the samples to remove bacterial cells. f. Analyze the supernatant for the residual DEP concentration using HPLC. g. A control flask without inoculation should be run in parallel to account for any abiotic loss of DEP.

Data Analysis:

  • Calculate the percentage of DEP degradation over time.

  • Determine the degradation rate and kinetics.

Membrane Filtration Protocol

Objective: To evaluate the rejection efficiency of a membrane for DEP removal from an aqueous solution.

Materials:

  • Membrane filtration setup (e.g., cross-flow or dead-end filtration unit)

  • Membrane (e.g., nanofiltration or reverse osmosis membrane)

  • DEP solution of known concentration

  • Pressure source (e.g., pump or compressed gas)

  • Feed reservoir

  • Permeate collection vessel

  • HPLC system for DEP analysis

Procedure:

  • Membrane Installation: Install the membrane in the filtration unit according to the manufacturer's instructions.

  • System Equilibration: Initially, run the system with ultrapure water to compact the membrane and reach a stable flux.

  • Filtration Experiment: a. Fill the feed reservoir with the DEP solution of a known concentration. b. Start the pump and apply the desired operating pressure. c. Collect the permeate (the liquid that passes through the membrane) and the retentate (the concentrated liquid that does not pass through). d. Monitor the permeate flux over time. e. Collect samples of the feed, permeate, and retentate at regular intervals.

  • Sample Analysis: Analyze the concentration of DEP in the feed and permeate samples using HPLC.

  • Data Analysis:

    • Calculate the rejection efficiency of the membrane using the formula: Rejection (%) = [(C_feed - C_permeate) / C_feed] * 100 where C_feed is the concentration in the feed and C_permeate is the concentration in the permeate.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Biodegradation Pathway of this compound

cluster_0 Primary Degradation cluster_1 Secondary Degradation DEP This compound (DEP) MEP Monoethyl Phthalate (MEP) DEP->MEP Esterase PA Phthalic Acid (PA) MEP->PA Esterase PCA Protocatechuic Acid PA->PCA Dioxygenase, Dehydrogenase, Decarboxylase TCA TCA Cycle Intermediates PCA->TCA Ring Cleavage CO2_H2O CO₂ + H₂O TCA->CO2_H2O Metabolism

Caption: Aerobic biodegradation pathway of this compound.

Advanced Oxidation Process (AOP) - UV/H₂O₂ Mechanism

cluster_0 Radical Generation cluster_1 DEP Degradation UV UV Light (hν) H2O2 Hydrogen Peroxide (H₂O₂) OH_radical Hydroxyl Radicals (•OH) H2O2->OH_radical Photolysis DEP This compound (DEP) OH_radical->DEP Oxidation Intermediates Degradation Intermediates DEP->Intermediates CO2_H2O CO₂ + H₂O + Mineral Acids Intermediates->CO2_H2O

Caption: Mechanism of DEP degradation by UV/H₂O₂ process.

Experimental Workflow for Adsorption Studies

Start Start Prepare_Solutions Prepare DEP Solutions (various concentrations) Start->Prepare_Solutions Prepare_Adsorbent Prepare Adsorbent (weighing) Start->Prepare_Adsorbent Batch_Experiments Perform Batch Experiments (Adsorption Kinetics & Isotherms) Prepare_Solutions->Batch_Experiments Prepare_Adsorbent->Batch_Experiments Separation Separate Adsorbent (Centrifugation/Filtration) Batch_Experiments->Separation Analysis Analyze Supernatant (HPLC) Separation->Analysis Data_Analysis Data Analysis (Kinetics & Isotherm Models) Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for DEP adsorption experiments.

Experimental Workflow for Membrane Filtration

Start Start Prepare_Feed Prepare DEP Feed Solution Start->Prepare_Feed Membrane_Setup Install and Equilibrate Membrane Start->Membrane_Setup Filtration Perform Filtration Experiment (Apply Pressure) Prepare_Feed->Filtration Membrane_Setup->Filtration Collect_Samples Collect Feed and Permeate Samples Filtration->Collect_Samples Analysis Analyze DEP Concentration (HPLC) Collect_Samples->Analysis Calculate_Rejection Calculate Rejection Efficiency Analysis->Calculate_Rejection End End Calculate_Rejection->End

Caption: Workflow for DEP removal by membrane filtration.

References

Application Notes and Protocols for the Quantification of Diethyl Phthalate in Personal Care Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl phthalate (B1215562) (DEP) is a synthetic chemical commonly used in personal care products as a solvent, fixative in fragrances, and to improve the flexibility of polymers.[1][2] Its widespread use has raised concerns about potential human health effects, as some studies suggest it may act as an endocrine disruptor.[1] Consequently, accurate and reliable methods for the quantification of DEP in various cosmetic matrices are essential for researchers, scientists, and drug development professionals to ensure product safety and regulatory compliance. This document provides detailed application notes and protocols for the determination of DEP in personal care products using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Levels of Diethyl Phthalate in Personal Care Products

The following table summarizes the concentration ranges of this compound found in various personal care products as reported in scientific literature. This data provides a comparative overview of DEP levels across different product categories.

Product CategoryConcentration Range of this compound (µg/g or µg/mL)Reference Method(s)
Perfumes/Fragrances0.0098% to 3.2% (98 to 32,000 µg/g)GC-MS, HPLC
up to 38,663 ppm (µg/g)HPLC-UV
up to 5766 µg/mLGC-MS
1852.1 ± 2192.0 µg/mLHPLC-UV
Deodorants23 - 924 µg/mLNot Specified
up to 1% (10,000 µg/g)Not Specified
Lotions and Creamsup to 1431 µg/gGCxGC-TOFMS
691.3 ± 1378.5 µg/mL (creams)HPLC-UV
Nail Polishesup to 59,815 ppm (µg/g)HPLC-UV
Hair SpraysNot Specified (two or more phthalates commonly found)HPLC-UV
Body WashesNot Specified (phthalates extracted using SLE and LLE)HPLC

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for DEP quantification and the logical relationship of potential exposure sources.

DEP_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_result Result Sample Personal Care Product Sample (e.g., lotion, perfume) Extraction Extraction of DEP (e.g., LLE, SLE, UAE) Sample->Extraction Cleanup Sample Cleanup (e.g., Filtration) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS or HPLC) Cleanup->Analysis Quantification Data Analysis & Quantification Analysis->Quantification Result DEP Concentration Report Quantification->Result

General workflow for DEP quantification.

DEP_Exposure_Sources PCP Personal Care Products (containing DEP) Fragrances Fragrances PCP->Fragrances Lotions Lotions PCP->Lotions Deodorants Deodorants PCP->Deodorants NailPolish Nail Polish PCP->NailPolish Exposure Human Exposure Fragrances->Exposure Lotions->Exposure Deodorants->Exposure NailPolish->Exposure

Potential sources of DEP exposure from personal care products.

Experimental Protocols

Protocol 1: Quantification of DEP using High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is based on methodologies reported for the analysis of phthalates in cosmetic products.[3][4][5]

1. Materials and Reagents

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5.0 µm particle size).[3][5]

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of DEP standard and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 200 µg/mL.[3]

4. Sample Preparation

  • For Liquid Samples (e.g., Perfumes, Hair Sprays):

    • Accurately weigh approximately 1 g of the sample into a volumetric flask.

    • Dilute the sample with ethanol.[6]

    • Vortex for 1 minute to ensure homogeneity.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • For Semi-solid Samples (e.g., Lotions, Creams):

    • Accurately weigh approximately 0.5 g of the sample into a centrifuge tube.

    • Add 10 mL of an ethanol-water mixture (90:10, v/v).[3]

    • Vortex for 2 minutes to disperse the sample.

    • Place the tube in an ultrasonic bath for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Conditions

  • Mobile Phase: A gradient elution of 5 mM KH₂PO₄ and acetonitrile is often used.[3][5] A common starting condition is a 50:50 mixture, gradually increasing the acetonitrile concentration.

  • Flow Rate: 1.0 - 1.5 mL/min.[3][4]

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 230 nm or 254 nm.[3][4]

6. Quantification

  • Construct a calibration curve by plotting the peak area of the DEP standard against its concentration.

  • Determine the concentration of DEP in the samples by comparing their peak areas to the calibration curve.

HPLC_Sample_Prep_Workflow start Start: Semi-solid Sample weigh Weigh ~0.5g of sample start->weigh add_solvent Add 10mL Ethanol:Water (90:10) weigh->add_solvent vortex Vortex for 2 minutes add_solvent->vortex ultrasonicate Ultrasonicate for 15 minutes vortex->ultrasonicate centrifuge Centrifuge at 4000 rpm for 10 min ultrasonicate->centrifuge filter Filter supernatant (0.45µm) centrifuge->filter end Ready for HPLC Injection filter->end

HPLC sample preparation for semi-solid products.
Protocol 2: Quantification of DEP using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methodologies developed for the analysis of phthalates in cosmetic products, particularly fragrances.[7][8][9]

1. Materials and Reagents

  • This compound (DEP) standard (≥99.5% purity)

  • Methanol (GC grade)

  • Ethanol (GC grade)

  • tert-Butyl methyl ether (TBME) (GC grade)

  • Internal Standard (e.g., Benzyl benzoate)

  • Personal care product samples

2. Instrumentation

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS).

  • Capillary column (e.g., cross-linked 5%-phenyl/95%-dimethylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

  • Autosampler

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of DEP standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 0.5 µg/mL to 5.0 µg/mL.[8] Fortify each standard with the internal standard at a constant concentration.

4. Sample Preparation

  • For Liquid Samples (e.g., Perfumes):

    • For many perfume samples, direct injection without sample preparation may be possible.[10]

    • Alternatively, dilute the sample with ethanol before analysis.[6]

  • For Complex Matrices (e.g., Creams, Lotions):

    • Accurately weigh approximately 1 g of the sample into a centrifuge tube.

    • Perform a liquid-liquid extraction using tert-butyl methyl ether (TBME).[8]

    • Vortex thoroughly and centrifuge to separate the layers.

    • Transfer the organic layer (TBME) to a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of methanol containing the internal standard.

5. GC-MS Conditions

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[8]

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for DEP (e.g., m/z 149, 177, 222).

6. Quantification

  • Create a calibration curve by plotting the ratio of the DEP peak area to the internal standard peak area against the concentration of the DEP standards.

  • Calculate the concentration of DEP in the samples using the calibration curve.

The validation of these analytical methods should be performed according to established guidelines, such as those described in ISO 12787, to ensure specificity, precision, accuracy, linearity, and defined limits of detection (LOD) and quantification (LOQ).[8][11]

References

Application Note: Determination of Phthalates in Consumer Products Using Gas Chromatography-Ion Trap Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of common phthalate (B1215562) esters in consumer products using Gas Chromatography-Ion Trap Mass Spectrometry (GC-ITMS). Phthalates, a class of synthetic chemicals widely used as plasticizers, are under increasing scrutiny due to their potential endocrine-disrupting properties. This protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, scientists, and professionals in drug development and quality control. The method demonstrates excellent linearity, recovery, and sensitivity for the targeted analytes.

Introduction

Phthalic acid esters, or phthalates, are ubiquitous in modern society, incorporated into a vast array of polymer-based products to enhance flexibility and durability. Their presence in consumer goods, including toys, medical devices, and food packaging, has raised health concerns due to their potential to leach out and act as endocrine disruptors. Consequently, regulatory bodies worldwide have established limits for specific phthalates in various products.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of semi-volatile organic compounds like phthalates.[1] The use of an ion trap mass spectrometer (ITMS) offers high sensitivity and the capability for both full scan and selected ion monitoring (SIM) modes, enabling both qualitative screening and precise quantification of target compounds. This application note presents a validated method for the determination of several key phthalates in plastic matrices.

Experimental

Reagents and Materials
  • Solvents: HPLC or pesticide-grade n-hexane, tetrahydrofuran (B95107) (THF), acetone (B3395972), and methanol. All solvents should be verified to be free of phthalate contamination.

  • Standards: Certified reference standards of target phthalates (e.g., DBP, BBP, DEHP, DNOP, DINP, DIDP) and a suitable internal standard (e.g., Benzyl Benzoate or DBP-d4).

  • Glassware: All glassware must be scrupulously cleaned to avoid phthalate contamination. This includes rinsing with acetone and hexane (B92381) and, where possible, heat-treating at 400°C for at least 2 hours.[2] The use of plastic labware should be strictly avoided.[1][3]

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., octadecyl silica) or filtration apparatus with PTFE filters (0.22 µm).

Sample Preparation: Polymer Dissolution and Precipitation

This protocol is adapted for the extraction of phthalates from a polymer matrix, such as PVC.[4]

  • Sample Weighing: Accurately weigh approximately 0.5 g of the polymer sample into a glass centrifuge tube.

  • Dissolution: Add 10 mL of tetrahydrofuran (THF) to the tube and vortex to dissolve the polymer completely. Sonication may be used to aid dissolution.

  • Precipitation: Add 20 mL of n-hexane to the solution to precipitate the polymer. Vortex thoroughly.

  • Centrifugation/Filtration: Centrifuge the sample to pellet the precipitated polymer. Alternatively, filter the solution through a glass fiber filter to remove the polymer.

  • Internal Standard Spiking: Transfer the supernatant to a clean glass vial and spike with the internal standard solution to a final concentration of 1 µg/mL.

  • Concentration: If necessary, evaporate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter into a GC vial.

GC-ITMS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: 5977B MS or equivalent Ion Trap Mass Spectrometer.[5]

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[6]

  • Injector: Split/Splitless inlet, operated in splitless mode. Injector temperature: 280°C.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6][8]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 280°C.

    • Ramp 2: 5°C/min to 310°C, hold for 5 minutes.[6]

  • MS Transfer Line Temperature: 300°C.[2]

  • Ion Source Temperature: 250°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Key ions for common phthalates are provided in Table 2. Full scan mode can be used for initial identification.

Results and Discussion

Method Validation

The analytical method was validated for linearity, accuracy (recovery), precision, and sensitivity (limits of detection and quantification).

  • Linearity: Calibration curves were constructed for each phthalate over a concentration range of 0.1 to 50 µg/mL. The method demonstrated excellent linearity with correlation coefficients (R²) greater than 0.99 for all analytes.[3]

  • Accuracy and Precision: The accuracy of the method was assessed through spike-recovery experiments on a blank polymer matrix. The average recoveries for most phthalates were in the range of 90-115%.[8][9][10] The precision, expressed as the relative standard deviation (RSD), was typically below 15%.

Quantitative Data Summary

The following table summarizes the quantitative performance of the GC-ITMS method for the determination of common phthalates. Data is compiled from various sources utilizing GC-MS techniques.

PhthalateAbbreviationQuantitation Ion (m/z)Linearity (R²)Average Recovery (%)LOQ (ng/g)
Di-n-butyl phthalateDBP149>0.99991.8 - 11254.1 - 76.3
Benzyl butyl phthalateBBP149>0.99991.8 - 12254.1 - 76.3
Bis(2-ethylhexyl) phthalateDEHP149>0.99991.8 - 12254.1 - 76.3
Di-n-octyl phthalateDNOP149>0.99991.8 - 12254.1 - 76.3
Diisononyl phthalateDINP149>0.99991.8 - 12254.1 - 76.3
Diisodecyl phthalateDIDP149>0.99991.8 - 12254.1 - 76.3

Table 1: Summary of quantitative data for phthalate analysis. Recovery and LOQ data are representative ranges from validated GC-MS/MS methods.[10]

PhthalateQualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
DBP223205
BBP91206
DEHP167279
DNOP279-
DINP167293
DIDP167307

Table 2: Qualifier ions for phthalate identification in SIM mode.

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the determination of phthalates by GC-ITMS is depicted below.

Phthalate_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-ITMS Analysis cluster_data Data Processing Sample Polymer Sample (0.5g) Dissolution Dissolve in THF Sample->Dissolution Precipitation Precipitate with n-Hexane Dissolution->Precipitation Separation Centrifuge / Filter Precipitation->Separation Spiking Spike with Internal Standard Separation->Spiking Concentration Evaporate to 1 mL Spiking->Concentration Final_Filter Filter (0.22 µm PTFE) Concentration->Final_Filter Injection Inject 1 µL into GC-ITMS Final_Filter->Injection Separation_GC Chromatographic Separation Injection->Separation_GC Ionization Electron Ionization (70 eV) Separation_GC->Ionization Detection Mass Analysis (Ion Trap) Ionization->Detection Identification Peak Identification (RT & m/z) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Phthalate Determination by GC-ITMS.

Conclusion

The described Gas Chromatography-Ion Trap Mass Spectrometry method provides a reliable and sensitive approach for the quantification of phthalates in consumer products. The sample preparation protocol is effective in extracting the analytes from complex polymer matrices, and the GC-ITMS analysis in SIM mode offers the selectivity and sensitivity required to meet regulatory standards. This application note serves as a comprehensive guide for laboratories involved in the safety and quality assessment of consumer goods and pharmaceutical products.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Diethyl Phthalate (DEP) Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize diethyl phthalate (B1215562) (DEP) background contamination in their laboratory experiments.

Troubleshooting Guide

Q1: I am detecting a high background signal for diethyl phthalate (DEP) in my experimental blanks. What are the most likely sources of this contamination?

High DEP background is a common issue in sensitive analyses. The contamination is often ubiquitous in the laboratory environment. Potential sources include:

  • Laboratory Consumables: Many plastic items can leach DEP, even if not a primary component, due to contamination during manufacturing or packaging. Key items to investigate include pipette tips, syringes, filters, and sample vials.[1][2][3] Even products labeled "phthalate-free" can be sources of cross-contamination.[4]

  • Solvents and Reagents: Solvents used for extraction and analysis can contain trace amounts of DEP. It is crucial to test all solvents and reagents for phthalate contamination.[5]

  • Laboratory Environment: DEP can be present in laboratory air and dust, originating from building materials like PVC flooring, paints, and adhesives.[6] This airborne DEP can contaminate samples, solvents, and equipment that are left exposed.

  • Personal Care Products: Cosmetics, perfumes, and lotions used by laboratory personnel can contain DEP, which can be inadvertently introduced into experiments.[7][8][9]

  • Equipment: Tubing, septa, and other components of analytical instruments (GC/LC systems) can be sources of DEP.[4] Soft PVC tubing is a particularly high-impact source of phthalates.[5][10]

Q2: My spike and recovery experiments for DEP are inconsistent. What could be causing this variability?

Inconsistent spike and recovery results often point to sporadic contamination events or issues with analytical method robustness. Consider the following:

  • Cross-Contamination: Ensure dedicated glassware and equipment are used exclusively for phthalate analysis to prevent carryover between samples with varying concentration levels.[4]

  • Inadequate Cleaning Procedures: Glassware that is not scrupulously cleaned can adsorb and then desorb DEP, leading to variable results. A rigorous cleaning protocol is essential.

  • Instrument Carryover: Residual DEP from a high-concentration sample can be carried over to subsequent analyses in the injection port or analytical column. Running solvent blanks between samples is critical to identify and mitigate this.[4]

  • Sample Matrix Effects: The efficiency of your extraction method may vary depending on the complexity of the sample matrix. It is important to optimize and validate the extraction method for each specific matrix.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for cleaning laboratory glassware to minimize DEP contamination?

A meticulous glassware cleaning protocol is fundamental for accurate trace-level phthalate analysis.

Experimental Protocol: Glassware Cleaning for Phthalate Analysis

  • Initial Wash: If the glassware has visible residues, first wash with a laboratory-grade, phosphate-free detergent and hot tap water.[11] Use brushes with wooden or plastic handles to avoid scratching the glass.[12]

  • Solvent Rinse: Rinse the glassware thoroughly with a high-purity solvent known to be free of phthalates, such as acetone (B3395972) or hexane, to remove organic residues.[13]

  • Acid Rinse (Optional but Recommended): For new glassware or to remove stubborn inorganic residues, soak the glassware in a 10% hydrochloric or nitric acid solution for several hours.[11][12]

  • Water Rinse: Rinse the glassware multiple times with tap water, followed by several rinses with deionized water to remove all traces of detergent and acid.[4][13]

  • Baking: Heat the glassware in a muffle furnace at 400°C for at least 2 hours.[10] This high-temperature bake-out is effective at removing residual organic contaminants.[2]

  • Cooling and Storage: Allow the glassware to cool completely inside the furnace or in a clean, phthalate-free environment such as a desiccator.[4] Immediately after cooling, cover the openings with pre-cleaned aluminum foil.[4]

Q2: Can I use plastic labware if it is labeled "phthalate-free"?

While "phthalate-free" plastics are a better choice, they are not entirely without risk for ultra-trace analysis. Cross-contamination can occur during the manufacturing, packaging, or shipping process.[4] Whenever possible, high-quality glass or stainless steel should be used. If plastic is unavoidable, it is essential to pre-rinse the items with a clean solvent and to always run procedural blanks to assess any potential leaching.

Q3: How can I minimize DEP contamination from my analytical instrument?

To reduce background from your LC-MS or GC-MS system, consider the following:

  • Use Inert Components: Opt for PEEK or stainless steel tubing instead of PVC. Use PTFE-lined septa for vials, as the PTFE barrier prevents the sample from contacting the silicone, which can be a source of phthalates.[4]

  • Solvent Blanks: Regularly run solvent blanks to monitor the cleanliness of your system.[4]

  • Dedicated Systems: If possible, dedicate an instrument to phthalate analysis to avoid cross-contamination from other applications.

  • In-line Filters/Traps: An in-line filter or a trapping column can be installed to "clean up" the mobile phase before it reaches the analytical column, removing less polar contaminants.[14]

Q4: What quantitative data is available on phthalate leaching from lab consumables?

Several studies have quantified the leaching of various phthalates from common laboratory plastics. While specific data for DEP is not always isolated, the following table summarizes findings for a range of phthalates, illustrating the potential for contamination from these sources.

Laboratory ItemPolymerPhthalate DetectedMaximum Leaching Level (µg/cm²)
Pipette TipsPolypropyleneDiisononyl phthalate (DINP)0.86
Pipette TipsPolypropyleneDiethylhexyl phthalate (DEHP)0.36
Syringe FiltersCellulose AcetateDimethyl phthalate (DMP)5.85
Syringe FiltersPolytetrafluoroethylene (PTFE)Dibutyl phthalate (DBP)2.49
Syringe FiltersRegenerated CelluloseDibutyl phthalate (DBP)0.61
Sealing FilmParafilm®Diethylhexyl phthalate (DEHP)0.50

Source: Data compiled from a screening study on laboratory consumables.[1][2][3]

Contamination Mitigation Workflow

The following diagram outlines a logical workflow for identifying and mitigating sources of DEP contamination in the laboratory.

cluster_sources Potential Sources A High DEP Background Detected in Blank B Investigate Common Contamination Sources A->B S1 Plastics (Tips, Vials, Filters) B->S1 S2 Solvents & Reagents B->S2 S3 Lab Environment (Air, Dust) B->S3 S4 Personnel (Cosmetics) B->S4 C Analyze Procedural Blanks D Source Isolated? C->D E Implement Corrective Actions D->E Yes H Review Entire Workflow D->H No F Verify DEP Reduction E->F G Continue Monitoring F->G H->B S1->C S2->C S3->C S4->C

References

Technical Support Center: Optimization of Diethyl Phthalate (DEP) Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of diethyl phthalate (B1215562) (DEP) from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance your analytical workflows.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the extraction of DEP and other phthalates, offering solutions and preventative measures in a direct question-and-answer format.

Contamination Issues

Q1: My procedural blanks show significant DEP contamination. What are the common sources and how can I minimize them?

A1: Phthalate contamination is a pervasive issue in laboratory environments. Common sources include plastic lab consumables (e.g., pipette tips, centrifuge tubes, vials), solvents, reagents, and even laboratory air from plastic materials in the lab.[1][2] To minimize contamination, a multi-pronged approach is recommended:

  • Glassware: Use exclusively glass or stainless steel labware. Avoid all plastic containers unless they are certified to be phthalate-free. All glassware should be meticulously cleaned by soaking in a suitable cleaning solution, rinsing with high-purity water, followed by a solvent rinse (e.g., methanol), and then baking at a high temperature (e.g., 450°C) overnight.[1]

  • Solvents and Reagents: Use high-purity, phthalate-free grade solvents and reagents. It is advisable to pre-screen new batches for phthalate contamination.[1] Purifying solvents using deactivated alumina (B75360) can also help remove trace phthalates.[2]

  • Laboratory Environment: Work in a well-ventilated area, such as a fume hood, to minimize contamination from laboratory air. Keep solvent and sample containers covered as much as possible.[1]

  • Sample Handling: Minimize the number of sample preparation steps and the amount of solvents and materials used to reduce the risk of contamination.[3]

Low or Inconsistent Recovery

Q2: I am experiencing low recovery of DEP from my solid samples (e.g., soil, sediment). How can I improve this?

A2: Low recovery from solid matrices can be due to inefficient extraction from the sample matrix. Consider the following optimization steps:

  • Extraction Technique: For solid samples, methods like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly improve recovery rates compared to traditional methods.[4][5] Pressurized liquid extraction (PLE) is another effective technique.[6]

  • Solvent Choice: The choice of extraction solvent is critical. A mixture of a non-polar solvent (like n-hexane) and a more polar solvent (like acetone (B3395972) or acetonitrile) often provides better extraction efficiency for phthalates from solid matrices.[1][6] For example, a 1:1 (v/v) mixture of n-hexane and acetone is commonly used.[1]

  • Sample Pre-treatment: Ensure the sample is homogenous by grinding or sieving. Air-drying the sample to remove excess moisture can also improve extraction efficiency.[1]

  • Extraction Parameters: Optimize parameters such as extraction time, temperature, and solvent-to-sample ratio. For UAE, sonicating for around 30 minutes is often a good starting point.[1]

Q3: My DEP recovery from aqueous samples (e.g., water, beverages) is poor. What should I check?

A3: For aqueous samples, inefficient partitioning of DEP into the organic phase during liquid-liquid extraction (LLE) or incomplete retention on a solid-phase extraction (SPE) cartridge are common culprits.

  • pH Adjustment: The pH of the aqueous sample can influence the extraction efficiency. For phthalates, adjusting the pH to a neutral or slightly acidic range (e.g., pH 6-7) is often recommended.[1][7] Avoid basic conditions as they can cause hydrolysis of the phthalate esters.[7]

  • Salting-Out Effect: Adding an inorganic salt (e.g., NaCl) to the aqueous sample can increase the ionic strength, which decreases the solubility of DEP in the aqueous phase and promotes its transfer to the organic phase during LLE or retention on an SPE sorbent.[8][9]

  • SPE Sorbent Selection: The choice of SPE sorbent is crucial. For phthalates, which have a range of polarities, hydrophilic-lipophilic balanced (HLB) polymeric sorbents often show superior performance and higher recovery rates compared to traditional C18 sorbents.[10]

  • Elution Solvent in SPE: Ensure the elution solvent is strong enough to desorb the analytes from the SPE cartridge. A mixture of solvents, such as n-hexane and ethyl acetate (B1210297), may be necessary.[1]

Matrix Effects and Interferences

Q4: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of DEP. How can I mitigate this?

A4: Matrix effects are a common challenge when analyzing samples from complex matrices like plasma, urine, or food extracts.

  • Sample Cleanup: Incorporate a thorough sample cleanup step to remove interfering matrix components. Solid-phase extraction (SPE) is a highly effective technique for this.[1] Gel-permeation chromatography (GPC) can be used to remove lipids from fatty matrices.[11]

  • Dilution: If the concentration of DEP is sufficiently high, a simple dilute-and-shoot approach can minimize matrix effects by reducing the concentration of co-eluting matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte of interest. This helps to compensate for the matrix effects observed in the samples.

  • Isotope Dilution: The use of a stable isotope-labeled internal standard (e.g., DEP-d4) is the most effective way to correct for matrix effects and variations in extraction recovery.

Q5: How can I deal with emulsions during liquid-liquid extraction (LLE)?

A5: Emulsion formation is a frequent problem in LLE, especially with fatty samples.[12] Here are some strategies to prevent or break emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to reduce the formation of emulsions.[12]

  • Salting Out: Adding a saturated solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.[12]

  • Centrifugation: Centrifuging the sample can help to separate the layers more effectively.

  • Alternative Techniques: Consider using solid-supported liquid-liquid extraction (SLE) or solid-phase extraction (SPE) to avoid the problem of emulsion formation altogether.[13]

Data Presentation: Comparative Extraction Performance

The following tables summarize quantitative data from various studies to provide a comparison of different extraction methods for diethyl phthalate and other phthalates.

Table 1: Performance of Solid-Phase Extraction (SPE) Methods

Sorbent TypeMatrixAnalyte(s)Recovery (%)RSD (%)Reference
C18Food SimulantsDEP & 9 other PAEs71.27 - 106.970.86 - 8.00[14]
Covalent Organic Frameworks (COFs)Water & BeverageDEP & 3 other PAEs97.93 - 100.56-[15]
Polystyrene-Pyridine (PS-PD) NanofibersPearDEP & 4 other PAEs, BPA87.0 - 109.90.6 - 11.9[16]

Table 2: Performance of Liquid-Phase Microextraction (LPME) and Related Techniques

Extraction MethodMatrixAnalyte(s)Recovery (%)RSD (%)Reference
Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME)MilkDEP & 5 other PAEs66 - 100< 5[17]
Ultrasound-Vortex-Assisted Dispersive Liquid-Liquid Microextraction (UVA-DLLME)Hot BeveragesDEP & 6 other PAEs66.7 - 101.2< 11.1[18][19]
Ultrasonic-Assisted Drop-to-Drop Solvent Microextraction (USA-DDSME)Dipping solution of plastic samplesDEP & 3 other PAEs68.91 - 124.8< 14.2[20]

Table 3: Performance of Other Extraction Techniques

Extraction MethodMatrixAnalyte(s)Recovery (%)RSD (%)Reference
Headspace Solid-Phase Microextraction (HS-SPME)Vegetable OilDEP & 5 other PAEs-14 - 23[21][22]
Microwave-Assisted Extraction (MAE)SoilDEP & 5 other PAEs84 - 115< 8[5]
Ultrasonic Extraction (UE)PVC and PolypropyleneDEP & 5 other PAEs> 80-[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of DEP from Soil

This protocol is based on methodologies for extracting phthalates from solid environmental matrices.[1]

  • Sample Preparation: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample by grinding.

  • Extraction:

    • Weigh approximately 5 grams of the homogenized sample into a glass centrifuge tube.

    • Add 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid material from the solvent extract.

  • Collection: Carefully decant the supernatant (the solvent extract) into a clean glass vial.

  • Repeat Extraction (Optional but Recommended): Repeat the extraction process on the solid residue with a fresh portion of the solvent mixture to ensure complete extraction. Combine the extracts.

  • Concentration: Evaporate the combined extract to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume of a suitable solvent (e.g., 1 mL of hexane) for subsequent cleanup or direct analysis by GC-MS or LC-MS.

Protocol 2: Solid-Phase Extraction (SPE) of DEP from Water Samples

This protocol is a generalized procedure for the extraction of phthalates from aqueous samples using an HLB sorbent.[10]

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through an HLB SPE cartridge (e.g., 500 mg, 6 mL).

    • Pass 5 mL of methanol (B129727) through the cartridge.

    • Equilibrate the cartridge with 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Adjust the pH of the water sample (e.g., 250 mL) to approximately 6.0.

    • Load the sample onto the conditioned cartridge at a flow rate of about 5 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for at least 30 minutes to remove residual water.

  • Elution:

    • Elute the retained phthalates from the cartridge with 5-10 mL of ethyl acetate or a suitable solvent mixture (e.g., 1:1 ethyl acetate and dichloromethane).

  • Post-Elution:

    • Concentrate the eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the analytical instrument (e.g., hexane (B92381) for GC-MS).

Visualizations

Troubleshooting_Workflow start Start: Low or Inconsistent DEP Recovery matrix_type Identify Matrix Type start->matrix_type solid_matrix Solid Matrix (e.g., Soil, Sediment, Tissue) matrix_type->solid_matrix Solid aqueous_matrix Aqueous Matrix (e.g., Water, Plasma, Urine) matrix_type->aqueous_matrix Aqueous extraction_method Optimize Extraction Method - Use UAE, MAE, or PLE - Increase extraction time/temp solid_matrix->extraction_method ph_salt Optimize Sample Conditions - Adjust pH to 6-7 - Add NaCl (salting-out) aqueous_matrix->ph_salt solvent_choice_solid Optimize Solvent - Use Hexane/Acetone mix - Check solvent purity extraction_method->solvent_choice_solid sample_prep_solid Improve Sample Prep - Homogenize sample (grind/sieve) - Dry sample solvent_choice_solid->sample_prep_solid contamination Check for Contamination - Analyze procedural blanks - Use phthalate-free labware/solvents sample_prep_solid->contamination spe_sorbent Check SPE Sorbent - Use HLB sorbent - Ensure proper conditioning ph_salt->spe_sorbent elution_solvent Optimize SPE Elution - Use stronger solvent (e.g., Ethyl Acetate) - Increase elution volume spe_sorbent->elution_solvent elution_solvent->contamination end_node Re-analyze Sample contamination->end_node

Caption: Troubleshooting workflow for low or inconsistent DEP recovery.

SPE_Workflow start Start: Aqueous Sample conditioning 1. Cartridge Conditioning (e.g., Ethyl Acetate, Methanol, Water) start->conditioning loading 2. Sample Loading (Adjust pH, controlled flow rate) conditioning->loading washing 3. Cartridge Washing (Remove polar interferences) loading->washing drying 4. Cartridge Drying (Vacuum to remove water) washing->drying elution 5. Elution (Elute DEP with organic solvent) drying->elution post_elution 6. Post-Elution (Concentrate and reconstitute) elution->post_elution analysis Analysis (GC-MS or LC-MS) post_elution->analysis

Caption: General workflow for solid-phase extraction (SPE) of DEP.

References

Overcoming matrix effects in LC-MS/MS analysis of diethyl phthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of diethyl phthalate (B1215562) (DEP).

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of diethyl phthalate, offering step-by-step solutions to identify and resolve common problems.

Q1: Why am I observing significant signal suppression or enhancement for DEP in my sample analysis?

Signal suppression or enhancement, collectively known as matrix effects, occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2][3][4] This interference can lead to inaccurate quantification.[2]

Troubleshooting Steps:

  • Confirm Matrix Effect: To verify that the issue is a matrix effect, perform a post-extraction spike. Compare the signal response of a DEP standard in a clean solvent to the response of the same standard spiked into a blank sample extract that has undergone the entire sample preparation procedure. A significant difference in signal intensity indicates the presence of matrix effects.

  • Evaluate Sample Preparation: The complexity of the sample matrix is a primary cause of matrix effects.[1] Your current sample preparation method may not be sufficiently removing interfering compounds. Consider optimizing or changing your extraction method. Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often effective at cleaning up complex samples.[5][6][7][8][9][10][11][12]

  • Chromatographic Separation: Improve the chromatographic separation to resolve DEP from co-eluting matrix components. Adjusting the gradient, changing the mobile phase composition, or using a different column chemistry can help isolate the DEP peak.

  • Modify MS Source Conditions: Optimize the ion source parameters, such as temperature and gas flow rates, to minimize the impact of matrix components on DEP ionization.[3]

  • Implement Advanced Calibration Strategies: If matrix effects cannot be eliminated through sample preparation or chromatography, employ a calibration method that compensates for these effects. Matrix-matched calibration curves or the use of a stable isotope-labeled internal standard (SIL-IS) are highly effective strategies.[13][14][15]

Q2: My DEP recovery is low and inconsistent after sample preparation. What are the possible causes and solutions?

Low and inconsistent recovery of this compound can stem from several factors during the sample preparation process.

Troubleshooting Steps:

  • Check Extraction Efficiency: The chosen solvent may not be optimal for extracting DEP from the sample matrix. Experiment with different extraction solvents or solvent mixtures to improve extraction efficiency.

  • Optimize SPE Protocol: If using Solid-Phase Extraction (SPE), ensure the cartridge type is appropriate for DEP and the sample matrix.[9][10] Optimize the conditioning, loading, washing, and elution steps. For instance, insufficient drying of the cartridge before elution can lead to low recovery.[10]

  • Prevent Analyte Loss: DEP can adhere to plastic labware. To minimize this, use glassware wherever possible and rinse it with a solvent before use.[16] Also, be cautious during solvent evaporation steps, as DEP can be volatile.

  • Evaluate pH: The pH of the sample can influence the extraction efficiency of DEP. Adjust the sample pH to ensure optimal recovery.

  • Assess Matrix Overload: For highly complex matrices, the sample amount may be overloading the extraction system (e.g., SPE cartridge). Try reducing the sample volume or diluting the sample before extraction.[10]

Frequently Asked Questions (FAQs)

What are the most common sources of matrix effects in DEP analysis?

Matrix effects in this compound analysis can originate from a variety of endogenous and exogenous substances within the sample.[4][17] Common sources include:

  • Endogenous compounds: In biological samples, lipids, proteins, and salts are major contributors to matrix effects.[3]

  • Exogenous compounds: For environmental and food samples, co-extracted organic matter, pigments, and other contaminants can cause interference.[18]

  • Sample collection and processing materials: Phthalates are ubiquitous in plastics, and contamination can occur from collection tubes, pipette tips, and other labware.[4][16][19]

Which sample preparation technique is most effective for minimizing matrix effects for DEP in complex matrices?

The most effective technique often depends on the specific sample matrix. However, several methods are widely used and have demonstrated good performance in reducing matrix effects for phthalate analysis.

  • Solid-Phase Extraction (SPE): This is a powerful technique for cleaning up complex samples and concentrating the analyte.[9][10][20] Different sorbents (e.g., C18, polymeric) can be used to selectively retain DEP while washing away interfering components.[10]

  • QuEChERS: Originally developed for pesticide analysis in food, the QuEChERS method is increasingly used for phthalates.[5][6][7][8] It involves a salting-out extraction followed by dispersive SPE (dSPE) for cleanup.

  • Liquid-Liquid Extraction (LLE): LLE is a classic technique that can be effective for certain sample types, particularly for non-fatty liquid samples.[11]

How do I choose between using a matrix-matched calibration curve and a stable isotope-labeled internal standard?

Both are excellent strategies to compensate for matrix effects, and the choice may depend on resource availability and the specific requirements of the assay.

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is representative of the samples being analyzed.[13][21] This approach is effective when a suitable blank matrix is readily available and the matrix effect is consistent across samples.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the gold standard for quantitative LC-MS/MS analysis. A SIL-IS for DEP (e.g., DEP-d4) is chemically identical to the analyte but has a different mass.[22] It is added to the sample at the beginning of the workflow and experiences the same matrix effects and processing variations as the native analyte, thus providing the most accurate correction.

Experimental Protocols

Protocol 1: QuEChERS Method for DEP in a Food Matrix

This protocol is a general guideline based on the QuEChERS methodology and should be optimized for your specific food matrix.[5][6][8]

  • Sample Homogenization: Homogenize 10 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for DEP in an Aqueous Matrix

This is a general protocol for extracting DEP from water samples and should be optimized as needed.[10][23]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Ensure the cartridge does not go dry.[10]

  • Sample Loading:

    • Load 500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.[10]

  • Washing:

    • Wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60, v/v) to remove polar interferences.[10]

  • Drying:

    • Dry the cartridge under a vacuum or with a stream of nitrogen for 10-20 minutes to remove residual water.[10]

  • Elution:

    • Elute the DEP from the cartridge with 5-10 mL of a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane.[10]

  • Concentration:

    • Concentrate the eluate to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen.[10]

  • Analysis:

    • The extract is now ready for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for DEP Analysis

TechniqueMatrix Type(s)Typical Recovery (%)Key AdvantagesKey Disadvantages
QuEChERS Food, Environmental80 - 115%[6][7][12]Fast, simple, low solvent consumptionMay require optimization for different matrices
SPE Biological fluids, Water, Food85 - 110%[9][10][14]High selectivity, good for complex matricesCan be more time-consuming and costly
LLE Water, Non-fatty liquids70 - 120%[11]Simple, inexpensiveCan be less selective, uses larger solvent volumes

Table 2: LC-MS/MS Parameters for this compound (DEP) Analysis

ParameterTypical Value
Column C18 (e.g., 100 x 2.1 mm, 2.7 µm)[24]
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized for separation from matrix interferences
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition 1 (Quantifier) m/z 223 -> 177[24]
MRM Transition 2 (Qualifier) m/z 223 -> 149
Source Temperature 150 °C
Desolvation Temperature 500 °C

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection homogenize Homogenization sample->homogenize extract Extraction (LLE, SPE, QuEChERS) homogenize->extract cleanup Cleanup/Purification extract->cleanup concentrate Concentration cleanup->concentrate lcms LC-MS/MS Injection concentrate->lcms data_acq Data Acquisition lcms->data_acq integrate Peak Integration data_acq->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Experimental workflow for DEP analysis.

troubleshooting_logic start Poor Signal/Recovery for DEP check_me Assess Matrix Effects (Post-extraction spike) start->check_me me_present Matrix Effects Confirmed check_me->me_present Yes no_me Matrix Effects Not Significant check_me->no_me No optimize_prep Optimize Sample Prep (SPE, QuEChERS, LLE) me_present->optimize_prep optimize_chrom Improve Chromatography me_present->optimize_chrom use_is Use Matrix-Matched Calibrants or SIL-IS me_present->use_is check_recovery Investigate Sample Prep Recovery no_me->check_recovery end Problem Resolved optimize_prep->end optimize_chrom->end use_is->end check_recovery->end

Caption: Troubleshooting logic for DEP analysis issues.

References

Strategies to reduce blank contamination in phthalate trace analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phthalate (B1215562) Trace Analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize blank contamination and ensure the accuracy of their results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of phthalate contamination in a laboratory?

A1: Phthalates are ubiquitous plasticizers that can be introduced from numerous sources within a laboratory environment. The most common sources include:

  • Plasticware: Any soft plastic, especially polyvinyl chloride (PVC), is a significant potential source. This includes tubing, containers, pipette tips, and vial caps.[1][2] Even plastics labeled "phthalate-free" should be used with caution in ultra-trace analysis as cross-contamination can occur.[2]

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates.[1][2] It is crucial to test new bottles of solvent before use.[1]

  • Glassware: Improperly cleaned glassware or glassware that has been stored in a contaminated environment can introduce phthalates into a sample.[1]

  • Laboratory Environment: Phthalates are present in flooring materials, paints, cables, and general laboratory dust.[1][3] The laboratory air itself can be a major source of contamination through absorption onto glassware surfaces.[4][5]

  • Consumables: Common laboratory consumables such as vial septa, filter membranes, and Solid Phase Extraction (SPE) cartridges are known sources of phthalate contamination.[1] Parafilm, often used for sealing, is also a significant source of phthalate leaching.[1]

  • Personal Care Products: Cosmetics, lotions, and other personal care products used by laboratory personnel can contain phthalates and lead to sample contamination.[2]

  • Gloves: Vinyl gloves are a significant source of phthalate contamination; nitrile gloves are a safer alternative.[1]

Q2: I'm observing high and inconsistent phthalate levels in my procedural blanks. What should I investigate first?

A2: High and inconsistent blank levels are a common challenge in phthalate analysis. A systematic approach to troubleshooting is crucial. The following flowchart outlines a logical workflow for identifying and eliminating the source of contamination.

G cluster_B Consumables Evaluation cluster_C Solvent & Reagent Check cluster_D Glassware Protocol Review cluster_E Environmental Assessment cluster_F Instrument Troubleshooting A High Phthalate Blank Detected B Step 1: Evaluate Consumables A->B C Step 2: Check Solvents & Reagents B->C Consumables Clear B1 Switch to phthalate-free pipette tips B->B1 D Step 3: Review Glassware Cleaning Protocol C->D Solvents Clear C1 Test a new bottle/lot of solvent C->C1 E Step 4: Assess Laboratory Environment D->E Glassware Clear D1 Ensure rigorous cleaning with detergent, solvent rinse, and baking D->D1 F Step 5: Instrument Check E->F Environment Clear E1 Work in a clean bench or fume hood with HEPA filtration E->E1 G Source Identified & Eliminated F->G Instrument Clear F1 Check for carryover by running solvent blanks after a high standard F->F1 B2 Use glass stoppers or baked aluminum foil instead of Parafilm B1->B2 B3 Test SPE cartridges by running a solvent blank B2->B3 B4 Use PTFE-lined septa for vials B3->B4 C2 Concentrate a large volume of solvent and analyze the residue C1->C2 C3 Purify solvents with aluminum oxide or by re-distillation C2->C3 D2 Verify proper storage (covered with baked foil) D1->D2 E2 Minimize air exposure of samples and glassware E1->E2 F2 Inspect and clean the injection port and syringe F1->F2

Troubleshooting workflow for high phthalate background.

Q3: Are there "phthalate-free" laboratory products available?

A3: Yes, many manufacturers now offer "phthalate-free" or "low-phthalate" versions of common laboratory consumables.[1] These include:

  • Pipette tips: Specifically manufactured to avoid phthalate plasticizers.

  • Tubing: Alternatives to PVC tubing, such as Tygon S3™ which is non-DEHP, are available.[6]

  • Vials and Caps: Glass vials with PTFE-lined septa are recommended.[2] Some manufacturers also offer certified phthalate-free polypropylene (B1209903) vials.[7]

  • Gloves: Nitrile gloves are a widely recommended alternative to vinyl gloves.[1]

While using "phthalate-free" products can significantly reduce contamination, it is still best practice to minimize the use of any plastic materials for ultra-trace analysis.[2]

Troubleshooting Guides

Issue 1: Persistent Low-Level Phthalate Background in All Samples and Blanks

Possible Causes:

  • Contaminated Solvents or Reagents: Even high-purity grades can contain trace levels of phthalates.

  • Laboratory Air: Phthalates from the ambient air can adsorb onto the surfaces of glassware and other equipment.[4][5]

  • Instrument Contamination: Phthalates can accumulate in the GC/LC system, including the injection port, tubing, and column.

Troubleshooting Steps:

  • Solvent Check: Test your solvents for phthalate contamination by concentrating a large volume (e.g., 100 mL) down to a small volume (e.g., 1 mL) and analyzing the concentrate.[2] If contamination is found, try a new bottle from a different lot or consider purifying the solvent.

  • Solvent Purification: For highly sensitive analyses, purifying solvents can be effective. A main improvement can be achieved by cleaning solvents with aluminum oxide permanently left in the reservoirs.[4][5] Re-distilling solvents in an all-glass apparatus is another option.[1]

  • Minimize Air Exposure: Keep samples, standards, and glassware covered with pre-cleaned aluminum foil whenever possible.[2] Preparing samples in a clean bench or a fume hood with HEPA filtration can also help.[1]

  • Instrument Bake-out and Flushing: For GC systems, bake out the injector and column at a high temperature (respecting the column's upper limit). For LC systems, flush the entire system with a strong solvent like isopropanol.[1]

Issue 2: Sporadic Phthalate Peaks in Some Samples but Not Others

Possible Causes:

  • Inconsistent Sample Handling: Contamination introduced during specific steps of the sample preparation process.

  • Cross-Contamination: Carryover from a highly concentrated sample to a subsequent one.

  • Contaminated Consumables: A single contaminated pipette tip, filter, or vial can affect an individual sample.

Troubleshooting Steps:

  • Procedural Blank: It is critical to process a procedural blank (a blank sample that goes through the entire sample preparation process) with each batch of samples.[2] This helps identify contamination introduced during sample handling.

  • Dedicated Glassware: Use dedicated glassware for phthalate analysis to avoid cross-contamination from other analyses.[2]

  • Instrument Carryover Check: After running a high-concentration sample or standard, inject one or more solvent blanks to check for carryover in the analytical instrument.[2]

  • Evaluate Consumables: If a sporadic peak is observed, review the consumables used for that specific sample. Try to isolate the source by testing individual components (e.g., by soaking a pipette tip in a clean solvent and analyzing the solvent).

Data Presentation

Table 1: Leaching of Common Phthalates from Laboratory Consumables

Laboratory ConsumablePhthalate DetectedMaximum Leaching (µg/cm²)Reference
Pipette TipsDiethylhexyl phthalate (DEHP)0.36[8][9][10]
Diisononyl phthalate (DINP)0.86[8][9][10]
Plastic Filter Holders (PTFE)Dibutyl phthalate (DBP)2.49[8][9][10]
Plastic Filter Holders (Regenerated Cellulose)Dibutyl phthalate (DBP)0.61[8][9][10]
Plastic Filter Holders (Cellulose Acetate)Dimethyl phthalate (DMP)5.85[8][9][10]
Parafilm®Diethylhexyl phthalate (DEHP)0.50[8][9][10]

Note: The amount of leaching can vary significantly based on the solvent used, contact time, and temperature.

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Phthalate Trace Analysis

This protocol is essential for minimizing background contamination from glassware.

G A Step 1: Initial Rinse B Step 2: Detergent Wash A->B Rinse with last used solvent C Step 3: Tap Water Rinse B->C Wash with lab-grade detergent in hot water D Step 4: Deionized Water Rinse C->D Thoroughly rinse E Step 5: Solvent Rinse D->E Rinse multiple times F Step 6: High-Temperature Bake E->F Rinse with high-purity acetone (B3395972) or hexane (B92381) G Step 7: Proper Storage F->G Bake at 400°C for at least 30 mins (not for volumetric glassware) H Ready for Use G->H Cover with baked aluminum foil in a clean cabinet

Workflow for glassware cleaning in phthalate analysis.

Methodology:

  • Initial Rinse: Immediately after use, rinse the glassware with the last solvent it contained to remove the bulk of any residues.[1]

  • Detergent Wash: Wash the glassware thoroughly with a laboratory-grade, phosphate-free detergent in hot water.[1][11][12] Use brushes with plastic handles to avoid scratching the glass.[13]

  • Tap Water Rinse: Rinse the glassware extensively with tap water to remove all traces of the detergent.[1][11]

  • Deionized Water Rinse: Follow the tap water rinse with several rinses of deionized or purified water.[1][11]

  • Solvent Rinse: Rinse the glassware with a high-purity solvent such as acetone or hexane to remove any remaining organic residues and to aid in drying.[1]

  • High-Temperature Bake (for non-volumetric glassware): For the most critical applications, bake the glassware in a muffle furnace at 400°C for at least 30 minutes.[1] This step is highly effective at volatilizing any remaining phthalates.[3] Caution: Do not bake volumetric glassware (e.g., volumetric flasks, graduated cylinders) as this will compromise its calibration.

  • Storage: After cooling, immediately cover the openings of the glassware with aluminum foil that has also been baked.[2] Store in a clean, dedicated cabinet to prevent re-contamination from the laboratory air.[1]

Protocol 2: Testing Solvents for Phthalate Contamination

This protocol helps to verify the purity of solvents used in the analysis.

Methodology:

  • Sample Collection: In a clean environment (preferably a clean bench), measure a large volume (e.g., 100 mL) of the solvent to be tested into a meticulously cleaned glass container (e.g., an evaporation tube).[2]

  • Concentration: Gently evaporate the solvent down to a final volume of 1 mL using a stream of high-purity nitrogen.[2] Ensure the nitrogen supply line does not contain plastic tubing that could be a source of contamination.

  • Analysis: Transfer the concentrated 1 mL extract into a clean GC or LC vial.

  • Instrumental Analysis: Analyze the concentrated solvent using the same GC/MS or LC/MS method employed for your samples.

  • Evaluation: Compare the resulting chromatogram to a procedural blank. The presence of significant phthalate peaks indicates a contaminated solvent.

References

Technical Support Center: Analysis of Diethyl Phthalate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of detection for diethyl phthalate (B1215562) (DEP) in environmental samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the analysis of diethyl phthalate, offering potential causes and actionable solutions.

1. Why am I observing high background levels or blank contamination?

High background levels of phthalates are a common issue due to their ubiquitous presence in laboratory environments.[1][2][3]

  • Potential Cause: Contamination from laboratory equipment and reagents. Plastic materials, such as pipette tips, solvent bottles, and syringe filters, can leach DEP.[4] Solvents and reagents may also contain trace amounts of phthalates.[5]

  • Troubleshooting Steps:

    • Glassware: Use glassware exclusively for phthalate analysis. Avoid plastic containers.[4] Thoroughly clean glassware with high-purity solvents and bake at a high temperature (e.g., 400-450°C) for several hours.[3]

    • Solvents and Reagents: Use high-purity, phthalate-free solvents and reagents.[6] Consider purifying solvents in the lab if contamination persists.[3]

    • Sample Preparation: Minimize the number of sample preparation steps to reduce the risk of contamination.[1][2]

    • Laboratory Environment: Be mindful of personal care products, which can be a source of phthalates.[3] Laboratory air can also be a significant source of contamination; work in a clean, well-ventilated area.[3]

    • Blanks: Regularly analyze procedural blanks to monitor and identify sources of contamination.[7][8]

2. What could be causing the poor recovery of DEP from my samples?

Low recovery can result from several factors during sample extraction and preparation.

  • Potential Cause: Inefficient extraction method for the specific sample matrix. The choice of extraction solvent and technique is critical for achieving good recovery.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure the extraction solvent is appropriate for the polarity of DEP and the sample matrix. Dichloromethane (B109758) and hexane (B92381) are commonly used.[7][9]

    • Extraction Technique: For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common.[9][10] For solid samples, ultrasonic extraction or Soxhlet extraction can be effective.[9][11] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been successfully applied.[12]

    • pH Adjustment: For water samples, extraction should generally be performed at a pH between 5 and 7, as phthalate esters can hydrolyze under basic conditions.[7]

    • Matrix Effects: Complex matrices can interfere with extraction. Consider a matrix-matched calibration or the use of an internal standard to compensate for recovery losses.[12]

3. How can I improve the sensitivity and lower the limit of detection (LOD) for DEP?

Achieving a low LOD is crucial for detecting trace levels of DEP in environmental samples.

  • Potential Cause: Suboptimal instrument parameters or an inappropriate analytical technique.

  • Troubleshooting Steps:

    • Instrumentation: Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for DEP analysis.[1][2] Using a triple quadrupole mass spectrometer (GC-MS/MS) can further enhance sensitivity.[9] For some applications, liquid chromatography-mass spectrometry (LC-MS) can also provide very low detection limits.[9]

    • Injection Volume: A large volume injection (LVI) technique in GC can increase the amount of analyte introduced into the system, thereby improving sensitivity.[8]

    • MS Parameters: Optimize the MS parameters, including the selection of appropriate ions for selected ion monitoring (SIM) mode, to maximize the signal-to-noise ratio.[13]

    • Sample Pre-concentration: Concentrate the sample extract to a smaller volume before analysis to increase the analyte concentration.[9]

4. What are the causes of matrix effects, and how can they be mitigated?

Matrix effects can suppress or enhance the analytical signal, leading to inaccurate quantification.[12]

  • Potential Cause: Co-extracted compounds from the sample matrix that interfere with the ionization or detection of DEP.[12]

  • Troubleshooting Steps:

    • Sample Cleanup: Employ a cleanup step after extraction to remove interfering compounds. Techniques like gel permeation chromatography (GPC) or the use of sorbents like Florisil® can be effective.[1][7]

    • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for matrix effects.[12]

    • Internal Standards: Use an appropriate internal standard that behaves similarly to DEP during extraction and analysis to correct for variations in signal intensity.

    • Dilution: If the matrix effect is severe, diluting the sample extract can help to reduce the concentration of interfering compounds.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound (DEP) Detection

Analytical MethodTypical Limit of Detection (LOD)AdvantagesDisadvantagesReference
GC-MS0.0010 - 5 µg/LHigh selectivity and sensitivity, well-established method.Potential for matrix effects.[14][15]
GC-MS/MSAs low as 1 ppbVery high sensitivity and selectivity, excellent for complex matrices.Higher instrument cost.[9]
LC-MS/MSAs low as 1 ppbSuitable for less volatile compounds, can reduce sample preparation complexity.Matrix effects can be significant.[9]
GC-ECD0.1 pg/injectionVery sensitive to electrophilic compounds.Less selective than MS, prone to interference from other halogenated compounds.[1][2]
HPLC-UV7.0 - 15.7 µg/LLower cost instrumentation, simple operation.Lower sensitivity and selectivity compared to MS-based methods.[4][16]

Experimental Protocols

Protocol 1: Sample Preparation of Water Samples using Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization based on the specific water matrix.

  • Sample Collection: Collect water samples in pre-cleaned amber glass bottles.

  • pH Adjustment: Adjust the pH of the water sample to between 5 and 7.[7]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through it.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with deionized water to remove polar impurities.

  • Drying: Dry the cartridge by passing air or nitrogen through it.

  • Elution: Elute the trapped DEP from the cartridge using a suitable organic solvent, such as dichloromethane or ethyl acetate.[9]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The extract is now ready for GC-MS or LC-MS analysis.

Protocol 2: GC-MS Analysis of this compound

The following are typical GC-MS parameters for DEP analysis and should be optimized for your specific instrument and application.

  • Gas Chromatograph (GC):

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 280°C.[6]

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp to 200°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for DEP: m/z 149 (quantifier), 177, 105 (qualifiers).[13][17]

    • Transfer Line Temperature: 280°C.[6]

    • Ion Source Temperature: 230°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Water, Soil, Air) Extraction 2. Extraction (LLE, SPE, QuEChERS) SampleCollection->Extraction Cleanup 3. Clean-up (GPC, Florisil) Extraction->Cleanup Concentration 4. Concentration Cleanup->Concentration GCMS_Analysis 5. GC-MS Analysis Concentration->GCMS_Analysis DataAcquisition 6. Data Acquisition (SIM Mode) GCMS_Analysis->DataAcquisition Quantification 7. Quantification DataAcquisition->Quantification Reporting 8. Reporting Quantification->Reporting

Caption: Experimental workflow for DEP analysis.

troubleshooting_guide Start Start: Poor DEP Detection CheckBlanks High Background in Blanks? Start->CheckBlanks Contamination Source: Contamination - Clean glassware - Use high-purity solvents - Minimize sample handling CheckBlanks->Contamination Yes CheckRecovery Low Recovery? CheckBlanks->CheckRecovery No Contamination->CheckRecovery OptimizeExtraction Action: Optimize Extraction - Check solvent polarity - Adjust pH - Evaluate extraction technique CheckRecovery->OptimizeExtraction Yes CheckSensitivity Low Signal-to-Noise? CheckRecovery->CheckSensitivity No OptimizeExtraction->CheckSensitivity OptimizeInstrument Action: Optimize Instrument - Use GC-MS (SIM) or MS/MS - Increase injection volume - Pre-concentrate sample CheckSensitivity->OptimizeInstrument Yes CheckMatrix Inconsistent Results? CheckSensitivity->CheckMatrix No OptimizeInstrument->CheckMatrix MitigateMatrix Source: Matrix Effects - Implement clean-up step - Use matrix-matched standards - Use internal standard CheckMatrix->MitigateMatrix Yes End Problem Resolved CheckMatrix->End No MitigateMatrix->End

Caption: Troubleshooting decision tree for DEP analysis.

References

Method refinement for separating diethyl phthalate from other phthalate isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Method Refinement for Phthalate (B1215562) Isomer Separation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of diethyl phthalate (DEP) from other phthalate isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound (DEP) from other phthalate isomers?

The main difficulty in separating phthalate isomers stems from their similar chemical structures and physicochemical properties, which often leads to co-elution or inadequate resolution in chromatographic methods.[1] High-molecular-weight phthalates, which can exist as complex mixtures of isomers, are particularly challenging to resolve.[1]

Q2: Which analytical technique is better for phthalate separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

Both GC and HPLC are effective for phthalate analysis.[2]

  • GC-MS is a commonly used technique because it is simple, fast, and relatively inexpensive, offering powerful identification capabilities through mass spectral data.[3][4] It often provides better chromatographic resolution compared to LC-MS for phthalate determination.[3][4]

  • HPLC-UV is also widely used and can be advantageous for thermally unstable compounds. It can be a cost-effective alternative to more complex techniques like GC-MS or HPLC-MS/MS for routine monitoring.[5]

Q3: What type of HPLC column is recommended for separating DEP and its isomers?

While the C18 column is a standard choice in reversed-phase HPLC, a Phenyl-Hexyl column often yields superior resolution for challenging phthalate isomer separations.[1][6] The phenyl stationary phase introduces alternative selectivity through π-π interactions with the aromatic rings of the phthalates, which helps to differentiate between structurally similar isomers.[1]

Q4: What is the typical elution order for common phthalates in reversed-phase HPLC?

In reversed-phase HPLC, the elution order generally proceeds from more polar (shorter alkyl chains) to less polar (longer alkyl chains) compounds. A typical elution order is:

  • Dimethyl phthalate (DMP)

  • This compound (DEP)

  • Dibutyl phthalate (DBP)

  • Benzylbutyl phthalate (BBP)

  • bis(2-Ethylhexyl) phthalate (DEHP)

  • Di-n-octyl phthalate (DNOP)[1]

Q5: How can I avoid sample contamination during phthalate analysis?

Phthalates are ubiquitous in laboratory environments, and preventing contamination is critical.[7]

  • Avoid all plastic materials in sample preparation and storage. Use scrupulously clean glassware.[8]

  • Clean glassware by rinsing with water, followed by acetone (B3395972) and hexane.[8]

  • Use high-purity, pesticide-grade solvents.[8]

  • Analyze "blanks" (samples without the analyte) to assess the level of background contamination from reagents and equipment.[9]

Troubleshooting Guide

Issue 1: Poor Resolution and Peak Co-elution

Symptoms:

  • Chromatographic peaks are not baseline separated.

  • Two or more phthalates elute as a single, broad peak.

  • Quantitative results are inconsistent due to inaccurate peak integration.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Resolution start Poor Resolution or Co-elution Observed check_column Step 1: Verify Column Integrity - Is the column old or contaminated? - Is it the correct stationary phase? start->check_column optimize_mobile Step 2: Optimize Mobile Phase (HPLC) or Temperature Program (GC) - Adjust gradient/ramp rate - Change solvent composition check_column->optimize_mobile Column is OK not_resolved Still Not Resolved check_column->not_resolved Column is faulty adjust_flow Step 3: Adjust Flow Rate - Is the flow rate optimal for the column dimensions and carrier gas? optimize_mobile->adjust_flow Resolution still poor resolved Peaks Resolved optimize_mobile->resolved Improved change_column Step 4: Change Stationary Phase - Select a column with different selectivity (e.g., Phenyl-Hexyl for HPLC) adjust_flow->change_column Resolution still poor adjust_flow->resolved Improved change_column->resolved

Caption: Troubleshooting workflow for poor resolution of phthalate isomers.

Detailed Actions:

  • Check the Column:

    • Action: Ensure you are using the appropriate column. For complex mixtures in HPLC, a Phenyl-Hexyl column can offer better selectivity than a standard C18.[1][6] For GC, Rtx-440 and Rxi-XLB columns have demonstrated excellent resolution for complex phthalate mixtures.[3][4]

    • Action: If the column is old, it may be degraded. Try trimming the first few centimeters of the GC column or replacing the HPLC column.[10]

  • Optimize the Mobile Phase (HPLC) or Temperature Program (GC):

    • HPLC: Mobile phase optimization is critical. Acetonitrile often provides better resolution than methanol (B129727).[1] Experiment with different gradient slopes; a shallower gradient can improve the separation of closely eluting peaks.

    • GC: A slow oven temperature ramp rate (e.g., 5-10°C/min) allows for better separation.[10] Introducing a hold at a temperature just below the elution point of the target isomers can also enhance resolution.[10]

  • Adjust the Carrier Gas Flow Rate (GC):

    • Action: An optimal flow rate is crucial for column efficiency. A flow rate that is too high or too low will reduce separation. Determine the optimal linear velocity for your carrier gas and column dimensions.[10]

Issue 2: Ghost Peaks Appearing in the Chromatogram

Symptoms:

  • Unexpected peaks appear in the chromatogram, often when running a blank gradient.

  • These peaks can interfere with the quantification of target analytes.

Potential Causes and Solutions:

  • Contaminated Mobile Phase: Trace amounts of phthalates in the mobile phase solvents (water or organic) are a common source of ghost peaks, especially in gradient elution.[11]

    • Solution: Use high-purity solvents. If the problem persists, try an isocratic elution method, which is less prone to this issue, though it may offer less effective separation for complex mixtures.[11]

  • System Contamination: Phthalates can leach from plastic components in the HPLC or GC system, such as tubing, seals, or solvent bottle caps.

    • Solution: Replace plastic components with glass or stainless steel where possible. Thoroughly flush the system with a strong solvent like isopropanol.

Issue 3: Peak Tailing or Asymmetry

Symptoms:

  • Peaks are not symmetrical and exhibit a "tail."

  • This can lead to inaccurate peak integration and reduced sensitivity.

Potential Causes and Solutions:

  • Active Sites in the System: Active sites in the injector liner, column, or transfer line can cause interactions with phthalates, leading to tailing.[10]

    • Solution: Use a deactivated inlet liner for GC analysis and ensure the entire flow path is inert.[10]

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase (in HPLC), peak distortion can occur.[1]

    • Solution: Dissolve the sample in the initial mobile phase whenever possible.[1]

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause band broadening.[1]

    • Solution: Use tubing with a smaller internal diameter and minimize its length.[1]

Data Presentation

Table 1: Example HPLC-UV Method Parameters and Performance

Parameter Value Reference
Column C18, 4.6 x 250 mm, 5 µm [1][12]
Mobile Phase Acetonitrile:Water (gradient) [5][12]
Flow Rate 1.0 mL/min [1]
Detection UV at 230 nm [1][12][13]
Retention Time (DEP) ~5.7 min [5][12]
Linearity (R²) > 0.999 [12][13]

| Limit of Quantification (LOQ) | < 0.64 µg/mL |[13] |

Table 2: Example GC-MS Method Parameters and Performance

Parameter Value Reference
Column DB-1 (15 m x 0.25 mm, 0.1 µm) [14]
Injector Splitless, 280°C [14]
Oven Program 80°C (2 min), ramp 8°C/min to 210°C (5 min), ramp 20°C/min to 250°C (5 min) [14]
MS Mode Selected Ion Monitoring (SIM) [14]
Retention Time (DEP) ~12.8 min [15]
Linearity (R²) > 0.995 [14]

| Method Detection Limit (MDL) | 2.0–45.0 ng/m³ (air sample) |[14] |

Experimental Protocols

Protocol 1: HPLC-UV Method for Phthalate Separation

This protocol is adapted for the separation of common phthalates including DMP, DEP, DBP, and DEHP.[5][12]

  • Standard Preparation:

    • Prepare individual 1000 µg/mL stock solutions of each phthalate standard in HPLC-grade methanol.

    • Create a mixed working standard solution by diluting the stock solutions in the mobile phase.[5] Prepare a series of dilutions for the calibration curve.[16]

  • Sample Preparation (from Plastic Matrix):

    • Weigh approximately 0.05 g of the finely cut plastic sample into a glass vial.[1][6]

    • Add 5 mL of tetrahydrofuran (B95107) (THF) to dissolve the sample.

    • Add 10 mL of methanol to precipitate the polymer and cool the mixture for 1 hour.[1][6]

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.[1]

  • HPLC Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm particle size)[1][12]

    • Mobile Phase: Acetonitrile (A) and Water (B)

    • Gradient: Start with 90:10 A:B, hold for 5 minutes, then ramp to 100% A over 10 minutes. Hold for 5 minutes.

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30°C[1]

    • Injection Volume: 20 µL[1][5]

    • Detection: UV at 230 nm[1][12][13]

Protocol 2: GC-MS Method for Phthalate Separation

This protocol is based on EPA method 8061 and is suitable for identifying and quantifying a range of phthalates.[17]

  • Standard Preparation:

    • Prepare calibration standards in a matrix that is as close as practical to the samples to be analyzed.[17] A minimum of 4 standards should be used for the calibration curve.[17]

  • Sample Preparation (Solvent Extraction):

    • Finely divide the sample (e.g., by grinding or cutting) to increase surface area.[17]

    • Weigh the sample and add a known volume of an extraction solvent (e.g., 1:1 hexane:acetone).[17]

    • Agitate and heat the mixture to extract the phthalates.

    • Analyze an aliquot of the extract.

  • GC-MS Conditions:

    • Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[15]

    • Injector: Splitless mode, Temperature: 280°C[14]

    • Carrier Gas: Helium

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: 8°C/minute to 210°C, hold for 5 minutes.

      • Ramp 2: 20°C/minute to 250°C, hold for 5 minutes.[14]

    • Mass Spectrometer:

      • Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

      • Target Ions: Monitor characteristic ions for each phthalate. Many phthalates share a common base peak ion at m/z 149.[3] For DEP, quantifying ions could include m/z 149 and 177.[15]

References

Addressing adsorptive losses of diethyl phthalate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the adsorptive losses of diethyl phthalate (B1215562) (DEP) during sample preparation.

Troubleshooting Guide: Adsorptive Losses of Diethyl Phthalate

This section addresses specific issues you may encounter during your experiments, offering a step-by-step approach to identify and mitigate the adsorption of DEP to labware and other surfaces.

Issue: Low or inconsistent recovery of DEP in my samples.

  • Question 1: What are the primary sources of DEP loss during sample preparation?

    • Answer: this compound, like other phthalates, is prone to adsorption onto various surfaces, particularly plastics.[1][2] The primary sources of loss are laboratory consumables such as pipette tips, centrifuge tubes, and sample vials made from plastics like polypropylene (B1209903) and polyethylene.[1] Glassware can also be a source of adsorption, especially if not properly cleaned and deactivated.[3] The use of parafilm for sealing should be avoided as it is a known source of phthalate leaching, which can interfere with accurate quantification.[1]

  • Question 2: I am using plastic labware. How can I minimize DEP adsorption?

    • Answer: Whenever possible, substitute plastic labware with glassware. If plasticware is unavoidable, it is crucial to use items specifically designated as "phthalate-free."[1] Pre-rinsing plasticware with the sample solvent can help to saturate the binding sites and reduce the loss of the analyte. For critical applications, it is recommended to test the recovery of DEP from the specific type of plasticware being used.

  • Question 3: I am already using glassware, but I still see low recovery. What could be the issue?

    • Answer: Even with glassware, improper cleaning can leave residues that either adsorb DEP or introduce contamination.[4] Active sites on the glass surface, such as silanol (B1196071) groups, can interact with phthalates.[5] It is essential to follow a rigorous cleaning protocol. Additionally, consider the storage of your glassware, as it can become contaminated by environmental exposure to phthalates, which are ubiquitous.[2]

  • Question 4: Does the choice of solvent affect DEP adsorption?

    • Answer: Yes, the solvent system can significantly influence the adsorption of DEP. Phthalates are more soluble in organic solvents than in aqueous solutions.[6] In aqueous solutions, DEP has a high affinity for adsorbing onto surfaces like activated carbon.[7] When working with aqueous samples, minimizing the contact time with surfaces and considering the pH is important. The presence of organic co-solvents, like ethanol, can increase the solubility of DEP and potentially reduce adsorption to surfaces.[8]

  • Question 5: How does pH impact the adsorptive loss of DEP?

    • Answer: The adsorption of DEP can be pH-dependent. For instance, studies on the adsorption of DEP onto biochar showed that the adsorption effect was best at a lower pH (2.5) and decreased as the pH increased.[9] This is likely due to changes in the surface charge of the adsorbent material and the state of the DEP molecule. While the photodegradation of DEP may not be significantly affected by pH, its interaction with surfaces can be.[7][10] It is advisable to evaluate the effect of pH on DEP recovery within your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What materials should I absolutely avoid when preparing samples for DEP analysis? A1: To minimize contamination and adsorptive losses, it is critical to avoid all non-essential plastic materials.[2] Specifically, avoid using:

  • Standard pipette tips (use phthalate-free versions)[1]

  • Plastic sample storage containers (use glass or aluminum foil that has been baked at a high temperature)[1]

  • Parafilm to seal containers[1]

  • Any PVC (polyvinyl chloride) containing materials, as phthalates are common plasticizers in PVC.[11]

Q2: What is the recommended cleaning procedure for glassware to be used in DEP analysis? A2: A rigorous cleaning protocol is essential to remove any organic residues and potential phthalate contamination.[4] A recommended procedure is as follows:

  • Wash glassware with a laboratory-grade detergent and hot water.

  • Rinse thoroughly with tap water, followed by deionized water.

  • Rinse with a high-purity solvent, such as acetone (B3395972) or hexane (B92381).

  • Bake the glassware in an oven at a high temperature (e.g., 250 °C) to drive off any remaining organic contaminants.[12]

Q3: Can I use solid-phase extraction (SPE) for DEP sample preparation? Are there any pitfalls? A3: Yes, SPE can be a very effective technique for sample clean-up and concentration. However, the SPE cartridges themselves can be a source of phthalate contamination.[1] It is crucial to run a blank through the SPE cartridge to check for any leachable phthalates. If contamination is detected, pre-washing the cartridges with a clean solvent is recommended.[1]

Q4: How can I prevent carryover of DEP in my analytical instrument (e.g., GC-MS or LC-MS)? A4: Carryover can be a significant issue due to the adsorption of phthalates onto instrument components.[1] To mitigate this:

  • Regularly clean the injector and syringe.[1]

  • For GC-MS, frequently inspect and replace the injector liner.[1]

  • Run solvent blanks between samples to monitor for carryover.[1]

  • If carryover is persistent, a more thorough system cleaning may be necessary.[5]

Quantitative Data on DEP Recovery and Adsorption

The following table summarizes data on the recovery of this compound under various experimental conditions.

Material/MethodSolvent/ConditionsRecovery of DEP (%)Reference
Liquid-Liquid Extractionn-hexane91-105% (combined with vacuum and nitrogen evaporation)[11]
Liquid-Liquid ExtractionChloroformLower recovery compared to n-hexane[11]
Liquid-Liquid ExtractionDichloromethaneLower recovery compared to n-hexane[11]
Liquid-Liquid ExtractionEthyl acetateLower recovery compared to n-hexane[11]
Solvent EvaporationVacuum rotary evaporator12-62%[11]
Solvent EvaporationNitrogen gas flow32-72%[11]
Adsorption on Activated CarbonAqueous solutionHigh adsorption capacity (up to 858 mg/g)[7]
Adsorption on BiocharAqueous solution, pH 2.5Optimal adsorption[9]
Adsorption on BiocharAqueous solution, pH 10.0Decreased adsorption[9]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for DEP Analysis

  • Initial Wash: Manually wash all glassware with a laboratory-grade, phosphate-free detergent in hot water. Use appropriate brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware thoroughly with tap water at least three times to remove all detergent residues.

  • Deionized Water Rinse: Rinse the glassware three times with deionized water.

  • Solvent Rinse: Rinse the glassware with a high-purity solvent such as acetone or hexane. Ensure the entire inner surface is coated with the solvent.

  • Drying and Baking: Allow the glassware to air dry in a clean environment or in a drying oven. For the final step, bake the glassware in a muffle furnace at 250°C for at least 4 hours to eliminate any residual organic contaminants.[12]

  • Storage: After cooling, cover the openings of the glassware with baked aluminum foil and store in a clean, dust-free cabinet to prevent environmental contamination.

Protocol 2: Sample Preparation of Non-Alcoholic Beverages for DEP Analysis using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method developed for the analysis of 10 phthalates in non-alcoholic beverages.[11]

  • Sample Aliquoting: In a meticulously cleaned glass centrifuge tube, place 5.00 mL of the beverage sample.

  • Internal Standard Spiking: Add 10 µL of an appropriate internal standard (e.g., an isotopically labeled DEP) and 1.5 mL of methanol.

  • Mixing: Vortex the mixture thoroughly.

  • Extraction: Transfer the mixture to a glass extraction funnel. Add 15 mL of n-hexane to the funnel and shake vigorously for 7 minutes.

  • Phase Separation: Allow the funnel to stand for 5 minutes for the phases to separate. If an emulsion forms, add 0.5 mL of a 10% NaCl solution to break it.

  • Collection of Organic Phase: Transfer the upper n-hexane layer to a clean 50 mL glass centrifuge tube.

  • Solvent Evaporation: To concentrate the sample, use a combination of a vacuum rotary evaporator followed by a gentle stream of nitrogen gas. This combination has been shown to yield higher recoveries than either method alone.[11]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., hexane for GC-MS) to a final volume.

  • Analysis: Transfer the final extract to a glass autosampler vial for analysis.

Visualizations

experimental_workflow Experimental Workflow for Minimizing DEP Adsorption cluster_prep Preparation cluster_sampling Sample Handling cluster_extraction Extraction & Concentration cluster_analysis Analysis clean_glassware Rigorous Glassware Cleaning sample_collection Sample Collection in Glass clean_glassware->sample_collection use_phthalate_free Use Phthalate-Free Consumables use_phthalate_free->sample_collection solvent_selection Select Appropriate Solvent sample_collection->solvent_selection lle_spe Perform LLE or SPE solvent_selection->lle_spe evaporation Solvent Evaporation (Vacuum + Nitrogen) lle_spe->evaporation instrument_analysis GC-MS or LC-MS Analysis evaporation->instrument_analysis blank_runs Include Solvent Blanks instrument_analysis->blank_runs

Caption: A flowchart of the experimental workflow designed to minimize the adsorptive loss of DEP.

troubleshooting_guide Troubleshooting Logic for Low DEP Recovery start Low or Inconsistent DEP Recovery check_labware Check Labware: Plastic or Glass? start->check_labware plastic_mitigation Switch to Glass or Phthalate-Free Plastic. Pre-rinse with solvent. check_labware->plastic_mitigation Plastic glass_cleaning Review Glassware Cleaning Protocol. Ensure proper baking. check_labware->glass_cleaning Glass check_solvent Evaluate Solvent System. Consider co-solvents for aqueous samples. plastic_mitigation->check_solvent glass_cleaning->check_solvent solvent_optimization Optimize solvent to improve DEP solubility. check_solvent->solvent_optimization Yes check_ph Investigate pH Effect on Adsorption. check_solvent->check_ph No solvent_optimization->check_ph ph_adjustment Adjust sample pH to minimize adsorption. check_ph->ph_adjustment Yes check_instrument Check for Instrument Carryover. check_ph->check_instrument No ph_adjustment->check_instrument instrument_cleaning Clean injector, replace liner, run solvent blanks. check_instrument->instrument_cleaning Yes end Improved DEP Recovery check_instrument->end No instrument_cleaning->end

Caption: A troubleshooting decision tree for diagnosing and resolving low DEP recovery.

References

Technical Support Center: Diethyl Phthalate (DEP) Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing ionization source parameters for the detection of diethyl phthalate (B1215562) (DEP) using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for diethyl phthalate (DEP) in positive electrospray ionization (ESI) mode?

A1: In positive ESI mode, this compound (DEP) is typically detected as a protonated molecule [M+H]⁺. The most common multiple reaction monitoring (MRM) transitions are:

  • Precursor Ion (Q1): m/z 223[1][2]

  • Product Ions (Q3): m/z 177 and m/z 149[1][2]

The fragment at m/z 149 corresponds to the protonated phthalic anhydride, a characteristic ion for many phthalates[1][3].

Q2: Why am I seeing a high background signal or "ghost peaks" for DEP in my chromatograms?

A2: High background and "ghost peaks" are the most common challenges in phthalate analysis due to their ubiquitous presence in laboratory environments[1]. Potential sources include:

  • Solvents and Mobile Phases: Even high-purity LC-MS grade solvents can contain trace amounts of phthalates[4].

  • Lab Equipment: Plastic materials such as pipette tips, solvent bottle caps, tubing, and vials are major sources of contamination[1][5].

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges can be a significant source of phthalate contamination[1].

  • Laboratory Air: Phthalates can be absorbed onto the outer surface of syringe needles from the ambient air[5][6].

Q3: How can I minimize background contamination when analyzing for DEP?

A3: A rigorous protocol to minimize contamination is crucial for accurate DEP analysis.

  • Use Glassware: Substitute plastic materials with glass whenever possible. All glassware should be meticulously cleaned, for instance by heat-treating at 400°C for at least two hours[1][7].

  • High-Purity Solvents: Use LC-MS or phthalate-free grade solvents and water. Test solvents for background levels before use[7].

  • Install a Trap Column: Place an isolator or trap column between the solvent mixer and the injector. This separates background phthalates originating from the LC system from the analytes in the injected sample, as the background contaminants will elute later[2].

  • Clean Injection System: Before and after each injection, rinse the syringe multiple times. Use phthalate-free septa for vials[7].

  • Sample Preparation: Opt for simpler sample preparation methods like "dilute and shoot" or liquid-liquid extraction over SPE to reduce contamination risks[1].

Q4: My DEP signal intensity is low. Which ESI source parameters should I optimize?

A4: Low signal intensity can often be improved by systematically optimizing the ESI source parameters. The most influential parameters are typically:

  • Capillary Voltage: This voltage applied to the ESI needle is fundamental for droplet formation. A typical range for small molecules is 2-5 kV[8].

  • Cone Voltage (or Fragmentor/Nozzle Voltage): This potential helps to desolvate ions and can induce in-source fragmentation if set too high. Typical values range from 10 to 60 V[9].

  • Drying Gas Temperature & Flow Rate (Desolvation Gas): These are critical for solvent evaporation from the charged droplets. Higher temperatures and flow rates generally improve desolvation but excessive heat can cause thermal degradation of the analyte[10].

  • Nebulizer Gas Pressure: This gas helps to form a fine spray of droplets. Its optimization is crucial for achieving a stable and efficient spray[10].

A systematic approach, such as a Design of Experiments (DoE), can efficiently identify the optimal settings for these interacting parameters[10].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No DEP Signal or Very Low Intensity 1. Incorrect MRM Transition: Wrong precursor or product ion selected. 2. Suboptimal Ionization: ESI source parameters are not optimized for DEP. 3. Ion Suppression: Co-eluting matrix components are interfering with DEP ionization.1. Verify MRM: Confirm you are using m/z 223 as the precursor and monitoring for fragments like m/z 177 or 149. 2. Optimize Source: Infuse a DEP standard and systematically tune key parameters (e.g., capillary voltage, cone voltage, gas flows, temperatures). Refer to the parameter tables below. 3. Improve Chromatography: Adjust the LC gradient to separate DEP from the interfering components. Dilute the sample to reduce matrix effects[11].
High Background / Ghost Peaks 1. System Contamination: Phthalates are leaching from LC tubing, solvents, or septa. 2. Sample Contamination: Contamination introduced during sample collection or preparation.1. Install Trap Column: Use an isolator or trap column to retain background phthalates from the system. 2. Clean System: Flush the entire LC system with high-purity solvents like isopropanol. 3. Review Protocols: Use only glassware and phthalate-free consumables. Prepare a "blank" sample (processing a vial with no sample) to identify the contamination source[5].
Poor Reproducibility / Unstable Signal 1. Unstable ESI Spray: Fluctuations in solvent flow, gas pressure, or voltage. 2. Contaminated Source: Salt buildup or contamination on the capillary tip or sampling cone.1. Check System: Ensure the LC pump is delivering a stable flow and that gas supplies are consistent. 2. Clean Ion Source: Perform routine maintenance and cleaning of the ion source components according to the manufacturer's guidelines.
Peak Tailing 1. Column Issues: Column contamination or degradation. 2. Active Sites: Interaction of DEP with active sites (e.g., silanol (B1196071) groups) in the injector liner or column.1. Trim or Replace Column: Trim 10-20 cm from the front of the column or replace it if it's old. 2. Use Deactivated Liner: Ensure a fresh, deactivated liner is used in the injector[12].

Experimental Protocols & Data

Protocol 1: General ESI Source Optimization for DEP

This protocol describes a general workflow for optimizing ESI parameters using infusion of a DEP standard.

  • Prepare Standard: Create a 1 µg/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate).

  • Infuse Standard: Deliver the standard solution directly to the mass spectrometer's ion source using a syringe pump at a flow rate typical for your LC method (e.g., 200-500 µL/min).

  • Tune Parameters: While monitoring the DEP MRM transition (m/z 223 → 177 or 149), adjust one source parameter at a time to maximize the signal intensity.

    • Capillary Voltage: Vary from 2000 to 5000 V.

    • Cone/Nozzle Voltage: Vary from 10 to 60 V.

    • Desolvation Gas Temperature: Vary from 250 to 450 °C.

    • Desolvation Gas Flow: Vary according to instrument specifications.

    • Nebulizer Pressure: Vary according to instrument specifications.

  • Verify with LC-MS: Once optimal parameters are found via infusion, confirm performance by injecting the standard onto the LC-MS system to ensure good peak shape and intensity under chromatographic conditions.

Table 1: Example LC-MS/MS Parameters for this compound (DEP) Analysis

The following parameters are compiled from various sources and should be used as a starting point for method development on your specific instrument.

ParameterInstrument Example 1 (SCIEX QTRAP 5500)[1]Instrument Example 2 (PerkinElmer QSight 220)[2]Instrument Example 3 (Micromass Q-TOF)[13]
Ionization Mode ESI PositiveESI PositiveESI Positive
Capillary Voltage Not Specified4500 V3000 V
Cone/Nozzle Voltage Not Specified100 V (Nozzle)40 V
Source Temp. 500 °C350 °CNot Specified
Drying Gas Temp. Not Specified200 °CNot Specified
Drying Gas Flow Not Specified100 L/hrNot Specified
Nebulizer Gas Gas 1: 50 psi300 L/hrNot Specified
Curtain/Sheath Gas CUR: 20 psiNot SpecifiedNot Specified
Collision Gas (CAD) HighMediumNot Specified

Visualizations

Diagram 1: General Workflow for Ion Source Optimization

G cluster_prep Preparation cluster_opt Optimization cluster_verify Verification A Prepare DEP Standard (e.g., 1 ug/mL) B Setup Infusion (Syringe Pump) A->B C Select DEP MRM (223 -> 177/149) B->C D Tune Capillary & Cone Voltages C->D E Tune Gas Temperatures (Source & Desolvation) D->E F Tune Gas Flows/Pressures (Nebulizer & Drying) E->F G Save Optimized Method F->G H Inject Standard via LC-MS G->H I Confirm Peak Shape & Intensity H->I

Caption: Workflow for systematic optimization of ESI source parameters for DEP.

Diagram 2: Troubleshooting Low Signal Intensity for DEP

G Start Problem: Low DEP Signal CheckMS Verify MS Parameters (MRM, Polarity) Start->CheckMS CheckSource Is Ion Source Clean? CheckMS->CheckSource Parameters OK Optimize Infuse Standard & Re-optimize Source Parameters CheckMS->Optimize Incorrect CheckLC Is Peak Shape Good? CheckSource->CheckLC Yes CleanSource Perform Source Cleaning CheckSource->CleanSource No CheckMatrix Suspect Matrix Effects (Ion Suppression) CheckLC->CheckMatrix Yes Dilute Dilute Sample or Improve Chromatographic Separation CheckLC->Dilute No (Tailing/Split) End Signal Improved Optimize->End CleanSource->Optimize CheckMatrix->Dilute Dilute->End

References

Technical Support Center: Enhancing the Stability of Diethyl Phthalate (DEP) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of diethyl phthalate (B1215562) (DEP) stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your experiments.

Troubleshooting Guide: Common Issues with DEP Stock Solution Stability

Issue Potential Cause Recommended Action
Decreased DEP concentration over time in aqueous solutions. Hydrolysis: DEP can hydrolyze to monoethyl phthalate and subsequently phthalic acid, especially under alkaline conditions.[1]Maintain the pH of aqueous solutions in the neutral to acidic range (pH < 7). If possible, use buffered solutions. For long-term storage, consider preparing stock solutions in organic solvents like ethanol (B145695) or acetonitrile (B52724).
Unexpected peaks in chromatograms. Degradation Products: Appearance of new peaks may indicate the formation of degradation products such as monoethyl phthalate or phthalic acid.[2] Contamination: Phthalates are common lab contaminants and can leach from plasticware.Analyze for expected degradation products to confirm. Review sample handling and storage procedures to minimize contact with plastic materials. Use high-purity solvents and glassware that has been thoroughly cleaned and rinsed.
Inconsistent results between experiments. Solution Instability: The DEP concentration may be changing between preparations or during the experiment due to degradation.Prepare fresh stock solutions more frequently. Validate the stability of the solution under the specific experimental conditions (e.g., temperature, light exposure).
Discoloration or precipitation in the stock solution. Extensive Degradation or Contamination: Significant chemical changes or introduction of impurities.Discard the solution immediately. Prepare a fresh stock solution using high-purity DEP and solvents, ensuring all glassware is scrupulously clean.
Reduced potency of DEP in biological or chemical assays. Chemical Degradation: The active concentration of DEP is lower than expected due to hydrolysis, photodegradation, or thermal degradation.Protect solutions from light and store at recommended cool temperatures. Re-evaluate the solvent system for better stability.

Frequently Asked Questions (FAQs)

Preparation and Storage

Q1: What is the best solvent for preparing DEP stock solutions?

A1: For long-term stability, organic solvents such as ethanol, methanol, or acetonitrile are recommended as DEP is highly soluble and more stable in these solvents compared to water.[3][4] For aqueous applications, prepare a concentrated stock in an appropriate organic solvent and dilute it into the aqueous medium just before use.

Q2: What are the optimal storage conditions for DEP stock solutions?

A2: DEP stock solutions should be stored in a cool, dry, and dark place in well-sealed containers.[1] Refrigeration at 2-8°C is a common practice.[4] Avoid exposure to strong oxidizing agents, strong acids, and alkalis.[4]

Q3: What type of container should I use to store DEP solutions?

A3: To minimize the risk of contamination, it is best to use glass containers (e.g., amber glass vials) with PTFE-lined caps. Avoid plastic containers, as phthalates can leach from them.[5]

Degradation Pathways

Q4: What are the main degradation pathways for DEP?

A4: The primary degradation pathways for DEP are:

  • Hydrolysis: Especially prevalent in alkaline aqueous solutions, where DEP hydrolyzes to monoethyl phthalate and then phthalic acid.[1]

  • Photodegradation: Exposure to UV light can lead to the degradation of DEP. The presence of photocatalysts like TiO2 can significantly accelerate this process.[6][7][8]

  • Biodegradation: In non-sterile environments, microorganisms can degrade DEP.[2]

Q5: How does pH affect the stability of DEP in aqueous solutions?

A5: DEP is most stable in neutral to slightly acidic conditions.[1] Under alkaline conditions (pH > 7), the rate of hydrolysis significantly increases.[1]

Analytical Testing

Q6: How can I check the concentration and purity of my DEP stock solution?

A6: The concentration and purity of DEP solutions can be accurately determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]

Q7: Are there established analytical methods for DEP analysis?

A7: Yes, several HPLC and GC-MS methods have been developed and validated for the quantification of DEP. Detailed protocols are provided in the "Experimental Protocols" section below.

Data on DEP Stability

Table 1: Effect of pH on the Hydrolysis of Diethyl Phthalate in Aqueous Solution
pHTemperature (°C)Half-lifeReference
7252.9 years (estimated)(Wolfe et al., 1980) as cited in other sources
830106 days(Estimated from rate constant)[1]
9308.8 years[1]

Note: The significant discrepancy in half-life at pH 9 suggests variability in experimental conditions in the cited literature. It is consistently shown, however, that hydrolysis is faster at higher pH.

Table 2: Influence of Environmental Factors on DEP Degradation
FactorConditionEffect on StabilityReference
Light UV irradiationPromotes degradation[6][7]
UV with H₂O₂Significantly accelerates degradation[11]
UV with TiO₂Significantly accelerates degradation[8]
Temperature Elevated temperaturesCan increase the rate of hydrolysis and thermal degradation.[1]
Solvent Aqueous (alkaline)Promotes hydrolysis[1]
Organic (e.g., ethanol, acetonitrile)Generally stable[3][4]
Container Plastic (PET, HDPE)Potential for leaching of other phthalates and potential for DEP migration.[5]

Experimental Protocols

Protocol 1: Preparation of a Standard DEP Stock Solution
  • Materials:

    • This compound (DEP), analytical standard grade

    • Ethanol or Acetonitrile, HPLC grade

    • Volumetric flask, Class A, amber glass

    • Analytical balance

    • Glass Pasteur pipette

  • Procedure:

    • Accurately weigh the desired amount of DEP using an analytical balance.

    • Quantitatively transfer the weighed DEP into an amber glass volumetric flask of the desired volume.

    • Add a small amount of the chosen solvent (e.g., ethanol) to dissolve the DEP completely.

    • Once dissolved, add the solvent to the flask until it is about three-quarters full.

    • Stopper the flask and mix thoroughly by inversion.

    • Allow the solution to return to room temperature.

    • Carefully add the solvent up to the calibration mark on the volumetric flask.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Store the stock solution in a tightly sealed amber glass container at 2-8°C.

Protocol 2: Stability-Indicating HPLC Method for DEP Quantification

This method is designed to separate DEP from its potential degradation products.

  • Instrumentation and Conditions:

    • HPLC System: A system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (or a buffer like 5 mM KH₂PO₄).

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection Wavelength: 230 nm.[10]

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at 25°C.

  • Mobile Phase Preparation (Example Gradient):

    • Solvent A: Water with 0.1% phosphoric acid.

    • Solvent B: Acetonitrile with 0.1% phosphoric acid.

    • Gradient: Start with a higher proportion of Solvent A, and gradually increase the proportion of Solvent B over the run time to elute the more nonpolar compounds. A typical gradient might run from 30% B to 90% B over 15 minutes.

  • Sample Preparation:

    • Dilute the DEP stock solution with the initial mobile phase to a concentration within the calibrated range of the instrument.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the prepared DEP sample.

    • Record the chromatogram and integrate the peak corresponding to DEP.

    • The concentration is determined by comparing the peak area to a calibration curve prepared from known standards.

Protocol 3: GC-MS Method for DEP Quantification
  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[12]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[12]

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program:

      • Initial temperature: 50-70°C, hold for 1-2 minutes.

      • Ramp: Increase temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.

      • Hold at the final temperature for 5-10 minutes.[12]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

      • Selected Ion Monitoring (SIM) for higher sensitivity: Monitor characteristic ions for DEP (e.g., m/z 149, 177).

  • Sample Preparation:

  • Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the data in full scan or SIM mode.

    • Identify DEP based on its retention time and mass spectrum.

    • Quantify the amount of DEP by comparing the peak area to a calibration curve.

Visualizations

cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis DEP This compound (Solid) Stock DEP Stock Solution DEP->Stock Dissolve in Solvent Solvent (e.g., Ethanol) Solvent->Stock Stable Stable Solution Stock->Stable Proper Conditions (Cool, Dark, Sealed) Degraded Degraded Solution Stock->Degraded Improper Conditions (Light, Heat, High pH) Analysis HPLC or GC-MS Analysis Stable->Analysis Degraded->Analysis Results Concentration & Purity Data Analysis->Results

Caption: Experimental workflow for preparing, storing, and analyzing DEP stock solutions.

cluster_hydrolysis Hydrolysis Pathway cluster_other Other Degradation Pathways DEP This compound (DEP) MEP Monoethyl Phthalate (MEP) DEP->MEP Alkaline Conditions Photo_Products Photodegradation Products (e.g., hydroxylated compounds) DEP->Photo_Products UV Light Bio_Products Biodegradation Products DEP->Bio_Products Microorganisms PA Phthalic Acid (PA) MEP->PA Alkaline Conditions

Caption: Major degradation pathways of this compound (DEP).

References

Validation & Comparative

Advancing Exposure Assessment: A Comparative Guide to a New Online SPE-LC-MS/MS Method for Diethyl Phthalate in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

A shift towards automated, high-throughput analysis promises enhanced efficiency and sensitivity in biomonitoring studies of diethyl phthalate (B1215562) (DEP), a ubiquitous environmental contaminant. This guide provides a detailed comparison of a novel online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) method against the traditional offline SPE-LC-MS/MS approach for the quantification of DEP's primary metabolite, monoethyl phthalate (MEP), in human urine.

This publication is intended for researchers, scientists, and drug development professionals involved in environmental health and toxicology. It offers a comprehensive overview of the validation and performance of a new analytical method, supported by experimental data and detailed protocols, to facilitate informed decisions in study design and implementation.

Method Performance at a Glance: A Quantitative Comparison

The transition from offline to online sample preparation presents significant advantages in analytical performance. The following tables summarize the key validation parameters for both the traditional and the new method, demonstrating the gains in sensitivity, precision, and efficiency.

Validation Parameter Traditional Offline SPE-LC-MS/MS New Online SPE-LC-MS/MS
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.03 - 0.90 ng/mL[1][2]
Limit of Quantitation (LOQ) 0.3 - 3.0 ng/mL (estimated)0.1 - 3.1 ng/mL[3]
**Linearity (R²) **> 0.99> 0.99[4]
Intra-day Precision (%RSD) < 15%< 10%[1][4]
Inter-day Precision (%RSD) < 15%< 10%[1][4]
Accuracy (Recovery) 85 - 115%86 - 117%[4]
Sample Volume ~1 mL50 - 100 µL[1][3]
Analysis Time per Sample 30 - 45 minutes~27 minutes (including preconcentration)[1]

Delving into the Methodologies: Experimental Protocols

A clear understanding of the experimental procedures is crucial for method replication and validation. Below are the detailed protocols for both the traditional offline and the new online SPE-LC-MS/MS methods for the analysis of MEP in human urine.

Traditional Method: Offline Solid-Phase Extraction (SPE) followed by LC-MS/MS

This method involves manual sample preparation prior to instrumental analysis.

  • Sample Pre-treatment:

    • Thaw frozen human urine samples at room temperature.

    • Centrifuge the samples to remove any particulate matter.

    • Take a 1 mL aliquot of the supernatant for enzymatic hydrolysis.

    • Add β-glucuronidase to the aliquot to deconjugate the MEP-glucuronide.

    • Incubate the mixture.

    • Add an internal standard solution.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte (MEP) with an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Separate MEP from other components on a C18 analytical column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of acid (e.g., formic or acetic acid).

    • Detect and quantify MEP using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

New Method: Online Solid-Phase Extraction (SPE) coupled with LC-MS/MS

This automated method integrates sample preparation and analysis into a single system.

  • Sample Pre-treatment:

    • Thaw frozen human urine samples at room temperature.

    • Centrifuge the samples.

    • Transfer a small aliquot (e.g., 100 µL) of the supernatant to an autosampler vial.[1]

    • Add β-glucuronidase and an internal standard solution directly to the vial.

  • Automated Online SPE-LC-MS/MS Analysis:

    • The autosampler injects the pre-treated sample into the system.

    • The sample first passes through an extraction column (e.g., a monolithic silica-based column) where MEP is trapped and concentrated.[1]

    • A switching valve then directs the flow of the mobile phase to elute the trapped MEP from the extraction column onto the analytical column (e.g., a C18 column).

    • Chromatographic separation and mass spectrometric detection are performed as described in the traditional method.

Visualizing the Workflow: From Sample to Result

The following diagrams illustrate the procedural differences between the traditional offline and the new online analytical methods.

Traditional_Workflow cluster_manual Manual Sample Preparation cluster_instrumental Instrumental Analysis Urine Urine Sample Pretreat Enzymatic Hydrolysis & Internal Standard Addition Urine->Pretreat SPE_Load Sample Loading Pretreat->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute Evap Evaporation SPE_Elute->Evap Recon Reconstitution Evap->Recon LC_MSMS LC-MS/MS Analysis Recon->LC_MSMS

Figure 1. Experimental workflow for the traditional offline SPE-LC-MS/MS method.

New_Online_Workflow cluster_pretreat Minimal Sample Preparation cluster_automated Automated Online System Urine Urine Sample Pretreat Enzymatic Hydrolysis & Internal Standard Addition (in autosampler vial) Urine->Pretreat Autosampler Autosampler Injection Pretreat->Autosampler Online_SPE Online SPE (Trap & Concentrate) Autosampler->Online_SPE Valve Valve Switching Online_SPE->Valve LC_Separation LC Separation Valve->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection

Figure 2. Experimental workflow for the new online SPE-LC-MS/MS method.

Conclusion: Embracing Automation for Future Biomonitoring

The new online SPE-LC-MS/MS method for the determination of diethyl phthalate metabolites in human urine offers substantial improvements over traditional offline procedures. Key advantages include reduced manual labor, lower sample volume requirements, and enhanced sample throughput, all without compromising analytical accuracy and precision.[1][5] For large-scale epidemiological studies and routine biomonitoring, the adoption of such automated methods is a critical step forward, enabling more efficient and cost-effective assessment of human exposure to environmental chemicals.

References

A Guide to Inter-Laboratory Comparison of Diethyl Phthalate Measurement Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the measurement of diethyl phthalate (B1215562) (DEP), a widely used plasticizer and common environmental and biological contaminant. Ensuring the accuracy and comparability of DEP measurements across different laboratories is critical for reliable environmental monitoring, human exposure assessment, and quality control in the pharmaceutical and consumer product industries. This document summarizes key performance data from various analytical methodologies and provides insights into achieving measurement consistency through inter-laboratory comparison studies.

Analytical Methods for Diethyl Phthalate (DEP) Measurement

A variety of analytical techniques are employed for the quantification of DEP in diverse matrices. The most common methods involve chromatographic separation followed by mass spectrometric or other detection techniques. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Commonly Used Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and robust method for the analysis of volatile and semi-volatile organic compounds like DEP. It offers high sensitivity and selectivity, making it suitable for complex matrices.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or mass spectrometric detection, is another common technique for DEP analysis.[1][3] It is particularly useful for samples that are not amenable to GC analysis.

  • Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method provides very high sensitivity and selectivity, making it ideal for the analysis of trace levels of DEP and its metabolites in biological samples such as plasma and urine.[4]

Sample Preparation:

Effective sample preparation is crucial to minimize contamination and interference. Phthalates are ubiquitous in laboratory environments, necessitating rigorous cleaning of all glassware and equipment.[1][5] Common sample preparation techniques include liquid-liquid extraction, solid-phase extraction (SPE), and solid-phase microextraction (SPME).

Inter-laboratory Comparison and Proficiency Testing

Inter-laboratory comparisons and proficiency testing (PT) schemes are essential for evaluating and improving the comparability of measurement results among different laboratories.[6] These programs involve the distribution of a homogeneous and stable test material to participating laboratories for analysis. The results are then compared to a reference value to assess laboratory performance.

Organizations like Fapas offer proficiency tests for phthalates, including DEP, in various matrices such as wastewater.[7] These tests help laboratories to demonstrate the quality of their results and identify potential areas for improvement.

Certified Reference Materials (CRMs)

The use of Certified Reference Materials (CRMs) is fundamental for ensuring the accuracy and traceability of measurements. CRMs are materials with a certified property value, uncertainty, and traceability to a stated reference. Several suppliers, including AccuStandard, Sigma-Aldrich, and CPAchem, offer certified reference standards for this compound.[8][9] These standards are crucial for instrument calibration and method validation.

Quantitative Performance Data of Analytical Methods

The following tables summarize key performance parameters for various analytical methods used for DEP measurement, as reported in different studies. It is important to note that direct comparison of these values should be done with caution, as they can be influenced by the specific matrix, instrumentation, and experimental conditions.

Table 1: Performance of Gas Chromatography-Based Methods for DEP Measurement

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-MSWorkplace Air-0.015 - 0.096 mg/m³-[2]
GC-MSPolymer Materials3.46 - 10.10 µg/mL-76 - 100[10]
GC-ECDPolymer Materials2.97 - 4.29 µg/mL-76 - 100[10]
GC-MSSilicone Wristbands150 ppb750 ppb-[11]

Table 2: Performance of Liquid Chromatography-Based Methods for DEP Measurement

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
UPLC-MS/MSRat Plasma, Urine, Tissues-0.04 ng/mL (DEP), 0.1 ng/mL (MEP)-[4]
HPLC-UVEnvironmental Samples7.0 µg/L--[5]
HPLC----[3]

Table 3: Inter-laboratory Comparison Data for Phthalate Metabolites (including MEP, a metabolite of DEP)

StudyMatrixAnalyteInter-laboratory Reproducibility (RSD)Reference
HBM4EU ProjectHuman UrinePhthalate BiomarkersAverage of 24% for single-isomer phthalates[6]

Experimental Protocols

General Protocol for GC-MS Analysis of DEP in Environmental Samples:

  • Sample Collection: Collect air samples using a suitable sorbent tube or water/solid samples in pre-cleaned glass containers.

  • Extraction: Extract DEP from the sample matrix using an appropriate solvent (e.g., hexane, dichloromethane) and technique (e.g., soxhlet, ultrasonic, or pressurized liquid extraction).

  • Cleanup: If necessary, perform a cleanup step using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC) to remove interfering compounds.

  • Instrumental Analysis: Inject an aliquot of the extract into a GC-MS system. Use a suitable capillary column (e.g., DB-5) for separation. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification: Quantify DEP using a calibration curve prepared from certified reference standards. An internal standard is often used to correct for variations in extraction efficiency and instrument response.

General Protocol for UPLC-MS/MS Analysis of DEP and its Metabolites in Biological Samples:

  • Sample Preparation: For urine samples, an enzymatic deconjugation step is typically required to measure the total (free and conjugated) concentration of the metabolites. This is often followed by solid-phase extraction (SPE) for sample cleanup and pre-concentration.[6]

  • Instrumental Analysis: Inject the prepared sample into a UPLC-MS/MS system. Use a reverse-phase column (e.g., C18) for chromatographic separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: Use an isotope-labeled internal standard for each analyte to ensure accurate quantification. A calibration curve is generated using certified reference standards.

Visualizing the Inter-laboratory Comparison Process

The following diagrams illustrate the key workflows and relationships involved in an inter-laboratory comparison study for DEP measurement.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation CRM Certified Reference Material (CRM) Procurement SamplePrep Test Material Preparation (e.g., Spiked Matrix) CRM->SamplePrep Homogeneity Homogeneity & Stability Testing SamplePrep->Homogeneity Distribution Distribution to Participating Labs Homogeneity->Distribution Analysis Sample Analysis by Labs Distribution->Analysis DataCollection Data Collection & Compilation Analysis->DataCollection StatAnalysis Statistical Analysis (e.g., z-scores) DataCollection->StatAnalysis Report Final Report & Performance Evaluation StatAnalysis->Report

Caption: Experimental workflow for an inter-laboratory comparison study.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs TestMaterial Test Material LabAnalysis Inter-laboratory Measurement TestMaterial->LabAnalysis Protocol Standardized Protocol Protocol->LabAnalysis CRM Certified Reference Material CRM->LabAnalysis LabData Individual Lab Results LabAnalysis->LabData Performance Performance Assessment LabData->Performance Comparability Data Comparability Performance->Comparability

References

A Comparative Toxicological Assessment: Diethyl Phthalate (DEP) vs. Di(2-ethylhexyl) Phthalate (DEHP)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of two widely used phthalates: diethyl phthalate (B1215562) (DEP) and di(2-ethylhexyl) phthalate (DEHP). While both are used as plasticizers, their toxicological properties, particularly concerning reproductive, developmental, and hepatic health, exhibit notable differences. This analysis is based on a review of experimental data from animal studies to inform risk assessment and guide future research.

Executive Summary

Di(2-ethylhexyl) phthalate (DEHP) is a well-established reproductive and developmental toxicant, primarily through an anti-androgenic mechanism of action.[1][2] In contrast, diethyl phthalate (DEP) is generally considered to have a lower toxic potential and does not appear to share the same anti-androgenic properties as DEHP.[3][4] However, emerging evidence suggests that DEP may be associated with other health effects, including androgen-independent male reproductive toxicity and developmental effects at high doses.[3][5] The liver is a primary target organ for both compounds, with DEHP demonstrating a more potent effect in inducing liver enlargement and other adverse hepatic changes.[6][7]

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for DEP and DEHP from various animal studies. These values, including the No-Observed-Adverse-Effect Level (NOAEL), Lowest-Observed-Adverse-Effect Level (LOAEL), and Lethal Dose 50 (LD50), provide a quantitative basis for comparing the potency of these two phthalates across different toxicological endpoints.

Table 1: Acute Oral Toxicity
CompoundSpeciesLD50Reference
This compound (DEP)Rat, Mouse, Rabbit, Dog, Guinea Pig1 - 31 g/kg bw[8]
Di(2-ethylhexyl) Phthalate (DEHP)Rat30,600 mg/kg bw[9]
Table 2: Reproductive and Developmental Toxicity
CompoundSpeciesEndpointNOAELLOAELReference
This compound (DEP) RatTwo-generation study (Parental)15000 ppm-[10]
RatTwo-generation study (Pup development)3000 ppm15000 ppm (Reduced pup weight, delayed vaginal opening)[10]
RatFertility effects40-56 mg/kg bw/d-[8]
RatDevelopmental effects197-267 mg/kg bw/d1016-1375 mg/kg bw/d (Decreased pup weight, developmental delay)[8]
Di(2-ethylhexyl) Phthalate (DEHP) RatFemale reproductive development (Delayed pubertal onset)5 mg/kg bw/day15 mg/kg bw/day[11]
RatMale reproductive toxicity-50 µg/kg/day (May induce reproductive toxicity in men)[12]
Table 3: Hepatic Toxicity
CompoundSpeciesEndpointNOAELLOAELReference
This compound (DEP) Rat16-week oral study750 mg/kg bw/d3200-3700 mg/kg bw/d (Increased relative liver, kidney, stomach, and small intestine weights)[8]
Di(2-ethylhexyl) Phthalate (DEHP) RatLiver enlargement-135 mg/kg bw/day[11]
Pregnant MiceLiver injury-1000 mg/kg (Elevated AST and ALT)[13]

Experimental Protocols

Two-Generation Reproductive Toxicity Study of DEP in Rats
  • Objective: To evaluate the effects of DEP on parental reproductive performance and offspring development.

  • Animal Model: Rats.

  • Administration: DEP was administered in the diet at concentrations of 0, 600, 3000, and 15000 ppm.

  • Duration: Across two generations (F0 and F1).

  • Parameters Measured:

    • Parental (F0 and F1): Clinical findings, body weights, food consumption, reproductive parameters (e.g., mating, fertility, gestation length), organ weights (liver), metabolic enzyme activities, serum testosterone (B1683101) levels, and histopathological examinations.[10]

    • Offspring (F1 and F2): Body weight gains before weaning, age of vaginal opening, and overall development.[10]

Dose-Response Study of DEHP on Female Rat Reproductive Development
  • Objective: To evaluate the effects of developmental exposure to DEHP on female reproductive development.

  • Animal Model: Female Wistar rats.

  • Administration: DEHP was administered daily by gavage from gestation day 6 to lactation day 22.

  • Dose Levels:

    • Low doses: 0.015, 0.045, 0.135, 0.405, and 1.215 mg DEHP/kg body weight (bw)/day.[11]

    • High doses: 5, 15, 45, 135, and 405 mg DEHP/kg bw/day.[11]

  • Parameters Measured: Maternal toxicity signs, litter size, sex ratio, pup birth and weaning weight, anogenital distance, nipple development, age at vaginal opening, age at first estrus, and organ weights (liver).[11]

16-Week Oral Toxicity Study of DEP in Rats
  • Objective: To determine the repeated dose oral toxicity of DEP.

  • Animal Model: Rats.

  • Administration: DEP was administered in the diet at concentrations of 0%, 1%, and 5%.

  • Duration: 16 weeks.

  • Parameters Measured: Body weight, food and water intake, organ weights (liver, kidney, stomach, small intestine), and histopathological examinations.[8]

Signaling Pathways and Mechanisms of Toxicity

Endocrine Disruption

DEHP is a well-characterized endocrine disruptor that primarily exerts its effects by interfering with androgen signaling.[2] Its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), is believed to be the active toxicant that disrupts testosterone synthesis in fetal Leydig cells.[14] This leads to a cascade of adverse effects on the development of the male reproductive tract.

DEP, on the other hand, is not considered a potent anti-androgen.[3] While some studies have shown effects on sperm and slight changes in serum testosterone at high doses, it does not appear to induce the same spectrum of male reproductive malformations seen with DEHP.[3][10]

DEHP_Endocrine_Disruption DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Metabolism Leydig_Cells Fetal Leydig Cells MEHP->Leydig_Cells Targets Testosterone_Synthesis Testosterone Synthesis Leydig_Cells->Testosterone_Synthesis Inhibits Androgen_Signaling Androgen Signaling Pathway Testosterone_Synthesis->Androgen_Signaling Regulates Adverse_Effects Adverse Reproductive Effects Testosterone_Synthesis->Adverse_Effects Leads to Male_Reproductive_Tract Male Reproductive Tract Development Androgen_Signaling->Male_Reproductive_Tract Controls Phthalate_Hepatotoxicity cluster_DEHP DEHP cluster_DEP DEP DEHP Di(2-ethylhexyl) phthalate PPARa PPARα Activation DEHP->PPARa Potent Activator DEP This compound DEP->PPARa Weaker Activator Peroxisome_Proliferation Peroxisome Proliferation PPARa->Peroxisome_Proliferation Lipid_Metabolism Altered Lipid Metabolism Peroxisome_Proliferation->Lipid_Metabolism Oxidative_Stress Oxidative Stress Lipid_Metabolism->Oxidative_Stress Hepatotoxicity Hepatotoxicity (Liver Enlargement, Inflammation) Oxidative_Stress->Hepatotoxicity

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Diethyl Phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of diethyl phthalate (B1215562) (DEP), a common plasticizer and potential endocrine disruptor, is crucial for product safety and regulatory compliance. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data, to assist in the selection and cross-validation of the most suitable technique for your analytical needs.

The choice between GC-MS and HPLC for phthalate analysis depends on several factors, including the sample matrix, required sensitivity, and analytical throughput. GC-MS is a widely used technique for phthalate analysis due to its high resolving power, speed, and the structural information provided by mass spectrometry.[1] Conversely, HPLC, often coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD), offers an orthogonal approach, particularly for less volatile or thermally sensitive compounds.[1][2] Cross-validation of results from both methods provides the highest level of confidence in the analytical data.[1]

Quantitative Performance: A Side-by-Side Comparison

The validation of analytical methods is paramount in regulated environments. Key performance indicators from various studies are summarized below to offer a quantitative comparison between GC-MS and HPLC for the analysis of diethyl phthalate and other common phthalates.

Table 1: Performance Characteristics of HPLC Methods for Phthalate Analysis

ParameterThis compound (DEP)Other PhthalatesReference
Linearity (R²)>0.99>0.999 for DEHP and MEHP[2]
Limit of Detection (LOD)Not SpecifiedSignal-to-noise ratio of 3[3]
Limit of Quantitation (LOQ)0.06 mg/L (for DEHP)Signal-to-noise ratio of 10[3][4]
Accuracy (Recovery)Not Specified>95% for DEHP and MEHP from spiked liver samples[2]
Precision (RSD)<5.00% (inter-day and inter-analyst)<1% at LOQ[2][3]

Table 2: Performance Characteristics of GC-MS Methods for Phthalate Analysis

ParameterThis compound (DEP)Other PhthalatesReference
Linearity (R²)>0.9817Not Specified[5]
Limit of Detection (LOD)3.46 µg/mL0.029 - 0.049 ng (per 2 µL injection) for various phthalate monoesters[5][6]
Limit of Quantitation (LOQ)Not Specified0.087 - 0.15 ng (per 2 µL injection) for various phthalate monoesters[5]
Accuracy (Recovery)76-100%91.3–99.9% for DBP and DEHP[6][7]
Precision (RSD)0.6-19%1.4–5.4% (inter-day)[5][6]

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are representative methodologies for both HPLC and GC-MS analysis of phthalates.

HPLC-UV Method for this compound Determination

This protocol is a generalized procedure based on common practices for phthalate analysis.[1][8]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a known volume of the sample (e.g., a pharmaceutical formulation), add a suitable organic solvent such as n-hexane.[1]

    • Vortex the mixture vigorously for several minutes to ensure efficient extraction of phthalates into the organic layer.[1]

    • Centrifuge the mixture to achieve phase separation.

    • Carefully transfer the organic (upper) layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the solution using a 0.45 µm syringe filter prior to injection into the HPLC system.[8]

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 HPLC or similar.[8]

    • Column: C18 column (e.g., 100 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase: An isocratic or gradient mixture of methanol (B129727) and water (e.g., 75:25 v/v) is commonly used.[8]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[8]

    • Detection: UV detector at 230 nm or 225 nm.[4][8]

    • Injection Volume: 20 µL.

GC-MS Method for this compound Determination

This protocol is a generalized procedure based on common practices for phthalate analysis in diverse samples.[1][6][10]

  • Sample Preparation (Solvent Extraction):

    • For liquid samples, perform a solvent extraction using a non-polar solvent like n-hexane or dichloromethane.[1][6]

    • For solid samples, dissolve the sample in a solvent like tetrahydrofuran (B95107) (THF), followed by precipitation of the polymer with a non-solvent like hexane.[10] Sonication-assisted extraction may also be employed.[1]

    • The extract is then filtered or centrifuged to remove any particulate matter.

    • The solvent is evaporated and the residue is reconstituted in a suitable solvent like cyclohexane.[10]

  • Instrumental Conditions:

    • Instrument: Agilent 7890A GC System with a 5975C GC/MSD or similar.[11]

    • Column: HP-5MS (or similar 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).[12]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at a low temperature and ramping up to around 280°C to separate different phthalates.[5]

    • Injection Mode: Splitless or split injection depending on the concentration of the analyte.[10]

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI).[1]

      • Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions for each phthalate.[1][6] Full scan mode can be used for initial identification.[5]

Visualization of Workflows and Comparisons

To visually represent the processes and key decision points, the following diagrams have been generated.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_validation Cross-Validation Sample Test Sample LLE Liquid-Liquid Extraction (for HPLC & GC-MS) Sample->LLE SPE Solid Phase Extraction (Alternative) Sample->SPE Solvent_Evap Solvent Evaporation & Reconstitution LLE->Solvent_Evap SPE->Solvent_Evap HPLC_Inject HPLC Injection Solvent_Evap->HPLC_Inject GCMS_Inject GC-MS Injection Solvent_Evap->GCMS_Inject HPLC_Separation C18 Separation HPLC_Inject->HPLC_Separation UV_Detection UV/DAD Detection HPLC_Separation->UV_Detection HPLC_Data HPLC Data UV_Detection->HPLC_Data Data_Comparison Data Comparison (Linearity, LOD, LOQ, Accuracy, Precision) HPLC_Data->Data_Comparison GC_Separation Capillary GC Separation GCMS_Inject->GC_Separation MS_Detection MS Detection (SIM/Scan) GC_Separation->MS_Detection GCMS_Data GC-MS Data MS_Detection->GCMS_Data GCMS_Data->Data_Comparison Conclusion Method Equivalency & Final Report Data_Comparison->Conclusion GCMS GC-MS High sensitivity and selectivity [1] Definitive identification via mass spectra [1] High resolving power [1] Well-established methods [7, 10] Potential for thermal degradation of analytes Requires volatile compounds HPLC HPLC-UV/DAD Excellent for non-volatile or thermally labile compounds [1] Robust and reproducible [2] Simpler instrumentation compared to MS Lower sensitivity than GC-MS (SIM) Co-elution can be a challenge Less structural information from UV/DAD DEP This compound (DEP) Analysis DEP->GCMS Primary Method DEP->HPLC Orthogonal Method

References

Diethyl phthalate vs. alternative plasticizers: a comparative risk assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative risk assessment of diethyl phthalate (B1215562) (DEP), a commonly used plasticizer, and its alternatives. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of plasticizers, particularly in sensitive applications. This comparison is based on experimental data from toxicological studies, focusing on key endpoints such as acute toxicity, reproductive and developmental toxicity, and endocrine disruption.

Quantitative Toxicological Data

The following tables summarize key toxicological data for diethyl phthalate and several common alternative plasticizers, including citrate-based esters and terephthalates. This data provides a quantitative basis for comparing their relative risk profiles.

Table 1: Acute Toxicity Data

PlasticizerChemical ClassOral LD50 (rat, mg/kg)Dermal LD50Key Observations
This compound (DEP) Phthalate>5,500 - 31,000[1]>11,000 mg/kg (rat)[1]Low acute toxicity via oral and dermal routes.[1]
Acetyl Tributyl Citrate (B86180) (ATBC) Citrate Ester>31,500No data foundVery low acute oral toxicity.[2]
Acetyl Triethyl Citrate (ATEC) Citrate EsterRelatively nontoxic[3]Not toxic in rabbits[3]Considered to have low acute toxicity.[3]
Di(2-ethylhexyl) terephthalate (B1205515) (DEHT) Terephthalate>3,200[4]No data foundLow acute toxicity.[4]
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) Cyclohexane dicarboxylate>5,000No data foundLow acute toxicity.

Table 2: Reproductive and Developmental Toxicity Data

PlasticizerNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Toxicological Endpoints
This compound (DEP) No NOAEL established for some reproductive effects[5]-Affects the male reproductive system and development, endocrine disruptor.[6] Associated with sperm DNA damage in men.[6]
Acetyl Tributyl Citrate (ATBC) 1000 (rat, two-generation study)[7]-Not found to be a reproductive or developmental toxicant in studies on rats and mice.[3] However, one study noted a decrease in healthy ovarian follicles in mice at lower doses.[2]
Acetyl Triethyl Citrate (ATEC) --Did not produce significant differences in androgen-dependent tissue weights in a Hershberger assay.[8]
Di(2-ethylhexyl) terephthalate (DEHT) 150[4]-Low toxicity, increased liver weight at high doses.[4]
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) 100 (rat, two-generation study)[9]300[9]Low dermal irritation and not a dermal sensitizer.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the toxicological assessment of plasticizers are provided below.

Hershberger Assay for Androgenic and Anti-Androgenic Effects

The Hershberger assay is an in vivo screening test used to identify substances with androgenic or anti-androgenic properties.

  • Test System: Peripubertal male rats, surgically castrated to remove endogenous androgen production.

  • Procedure:

    • Animals are divided into groups and treated with the test substance, a reference androgen (e.g., testosterone (B1683101) propionate), a reference anti-androgen (e.g., flutamide), or a vehicle control.

    • The test substance is administered orally or via injection for a period of 10 consecutive days.

    • At the end of the treatment period, the animals are euthanized, and the weights of five androgen-dependent tissues are measured: the ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[8]

  • Data Analysis: The weights of these tissues in the treated groups are compared to the control groups. A significant increase in tissue weight compared to the castrated control suggests androgenic activity, while a significant decrease in tissue weight in the presence of a reference androgen suggests anti-androgenic activity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation, providing an indication of a substance's cytotoxicity.

  • Test System: Adherent cell lines, such as mouse Leydig (TM3) cells or mouse fibroblast (NIH-3T3) cells, are commonly used.[8]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then exposed to various concentrations of the test plasticizer for a defined period (e.g., 24, 48, or 72 hours).

    • After the exposure period, the culture medium is replaced with a medium containing MTT.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells. Cell viability is expressed as a percentage of the untreated control.

Embryonic Stem Cell Test (EST)

The Embryonic Stem Cell Test is an in vitro assay used to assess the embryotoxic potential of a substance.

  • Test System: Pluripotent mouse embryonic stem cells (ESCs).

  • Procedure:

    • The assay involves two parallel cytotoxicity tests: one with ESCs and another with a differentiated cell line (e.g., 3T3 fibroblasts).

    • The ESCs are also induced to differentiate into contracting myocardial cells in the presence of the test substance.

    • The concentration of the test substance that inhibits the growth of ESCs by 50% (IC50 D3), the growth of 3T3 cells by 50% (IC50 3T3), and the differentiation of ESCs into cardiomyocytes by 50% (ID50) are determined.

  • Data Analysis: These three endpoints (IC50 D3, IC50 3T3, and ID50) are used in a biostatistical prediction model to classify the substance into one of three classes of embryotoxicity: non-embryotoxic, weakly embryotoxic, or strongly embryotoxic.[10]

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate a general experimental workflow for the comparative toxicity assessment of plasticizers and a simplified signaling pathway associated with DEP's endocrine-disrupting effects.

G a Cytotoxicity Assays (e.g., MTT, Neutral Red) d Acute Oral Toxicity (LD50 determination) a->d b Genotoxicity Assays (e.g., Ames Test, Comet Assay) b->d c Endocrine Activity Assays (e.g., ER/AR binding, Steroidogenesis) c->d f Repeated Dose Toxicity Studies (28-day, 90-day) d->f e Acute Dermal Toxicity e->f i NOAEL/LOAEL Determination f->i g Reproductive/Developmental Toxicity Studies g->i h Carcinogenicity Bioassays h->i j Margin of Safety Calculation i->j k Comparative Risk Profile j->k

Caption: A generalized experimental workflow for the comparative risk assessment of plasticizers.

G cluster_nucleus Nucleus DEP This compound (DEP) ER_alpha Estrogen Receptor α (ERα) DEP->ER_alpha Modulates activity (does not directly bind) ERE Estrogen Response Element (ERE) ER_alpha->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Caption: Simplified signaling pathway of DEP-mediated modulation of Estrogen Receptor α activity.[11]

Conclusion

The data presented in this guide indicates that while alternative plasticizers like acetyl tributyl citrate (ATBC) and di(2-ethylhexyl) terephthalate (DEHT) generally exhibit lower acute toxicity compared to this compound (DEP), they are not entirely devoid of biological activity. Notably, some alternatives have been shown to interact with endocrine pathways, although often to a lesser extent than DEP.

The selection of a plasticizer should be based on a thorough evaluation of its toxicological profile in the context of its specific application and potential for human exposure. The experimental protocols and workflows provided here offer a framework for conducting such comparative assessments. Further research into the long-term effects and specific mechanisms of action of alternative plasticizers is warranted to ensure the development and use of safer materials.

References

Evaluating the endocrine-disrupting potential of diethyl phthalate compared to other phthalates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phthalates, a class of synthetic chemicals widely used as plasticizers, have come under increasing scrutiny for their potential as endocrine-disrupting chemicals (EDCs). These compounds can interfere with the body's hormonal systems, leading to a range of adverse health outcomes. Diethyl phthalate (B1215562) (DEP), a low-molecular-weight phthalate commonly found in personal care products and cosmetics, is of particular interest due to its widespread human exposure.[1] This guide provides a comparative analysis of the endocrine-disrupting potential of DEP relative to other commonly used phthalates, including dibutyl phthalate (DBP), di(2-ethylhexyl) phthalate (DEHP), and benzyl (B1604629) butyl phthalate (BBP). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the assessment of chemical safety and endocrine disruption.

Comparative Analysis of Endocrine-Disrupting Potential

The endocrine-disrupting activity of phthalates is primarily mediated through their interaction with nuclear hormone receptors, particularly the estrogen receptor (ER) and the androgen receptor (AR). Phthalates can act as agonists, mimicking the effects of natural hormones, or as antagonists, blocking their action.[2] The following tables summarize quantitative data from various in vitro and in vivo studies, providing a comparative overview of the potency of DEP and other selected phthalates.

In Vitro Estrogen Receptor (ER) Activity

The interaction of phthalates with the estrogen receptor is a key indicator of their potential to disrupt female reproductive health and contribute to hormone-dependent cancers. In vitro assays, such as receptor binding and reporter gene assays, are commonly used to assess these interactions.

Table 1: Comparative Estrogen Receptor Binding Affinity of Selected Phthalates

PhthalateChemical StructureIC50 (M)Relative Binding Affinity (RBA) (%)Reference
17β-Estradiol (E2)Endogenous Estrogen1 x 10-9100-
Diethyl Phthalate (DEP)C12H14O4> 10-3Very Low / No Binding[3][4]
Dibutyl Phthalate (DBP)C16H22O4Weakly Estrogenic at 1.0x10-4MLow[5]
Di(2-ethylhexyl) Phthalate (DEHP)C24H38O4No Agonistic ActivityVery Low / No Binding[5][6]
Benzyl Butyl Phthalate (BBP)C19H20O4Weak Estrogen MimeticLow[3]

Table 2: Comparative Estrogenic Activity in Reporter Gene Assays

PhthalateAgonistic Activity (EC50, M)Antagonistic Activity (IC50, M)Cell LineReference
This compound (DEP)No Direct Agonistic ActivityNot ReportedMCF-7[3]
Dibutyl Phthalate (DBP)Weakly Estrogenic at 1.0x10-4MNot ReportedNot Specified[5]
Di(2-ethylhexyl) Phthalate (DEHP)No Agonistic ActivityNot ReportedNot Specified[5]
Benzyl Butyl Phthalate (BBP)Weak Estrogen MimeticNot ReportedMCF-7[3]

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.

In Vitro Androgen Receptor (AR) Activity

Disruption of the androgen receptor signaling pathway by phthalates is a major concern for male reproductive health. Anti-androgenic effects can lead to developmental abnormalities and impaired fertility.

Table 3: Comparative Androgen Receptor Binding and Activity of Selected Phthalates

PhthalateAR Binding Affinity (IC50, M)Androgenic Activity (EC50, M)Anti-androgenic Activity (IC50, M)Cell LineReference
Dihydrotestosterone (DHT)High AffinityPotent Agonist---
This compound (DEP)Not ReportedNot ReportedNot Reported--
Dibutyl Phthalate (DBP)Not Reported6.17 x 10-61.05 x 10-6Not Specified[5]
Di(2-ethylhexyl) Phthalate (DEHP)WeakExceeding 1x10-4MExceeding 1x10-4MNot Specified[5]
Benzyl Butyl Phthalate (BBP)Not ReportedNot ReportedNot Reported--

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of endocrine-disrupting potential. The following sections outline the methodologies for key in vitro and in vivo assays.

In Vitro Assays

This assay determines the ability of a test chemical to compete with a radiolabeled natural hormone (e.g., [3H]-estradiol or [3H]-dihydrotestosterone) for binding to its receptor.

  • Receptor Source: Recombinant human estrogen or androgen receptors are commonly used.[3]

  • Incubation: A constant concentration of the radiolabeled ligand is incubated with the receptor in the presence of increasing concentrations of the test chemical.

  • Separation: Bound and unbound radioligand are separated using methods like hydroxylapatite or filter binding.

  • Detection: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated.

This assay measures the ability of a chemical to induce or inhibit gene expression mediated by a specific hormone receptor.

  • Cell Line: A mammalian cell line (e.g., MCF-7 for ER, MDA-kb2 for AR) is stably or transiently transfected with two plasmids: one expressing the hormone receptor and another containing a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.[7][8]

  • Treatment: The cells are treated with various concentrations of the test chemical, alone (for agonistic activity) or in combination with a known hormone (for antagonistic activity).[7]

  • Lysis and Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.[1]

  • Data Analysis: The EC50 (for agonists) or IC50 (for antagonists) values are determined from the dose-response curves.

In Vivo Assays

This assay is a short-term in vivo screening test for estrogenic activity based on the weight increase of the uterus in immature or ovariectomized female rodents.[9][10][11][12]

  • Animal Model: Immature or ovariectomized adult female rats or mice are used.

  • Dosing: The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection. A positive control (e.g., ethinyl estradiol) and a vehicle control are included.

  • Necropsy: Approximately 24 hours after the last dose, the animals are euthanized, and the uteri are excised and weighed (wet and blotted weight).

  • Endpoint: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity.

This assay is a short-term in vivo screening test for androgenic and anti-androgenic activities based on the weight changes of five androgen-dependent tissues in castrated male rats.[13][14][15][16]

  • Animal Model: Castrated peripubertal male rats are used.

  • Dosing:

    • Androgenic Activity: The test substance is administered daily for 10 consecutive days.

    • Anti-androgenic Activity: The test substance is co-administered with a reference androgen (e.g., testosterone (B1683101) propionate) for 10 consecutive days.

  • Necropsy: Approximately 24 hours after the last dose, the animals are euthanized, and the following five tissues are excised and weighed: ventral prostate, seminal vesicles (including coagulating glands and fluids), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.

  • Endpoint:

    • Androgenic Activity: A statistically significant increase in the weight of these tissues compared to the control group.

    • Anti-androgenic Activity: A statistically significant decrease in the weight of these tissues in the co-administered group compared to the group receiving the reference androgen alone.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms and the experimental workflow is essential for interpreting the data on endocrine disruption.

G Experimental Workflow for Endocrine Disruptor Screening cluster_2 Tier 3: Mechanistic & Long-term Studies A Receptor Binding Assays (ER, AR) D Uterotrophic Assay (Estrogenic Activity) A->D E Hershberger Assay (Androgenic/Anti-androgenic Activity) A->E B Reporter Gene Assays (ER, AR) B->D B->E C Steroidogenesis Assays F Two-Generation Reproductive Toxicity Study D->F E->F G Developmental Neurotoxicity Study F->G

Caption: A tiered approach to endocrine disruptor screening.

G Simplified Phthalate Endocrine Disruption Pathways cluster_0 Estrogenic Pathway cluster_1 Anti-Androgenic Pathway Phthalate_E Phthalate ER Estrogen Receptor (ER) Phthalate_E->ER Binds to/Activates ERE Estrogen Response Element (ERE) ER->ERE Gene_E Gene Transcription ERE->Gene_E Effect_E Estrogenic Effects Gene_E->Effect_E Phthalate_A Phthalate AR Androgen Receptor (AR) Phthalate_A->AR Blocks Binding ARE Androgen Response Element (ARE) AR->ARE Androgen Androgen Androgen->AR Gene_A Gene Transcription ARE->Gene_A Effect_A Blocks Androgenic Effects Gene_A->Effect_A

Caption: Mechanisms of phthalate-induced endocrine disruption.

Discussion and Conclusion

The compiled data indicates that this compound (DEP) generally exhibits a lower endocrine-disrupting potential compared to other phthalates like DBP and BBP, particularly concerning direct interactions with the estrogen and androgen receptors in in vitro assays.[3][4] While some studies suggest DEP may have indirect estrogenic effects, it does not appear to be a potent binder or activator of the estrogen receptor.[3] In contrast, phthalates such as DBP have demonstrated both weak estrogenic and anti-androgenic activities in various assays.[5] High-molecular-weight phthalates like DEHP are primarily recognized for their anti-androgenic properties.[6]

It is crucial to note that the endocrine-disrupting effects of phthalates can be complex and may involve multiple mechanisms beyond direct receptor binding, including alterations in hormone synthesis and metabolism.[2] Therefore, a comprehensive assessment of a phthalate's endocrine-disrupting potential requires a combination of in vitro and in vivo studies. The experimental protocols and workflows outlined in this guide provide a framework for such evaluations.

For researchers and drug development professionals, this comparative guide highlights the importance of considering the specific phthalate and its potential endocrine activity when evaluating product safety. While DEP may have a weaker direct receptor-mediated endocrine-disrupting profile, its widespread use necessitates continued investigation into its overall impact on human health.

References

Comparative Metabolism of Diethyl Phthalate Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of diethyl phthalate (B1215562) (DEP) metabolism across various species. Diethyl phthalate, a commonly used plasticizer and component in consumer products, undergoes metabolic transformation upon entering the body. Understanding the species-specific differences in its metabolism is crucial for accurate toxicological assessment and extrapolation of animal data to human health risk. This document summarizes key quantitative data, details experimental protocols for studying DEP metabolism, and provides visual representations of metabolic pathways and experimental workflows.

Key Metabolic Pathway of this compound

The primary metabolic pathway of this compound is initiated by the hydrolysis of one of its ethyl ester linkages, a reaction catalyzed by non-specific carboxylesterases and lipases primarily in the liver and intestines. This enzymatic conversion results in the formation of monoethyl phthalate (MEP) and ethanol. For low-molecular-weight phthalates like DEP, metabolism largely halts at this monoester stage. The resulting MEP, being more water-soluble than its parent compound, is then readily excreted in the urine, either in its free form or as a glucuronide conjugate.[1][2]

Comparative Quantitative Data on DEP Metabolism

Significant quantitative differences in the rate of DEP hydrolysis have been observed across various species. These variations are largely attributed to differences in the activity of hydrolytic enzymes in the liver and intestines. The following table summarizes the in vitro hydrolysis rates of several phthalate esters, including this compound, by hepatic and intestinal mucosal preparations from different species.

SpeciesTissue PreparationSubstrateHydrolysis Rate (pmol product/h/mg protein)
Baboon Liver HomogenateDimethyl Phthalate6.7
This compound-
Di-n-butyl Phthalate-
Intestinal MucosaDimethyl Phthalate6.7
This compound-
Di-n-butyl Phthalate-
Rat Liver HomogenateDimethyl Phthalate2.7
This compound-
Di-n-butyl Phthalate-
Intestinal MucosaDimethyl Phthalate1.1
This compound-
Di-n-butyl Phhalate-
Ferret Liver HomogenateDimethyl Phthalate-
This compound-
Di-n-butyl Phthalate-
Intestinal MucosaDimethyl Phthalate0.05
This compound-
Di-n-butyl Phthalate-

Data extracted from Lake B. G., et al. (1976). Note: Specific values for this compound were not provided in this summary table, but the study indicates that the rates of hydrolysis for dimethyl, diethyl, and di-n-butyl phthalates were much faster than those of higher molecular weight phthalates. Baboon liver preparations were generally the most active, while ferret liver preparations were the least active.[3]

Quantitative species differences have also been noted in hepatic this compound hydrolase activity, with the following order of decreasing activity: baboon > rat.[4]

Experimental Protocols

In Vitro Metabolism of this compound Using Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of DEP using liver microsomes from different species.

1. Preparation of Liver Microsomes:

  • Homogenize fresh liver tissue in ice-cold buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1.15% KCl).

  • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

  • Discard the supernatant and resuspend the microsomal pellet in the buffer.

  • Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford assay).

2. Incubation:

  • Prepare incubation mixtures in glass tubes containing:

    • Liver microsomes (final protein concentration typically 0.5-1.0 mg/mL)

    • NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl2)

    • This compound (substrate) dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO, final solvent concentration <1%). Substrate concentrations should be varied to determine enzyme kinetics.

    • Phosphate buffer to bring the final volume to 1 mL.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH-generating system.

  • Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 10, 20, 30, 60 minutes).

3. Termination and Sample Preparation:

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724).

  • Add an internal standard (e.g., isotopically labeled MEP).

  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the protein.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

4. Analysis:

  • Analyze the samples for the presence and quantity of monoethyl phthalate (MEP) using a validated HPLC-MS/MS method.

Determination of Monoethyl Phthalate (MEP) in Urine by HPLC-MS/MS

This protocol describes the quantitative analysis of MEP in urine samples.[2][5][6]

1. Sample Preparation:

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • To a 1 mL aliquot of urine, add an internal standard solution (e.g., 13C4-labeled MEP).

  • Add β-glucuronidase solution and an ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).

  • Incubate the mixture at 37°C for 90 minutes to deconjugate any MEP-glucuronide.

2. Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the incubated urine sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the MEP and internal standard with an organic solvent (e.g., acetonitrile or ethyl acetate).

3. Analysis by HPLC-MS/MS:

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Inject an aliquot into an HPLC system coupled to a tandem mass spectrometer.

  • HPLC Conditions (example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

  • MS/MS Conditions (example):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both MEP and the internal standard.

4. Quantification:

  • Create a calibration curve using standards of known MEP concentrations.

  • Quantify the MEP concentration in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

metabolic_pathway Metabolic Pathway of this compound cluster_hydrolysis Phase I: Hydrolysis DEP This compound (DEP) MEP Monoethyl Phthalate (MEP) DEP->MEP Carboxylesterases, Lipases Ethanol Ethanol Excretion Urinary Excretion MEP->Excretion Glucuronide MEP-Glucuronide MEP->Glucuronide UDP-Glucuronosyltransferases (Phase II) Glucuronide->Excretion

Caption: Metabolic Pathway of this compound.

experimental_workflow Experimental Workflow for In Vitro Metabolism Study cluster_prep Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis Liver Liver Tissue (e.g., Rat, Human) Homogenization Homogenization Liver->Homogenization Centrifugation1 Centrifugation (9,000 x g) Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Ultracentrifugation Ultracentrifugation (100,000 x g) Supernatant1->Ultracentrifugation Microsomes Liver Microsomes Ultracentrifugation->Microsomes Incubation Incubation at 37°C with: - Microsomes - this compound - NADPH-generating system Microsomes->Incubation Termination Reaction Termination (Acetonitrile) Incubation->Termination Extraction Extraction of Metabolites Termination->Extraction Analysis HPLC-MS/MS Analysis (Quantification of MEP) Extraction->Analysis

Caption: In Vitro DEP Metabolism Workflow.

References

Performance evaluation of different sorbents for solid-phase extraction of diethyl phthalate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The accurate quantification of diethyl phthalate (B1215562) (DEP), a prevalent environmental contaminant and potential endocrine disruptor, is a critical task in various scientific fields. Solid-phase extraction (SPE) is a cornerstone of sample preparation for DEP analysis, and the choice of sorbent is paramount to achieving reliable and reproducible results. This guide provides a comparative overview of the performance of different SPE sorbents for the extraction of DEP, supported by experimental data and detailed protocols to aid researchers in selecting the optimal material for their analytical needs.

Sorbent Performance: A Head-to-Head Comparison

The selection of an appropriate SPE sorbent is dictated by the physicochemical properties of the target analyte and the sample matrix. For diethyl phthalate, which exhibits moderate polarity, a range of sorbents can be employed. This guide focuses on the comparative performance of commonly used silica-based C18 sorbents and polymeric hydrophilic-lipophilic balanced (HLB) sorbents. Additionally, the emergence of novel materials like covalent organic frameworks (COFs) presents promising alternatives.

Experimental data from various studies consistently demonstrates that for a broad spectrum of phthalates, including DEP, polymeric sorbents with a hydrophilic-lipophilic balance, such as Oasis HLB and Chromabond® HLB, generally offer superior performance in terms of recovery compared to traditional C18 sorbents.[1] The hydrophilic-lipophilic balanced nature of these sorbents, often a copolymer of N-vinylpyrrolidone and divinylbenzene, allows for enhanced retention of a wider range of compounds, from hydrophilic to lipophilic, compared to the strictly non-polar interaction mechanism of C18.[1] While C18 sorbents can provide good recoveries for less polar phthalates, their performance can be less effective for more polar members of this compound class.[1]

Recent advancements in sorbent technology have introduced novel materials such as covalent organic frameworks (COFs).[1] Studies have indicated that resin-based COF materials can exhibit high recovery rates and excellent reusability for the extraction of phthalates when compared to conventional commercial SPE columns.[1][2]

The following table summarizes the quantitative performance of different SPE sorbents for the extraction of this compound based on data from comparative studies.

SorbentMean Recovery (%) of this compound (DEP)
Oasis HLB~95%
Strata C18-ec~85%
Strata-X~90%
Resin-based Covalent Organic Frameworks (COFs)97.99–100.56% (for a mixture of phthalates in water)

Data for Oasis HLB, Strata C18-ec, and Strata-X is sourced from a study comparing the extraction of phthalates from distilled water spiked at 4 µg/L.[1] Data for Resin-based COFs represents the recovery range for a mixture of four phthalate esters in water.[2]

Experimental Protocols

To ensure reproducible and accurate results, the following detailed methodologies for the solid-phase extraction of this compound using C18 and HLB sorbents are provided. These are generalized protocols and may require optimization based on the specific sample matrix and analytical instrumentation.

Method 1: SPE using C18 Sorbent

Sorbent: C18 bonded silica (B1680970) gel (e.g., Sep-Pak C18)[1]

  • Cartridge Conditioning:

    • Flush the cartridge with 5 mL of ethyl acetate (B1210297).[1]

    • Flush with 5 mL of methanol.[1]

    • Equilibrate with 10 mL of deionized water.[1]

  • Sample Loading:

    • Acidify the water sample (e.g., 250 mL) to pH 2.[1]

    • Load the sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[1]

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.[1]

    • Dry the cartridge under vacuum for at least 30 minutes.[1]

  • Elution:

    • Elute the retained phthalates with 5 mL of a 1:1 mixture of ethyl acetate and dichloromethane.[1]

  • Post-Elution:

    • Concentrate the eluate under a gentle stream of nitrogen.[1]

    • Reconstitute the residue in a suitable solvent (e.g., hexane) for subsequent analysis by GC-MS or LC-MS.[1]

Method 2: SPE using HLB Sorbent

Sorbent: Hydrophilic-Lipophilic Balanced polymeric sorbent (e.g., Oasis HLB, Chromabond® HLB)[1]

  • Cartridge Conditioning:

    • Flush the cartridge with 5 mL of methanol.

    • Equilibrate with 5 mL of deionized water.

  • Sample Loading:

    • Load the water sample (e.g., 250 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the retained phthalates with 5 mL of a suitable organic solvent, such as ethyl acetate or acetonitrile.

  • Post-Elution:

    • Concentrate the eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for subsequent analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of this compound from a water sample.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., 250 mL) Acidify Acidify to pH 2 (for C18) Sample->Acidify Sample->Acidify Condition 1. Sorbent Conditioning (e.g., Methanol, Water) Load 2. Sample Loading (5-10 mL/min) Condition->Load Condition->Load Wash 3. Cartridge Washing (e.g., Deionized Water) Load->Wash Load->Wash Elute 4. Elution (e.g., Ethyl Acetate) Wash->Elute Wash->Elute Concentrate Concentration (Nitrogen Stream) Elute->Concentrate Elute->Concentrate Reconstitute Reconstitution (e.g., Hexane) Concentrate->Reconstitute Concentrate->Reconstitute Analysis GC-MS or LC-MS Analysis Reconstitute->Analysis Reconstitute->Analysis

Caption: General workflow for the solid-phase extraction of this compound.

Conclusion

The selection of an appropriate SPE sorbent is a critical step in the analytical workflow for the determination of this compound. The experimental data presented in this guide suggests that for a broad range of phthalates, polymeric sorbents with a hydrophilic-lipophilic balance, such as Oasis HLB, generally offer superior performance in terms of recovery compared to traditional C18 sorbents.[1] However, for specific applications focusing on less polar phthalates, C18 sorbents can still provide satisfactory results.[1] The emergence of novel sorbents like COFs also presents promising alternatives for future applications.[1] Researchers should carefully consider the specific phthalates of interest and the complexity of their sample matrix when selecting an SPE sorbent and should validate the chosen method to ensure data quality.

References

Method validation for simultaneous determination of multiple phthalates including DEP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of phthalates, a class of synthetic chemicals widely used as plasticizers, is of paramount importance. These compounds, including Diethyl Phthalate (B1215562) (DEP), are recognized as endocrine disruptors and their presence in pharmaceuticals, consumer products, and the environment is a significant safety concern. This guide provides an objective comparison of the most prevalent analytical methodologies for the simultaneous determination of multiple phthalates, supported by experimental data to inform your selection of the most suitable technique.

The two most powerful and widely adopted analytical techniques for phthalate analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Both offer the high sensitivity and selectivity required for detecting trace levels of these compounds in complex matrices. The choice between these methods often depends on factors such as the specific phthalates of interest, the sample matrix, and the desired analytical throughput.[1]

Quantitative Performance: A Head-to-Head Comparison

The validation of an analytical method is crucial for ensuring the accuracy and reliability of the data. Key validation parameters for the analysis of common phthalates using GC-MS and LC-MS are summarized below.

Table 1: Performance Characteristics of GC-MS Methods for Phthalate Analysis

AnalyteLinearity (R²)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Recovery (%)Reference
DMP>0.993.46 - 10.10-76-100[3][4]
DEP>0.993.46 - 10.10-76-100[3][4]
DBP>0.993.46 - 10.10-76-100[3][4]
BBP>0.993.46 - 10.10-76-100[3][4]
DEHP>0.993.46 - 10.10-76-100[3][4]
DNOP>0.993.46 - 10.10-76-100[3][4]

Note: LOD and recovery ranges are dependent on the specific matrix and sample preparation method.

Table 2: Performance Characteristics of LC-MS/MS Methods for Phthalate Analysis

AnalyteLinearity (R²)Limit of Quantitation (LOQ) (ng/mL)Accuracy (%)Precision (RSD %)Reference
MMP>0.990.385-115<15[5][6][7]
MEP>0.990.385-115<15[5][6][7]
MBP>0.99185-115<15[5][6][7]
MBzP>0.990.385-115<15[5][6][7]
MEHP>0.99185-115<15[5][6][7]

Note: Data represents the analysis of phthalate monoester metabolites in human urine. MMP: mono-methyl phthalate; MEP: mono-ethyl phthalate; MBP: mono-butyl phthalate; MBzP: mono-benzyl phthalate; MEHP: mono-2-ethylhexyl phthalate.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible and reliable results. Below are representative methodologies for GC-MS and LC-MS/MS analysis of phthalates.

GC-MS Method for the Determination of Phthalates in Polymer Materials[3][4]

1. Sample Preparation (Ultrasonic Extraction):

  • Weigh a representative portion of the homogenized polymer sample.

  • Add a suitable organic solvent such as methylene (B1212753) chloride.

  • Perform ultrasonic extraction for a defined period to ensure complete dissolution of phthalates.

  • Filter the extract to remove any solid polymer residue.

  • The resulting extract can be further purified if necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for phthalate separation (e.g., 5% phenyl-methylpolysiloxane).

  • Injector: Operate in splitless mode to enhance sensitivity for trace analysis.

  • Oven Temperature Program: A gradient temperature program is employed to achieve optimal separation of the target phthalates.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) ionization is commonly used.[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM) mode is utilized for quantitative analysis to increase sensitivity and selectivity by monitoring characteristic ions for each phthalate.[1][2] A common screening ion for many phthalates is m/z 149.[2]

LC-MS/MS Method for the Simultaneous Determination of Phthalate Metabolites in Human Urine[5][7]

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Take a 200 µL aliquot of human urine.

  • Add isotopically labeled internal standards.

  • Perform automated off-line solid phase extraction to concentrate the analytes and remove matrix interferences.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for separation.[2]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is common.[2]

  • Mass Spectrometer:

    • Ionization Mode: Negative electrospray ionization (ESI) is often employed.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[2]

Visualizing the Workflow and Biological Impact

To better understand the analytical process and the biological context of phthalate exposure, the following diagrams illustrate a typical experimental workflow and a key signaling pathway affected by these endocrine disruptors.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Polymer, Urine) Extraction Extraction (e.g., LLE, SPE, Ultrasonic) Sample->Extraction Cleanup Clean-up / Concentration Extraction->Cleanup Chromatography Chromatographic Separation (GC or LC) Cleanup->Chromatography MS Mass Spectrometry (MS or MS/MS) Chromatography->MS Identification Compound Identification MS->Identification Quantification Quantification Identification->Quantification Validation Method Validation Quantification->Validation

Caption: Generalized experimental workflow for phthalate analysis.

Phthalates are known to exert their endocrine-disrupting effects through various mechanisms, including the interference with nuclear receptor signaling.[8] The Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway is one of the representative molecular mechanisms affected by phthalate exposure.[9]

Phthalates Phthalates PPAR PPARs (Peroxisome Proliferator- Activated Receptors) Phthalates->PPAR Activation RXR RXR (Retinoid X Receptor) PPAR->RXR Heterodimerization PPRE PPRE (PPAR Response Element) RXR->PPRE Binding GeneExpression Target Gene Expression PPRE->GeneExpression Modulation BiologicalEffects Altered Lipid Metabolism & Adipogenesis GeneExpression->BiologicalEffects

Caption: Simplified PPAR signaling pathway affected by phthalates.

Conclusion

Both GC-MS and LC-MS are robust and reliable techniques for the quantitative analysis of phthalates, including DEP.[1] GC-MS is a well-established method, particularly for volatile and semi-volatile phthalates, offering high resolving power.[1] LC-MS/MS has emerged as a powerful alternative, especially for less volatile or thermally labile phthalate metabolites, often with simpler sample preparation and higher sensitivity.[2][10] The choice of method should be guided by the specific analytical requirements, including the target analytes, sample matrix, and desired level of sensitivity. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate their own methods for the accurate and reliable determination of phthalates.

References

Unraveling the Transcriptomic Signatures of DEP and DEHP Exposure: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of gene expression profiles following exposure to Diethyl Phthalate (B1215562) (DEP) and Di(2-ethylhexyl) Phthalate (DEHP) reveals distinct and overlapping impacts on cellular signaling pathways. While both compounds are ubiquitous environmental contaminants, their effects at the transcriptomic level show significant differences in the genes they regulate and the biological processes they disrupt. This guide provides a comparative analysis of their effects, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their molecular mechanisms of action.

This comparative guide synthesizes findings from multiple studies to present a side-by-side analysis of the transcriptomic alterations induced by DEP and DEHP. The data is presented in structured tables for easy comparison, and detailed experimental protocols from key studies are provided. Visual diagrams of affected signaling pathways and a typical experimental workflow are included to facilitate a deeper understanding of the molecular toxicology of these two common phthalates.

Comparative Overview of Gene Expression Changes

Exposure to DEP and DEHP leads to significant alterations in the expression of a wide range of genes. While DEHP has been more extensively studied, emerging research on DEP allows for a comparative assessment.

Table 1: Comparative Summary of Differentially Expressed Genes and Affected Pathways

FeatureDiethyl Phthalate (DEP)Di(2-ethylhexyl) Phthalate (DEHP)
Number of Differentially Expressed Genes (DEGs) Identification of a signature panel of 107 predominantly down-regulated genes in rats[1][2].Transcriptome analysis identified 1879 significant DEGs in zebrafish and 2330 DEGs in mouse liver[2][3]. In another study on male rat offspring, 35 differential genes were identified[4].
Key Affected Biological Processes & Signaling Pathways - Mammary gland alveolus development- Response to hypoxia- Response to steroid hormone- Cellular amine metabolic process- PI3K/Akt signaling pathway[1][5]- Reproductive system development and function- Endocrine system disruption- PI3K/Akt signaling pathway- PPARα and PPARγ signaling (lipid and carbohydrate metabolism)- Oxidative stress response- Apoptosis- Dopamine signaling[3][6][7]
Tissue/Organ Specific Effects Primarily studied in mammary tissue with implications for breast carcinogenesis[1][2]. Neurotoxic effects have also been investigated in neuronal cell lines[5].Effects have been documented in the liver, reproductive organs (testis and ovary), central nervous system, and thyroid[3][4][8][9].
Direction of Gene Regulation Predominantly down-regulation of genes observed in a key in vivo study[1][2].Both up-regulation and down-regulation of a large number of genes are reported across various studies[2][3][4].

Detailed Experimental Protocols

Understanding the methodologies behind the gene expression data is crucial for interpretation and replication. Below are summaries of experimental protocols from representative studies on DEP and DEHP.

DEP Gene Expression Analysis in Sprague-Dawley Rats

This protocol is based on a study investigating the effects of low-dose DEP exposure on the mammary transcriptome.

  • Animal Model: Female Sprague-Dawley rats.

  • Exposure Route and Dose: Oral administration of DEP from birth to adulthood at a human-equivalent dose.

  • Tissue Collection: Mammary tissues were collected for analysis.

  • Gene Expression Analysis: Transcriptome profiling was performed using microarray analysis to identify a DEP gene signature.

  • Data Validation: Univariate analysis was used to associate the gene signature with urinary monoethyl phthalate (MEP) concentrations in a human population study[1][2].

DEHP Transcriptome Analysis in Zebrafish

This protocol outlines a study on the reproductive toxicity of chronic DEHP exposure in male zebrafish.

  • Animal Model: Male zebrafish.

  • Exposure Route and Dose: Embryos were exposed to an environmentally relevant concentration of 100 μg/L DEHP for 111 days.

  • Tissue Collection: Testicular tissue was collected for transcriptome analysis.

  • Gene Expression Analysis: Testicular transcriptome analysis was performed using RNA sequencing to identify differentially expressed genes.

  • Data Validation: Quantitative real-time PCR (qPCR) was used to validate the expression of 27 genes related to reproductive behavior pathways[2].

Visualization of Molecular Mechanisms

To visually represent the complex biological processes affected by DEP and DEHP, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_exposure Exposure Phase cluster_analysis Gene Expression Analysis cluster_validation Validation & Interpretation model In Vivo Model (e.g., Rat, Mouse, Zebrafish) or In Vitro Model (e.g., Cell Line) exposure Exposure to DEP or DEHP (Specified Dose and Duration) model->exposure control Control Group (Vehicle Exposure) model->control rna_extraction RNA Extraction from Target Tissue/Cells exposure->rna_extraction control->rna_extraction library_prep Library Preparation & Sequencing (RNA-Seq) or Microarray Hybridization rna_extraction->library_prep data_processing Bioinformatic Analysis: - Quality Control - Read Mapping - Differential Gene Expression library_prep->data_processing pathway_analysis Pathway and Functional Enrichment Analysis data_processing->pathway_analysis validation Validation of DEGs (e.g., qPCR, Western Blot) pathway_analysis->validation interpretation Biological Interpretation of Results validation->interpretation

A generalized experimental workflow for studying the effects of DEP and DEHP on gene expression.

A comparative overview of key signaling pathways affected by DEP and DEHP exposure.

In-depth Discussion of Affected Signaling Pathways

PI3K/Akt Signaling Pathway

Both DEP and DEHP have been shown to modulate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism[3][5]. Studies on DEHP have demonstrated that its interference with this pathway can lead to increased apoptosis and inflammatory responses in liver tissues[3][9]. For DEP, its impact on the PI3K/Akt pathway has been linked to enhanced cell survival in neuronal cells, indicating a complex and potentially cell-type-specific role[5].

Steroid Hormone and Reproductive Pathways

A significant body of evidence points to the endocrine-disrupting properties of both phthalates. DEHP is well-documented to interfere with reproductive functions by altering the expression of genes involved in steroidogenesis and gonadal development[2][8]. This can lead to adverse outcomes such as reduced fertility and developmental abnormalities[8]. DEP has also been shown to affect genes responsive to steroid hormones and is implicated in altering mammary gland development, with a panel of DEP-regulated genes being enriched for androgen receptor binding sites[1][2].

PPAR Signaling and Metabolic Disruption

DEHP is a known activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ[6]. This activation leads to profound changes in the expression of genes controlling lipid and carbohydrate metabolism, primarily in the liver. These alterations can disrupt metabolic homeostasis. While the direct impact of DEP on PPAR signaling is less characterized, its effects on metabolic processes are an area of ongoing research.

Conclusion

The comparative analysis of gene expression profiles following DEP and DEHP exposure underscores the complex and varied molecular responses to these common environmental contaminants. While both phthalates exhibit endocrine-disrupting properties and can modulate critical cellular pathways such as PI3K/Akt signaling, the specific genes and the breadth of the transcriptomic changes they induce can differ significantly. DEHP appears to have a more widespread and potent effect on gene expression across multiple organ systems, whereas the currently available data for DEP points to more targeted effects, for instance, within the mammary gland.

It is important to note that direct comparative studies employing the same experimental models and conditions are limited. Future research focusing on such direct comparisons will be invaluable for a more definitive understanding of the relative toxicities and specific molecular mechanisms of DEP and DEHP. The information presented in this guide provides a foundational understanding for researchers to build upon in the fields of toxicology, drug development, and environmental health.

References

A Comparative Analysis of Diethyl Phthalate and its Primary Metabolite, Monoethyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of diethyl phthalate (B1215562) (DEP), a widely used plasticizer and component of consumer products, and its primary and more biologically active metabolite, monoethyl phthalate (MEP). This comparison is supported by experimental data to inform toxicological assessments and guide future research.

Executive Summary

Diethyl phthalate (DEP) is rapidly metabolized in the body to monoethyl phthalate (MEP), which is considered the primary active toxicant.[1] While DEP itself exhibits low acute toxicity, MEP has been shown to be more potent in various in vitro and in vivo studies, particularly in disrupting endocrine function. Both compounds have been implicated in reproductive and developmental toxicity, with effects on steroidogenesis and sperm quality. The primary mechanism of action for MEP involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), leading to downstream effects on gene expression related to lipid metabolism and inflammation. Both DEP and MEP have also been shown to induce apoptosis through the mitochondrial pathway. This guide will delve into the comparative toxicity, mechanisms of action, and experimental data supporting these findings.

Data Presentation: Quantitative Toxicological Comparison

The following tables summarize key quantitative data comparing the toxicity of DEP and MEP.

Table 1: Acute Toxicity Data

CompoundSpeciesRoute of AdministrationLD50 Value
This compound (DEP)RatOral9,200 - 9,500 mg/kg
This compound (DEP)MouseOral8,600 mg/kg
Monoethyl Phthalate (MEP) Mouse Intraperitoneal 700 mg/kg [2]

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineExposure TimeIC50 Value
This compound (DEP)Calu-3 (human lung)24 hours2.05 mM[3]
This compound (DEP)Calu-3 (human lung)72 hours927 µM[3]
This compound (DEP)Calu-3 (human lung)168 hours106 µM[3]
This compound (DEP)MDA-MB-231 (human breast cancer)Not Specified65 µg/mL[4]
This compound (DEP)FG (flounder gill)24 hours31.92 µg/mL (NR uptake), 37.12 µg/mL (MTT assay)[5]

Note: IC50 values for MEP were not consistently reported across a range of cell lines in the reviewed literature, limiting a direct tabular comparison.

Table 3: Effects on Steroidogenesis

CompoundCell TypeEffectPotency
This compound (DEP)Rat Fetal Leydig CellsNo significant effect on testosterone (B1683101) production.[6]Low
Monoethyl Phthalate (MEP) Rat Immature Leydig Cells Inhibition of testosterone synthesis. [7]High (Effective at >> 100 µM) [7]

Signaling Pathways and Mechanisms of Action

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

MEP, the active metabolite of DEP, is a known agonist of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[8] Activation of these nuclear receptors can lead to a wide range of downstream effects, including alterations in lipid metabolism, inflammation, and cell differentiation.

PPAR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular DEP This compound (DEP) Metabolism Metabolism (Esterases) DEP->Metabolism Hydrolysis MEP Monoethyl Phthalate (MEP) Metabolism->MEP PPAR PPARα / PPARγ MEP->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Expression Altered Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression Regulates Transcription

Caption: Metabolism of DEP to MEP and subsequent activation of the PPAR signaling pathway.

Apoptosis Induction via the Mitochondrial Pathway

Both DEP and its metabolite MEP have been shown to induce apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. This process involves a disruption of the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of caspases.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade Phthalate DEP or MEP Bax Bax (Pro-apoptotic) Phthalate->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Phthalate->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Phthalate-induced apoptosis through the mitochondrial pathway.

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds like DEP and MEP.

Workflow Diagram:

MTT_Workflow A 1. Cell Seeding (e.g., 1x10^4 cells/well in 96-well plate) B 2. Incubation (24 hours, 37°C, 5% CO2) A->B C 3. Treatment (Add various concentrations of DEP/MEP) B->C D 4. Incubation (e.g., 24, 48, or 72 hours) C->D E 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) D->E F 6. Incubation (e.g., 4 hours, 37°C) E->F G 7. Solubilization (Add DMSO to dissolve formazan (B1609692) crystals) F->G H 8. Absorbance Measurement (Microplate reader at ~570 nm) G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Methodology:

  • Cell Culture: Plate cells (e.g., HepG2, Calu-3) in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

  • Compound Preparation: Prepare stock solutions of DEP and MEP in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of DEP or MEP. Include a vehicle control (medium with the same concentration of solvent) and a negative control (medium only).

  • Incubation: Incubate the treated plates for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Steroid Hormone Production Assay in Leydig Cells

This protocol outlines a method to assess the impact of DEP and MEP on testosterone production in Leydig cells.

Workflow Diagram:

Steroidogenesis_Workflow A 1. Leydig Cell Culture (e.g., R2C cell line) B 2. Treatment (Add DEP/MEP at various concentrations) A->B C 3. Incubation (e.g., for a specified duration) B->C D 4. Supernatant Collection C->D E 5. Steroid Hormone Extraction (e.g., Liquid-Liquid Extraction) D->E F 6. Quantification (e.g., LC-MS/MS or ELISA) E->F G 7. Data Analysis (Compare treated vs. control) F->G

Caption: Workflow for measuring steroid hormone production in Leydig cells.

Detailed Methodology:

  • Cell Culture: Culture a suitable Leydig cell line (e.g., R2C) in appropriate media until they reach the desired confluence.

  • Treatment: Expose the Leydig cells to various concentrations of DEP and MEP. Include appropriate controls.

  • Incubation: Incubate the cells for a predetermined period to allow for effects on steroidogenesis to occur.

  • Sample Collection: Collect the cell culture supernatant, which will contain the secreted steroid hormones.

  • Hormone Quantification: Measure the concentration of testosterone and other relevant steroid hormones in the supernatant using a sensitive and specific method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or an Enzyme-Linked Immunosorbent Assay (ELISA).[11][12]

  • Data Analysis: Compare the levels of steroid hormones in the treated groups to the control groups to determine the inhibitory or stimulatory effects of DEP and MEP.

Conclusion

The available evidence strongly suggests that while this compound (DEP) itself has relatively low acute toxicity, its primary metabolite, monoethyl phthalate (MEP), is a more potent endocrine disruptor. MEP exerts its effects through multiple mechanisms, including the activation of PPAR signaling pathways and the induction of apoptosis. In vitro studies consistently demonstrate that MEP is more active than DEP in eliciting biological responses, such as the inhibition of testosterone synthesis. Researchers and drug development professionals should consider the metabolic activation of DEP to MEP when evaluating the potential risks and biological effects of this widely used phthalate. Future studies should focus on obtaining more comprehensive comparative quantitative data for MEP across various toxicological endpoints to refine risk assessments.

References

Safety Operating Guide

Diethyl Phthalate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of Diethyl Phthalate (B1215562) (DEP) are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle DEP waste in accordance with safety and regulatory standards.

Immediate Safety and Handling

Before handling Diethyl Phthalate waste, ensure that appropriate personal protective equipment (PPE) is used. This includes, but is not limited to, safety glasses, chemical-resistant gloves (such as nitrile or butyl rubber), and a lab coat. All handling of DEP waste should be performed in a well-ventilated area, preferably within a chemical fume hood.

Waste Identification and Segregation

The first step in proper disposal is to correctly identify and segregate DEP waste. It is crucial to never mix DEP waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Pure this compound: Unused or expired DEP should be collected in its original or a compatible, properly labeled container.

  • Contaminated Materials: Items such as gloves, absorbent pads, and glassware contaminated with DEP must be treated as hazardous waste.[1] These should be collected in a separate, clearly labeled, sealed container.[2]

  • Aqueous Solutions: Do not dispose of aqueous solutions containing DEP down the drain or into the sanitary sewer system.[2][3][4][5] They must be collected as hazardous waste.

Step-by-Step Disposal Procedures

  • Containerization: Collect all DEP waste in a chemically resistant container that can be securely sealed. Containers should be in good condition, free of leaks, and compatible with DEP. Opened containers must be carefully resealed and kept upright to prevent leakage.[6]

  • Labeling: Label the waste container clearly with "Hazardous Waste," "this compound," and any other identifiers required by your institution and local regulations.

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and cool secondary containment area away from incompatible materials like strong oxidizing agents, acids, and bases.[2][5][7]

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

Accidental Spill Protocol

In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.

  • Small Spills: For minor spills, absorb the liquid with an inert, non-combustible material such as vermiculite (B1170534), sand, or earth.[4][6][7] Scoop the absorbed material into a designated hazardous waste container.[6][8]

  • Large Spills: For larger spills, contain the spill to prevent it from entering drains or waterways.[6][8] Alert your facility's emergency response team and EHS office immediately.

Materials used for spill cleanup must also be disposed of as hazardous waste.[1]

Approved Disposal Methods

Final disposal of this compound must be conducted at an approved hazardous waste management facility. The primary recommended methods are:

  • Incineration: This is a preferred method for DEP disposal.[9] Techniques include liquid injection, rotary kiln, and fluidized bed incineration. Mixing DEP with a more flammable solvent can improve combustion.[9]

  • Landfill: Disposal in a hazardous waste landfill may be an option, but typically requires the DEP to be adsorbed onto a material like vermiculite first.[9] It is mandatory to consult with local, state, and federal environmental regulatory agencies for guidance before using this method.[2][9]

It is prohibited to dispose of this compound by:

  • Pouring it down the sewer system.[2][3][4][5]

  • Discarding it with regular household or laboratory trash.[3]

  • Allowing it to evaporate in a fume hood as a disposal method.[1]

Quantitative Data for this compound Disposal

The following table summarizes key quantitative data relevant to the handling and disposal of this compound.

ParameterValueSource
Incineration Methods
Liquid Injection Temperature650°C to 1,600°C[9]
Rotary Kiln Temperature820°C to 1,600°C[9]
Fluidized Bed Temperature450°C to 980°C[9]
Physical Properties
Flash Point (Closed Cup)> 93.3°C to 117°C[7][10]
Auto-Ignition Temperature457.22°C[7]
Exposure Limits
OSHA Permissible Exposure Limit (PEL)5 mg/m³ (8-hour TWA)[11]
NIOSH Recommended Exposure Limit (REL)5 mg/m³ (8-hour TWA)[11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_start cluster_id 1. Waste Identification & Segregation cluster_contain 2. Containerization & Labeling cluster_storage 3. Interim Storage cluster_disposal 4. Final Disposal (via EHS / Contractor) start This compound Waste Generation pure_dep Pure or Unused DEP start->pure_dep contaminated_solid Contaminated Solids (Gloves, Glassware, Absorbents) start->contaminated_solid contaminated_liquid Contaminated Liquids (Aqueous Solutions, Solvents) start->contaminated_liquid collect_pure Collect in sealed, labeled, compatible container pure_dep->collect_pure collect_solid Collect in sealed, labeled, plastic-lined container contaminated_solid->collect_solid collect_liquid Collect in sealed, labeled, liquid-tight container contaminated_liquid->collect_liquid storage Store in designated, cool, ventilated secondary containment. Away from incompatibles. collect_pure->storage collect_solid->storage collect_liquid->storage incineration Preferred Method: Incineration storage->incineration Consult EHS landfill Alternative Method: Landfill (Adsorbed) storage->landfill Consult EHS & Regulatory Agencies prohibited PROHIBITED: - Drain Disposal - Trash Disposal - Evaporation storage->prohibited

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Diethyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Diethyl Phthalate (DEP). Adherence to these procedures is vital for ensuring personal safety and proper chemical handling in the laboratory.

Personal Protective Equipment (PPE) Protocol

When handling this compound, a comprehensive PPE strategy is necessary to minimize exposure through inhalation, skin contact, or eye contact. The selection of appropriate PPE is contingent on the specific laboratory procedures being performed.

Eye and Face Protection:

  • Standard Operations: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Splash Hazard: During procedures where splashing may occur, such as refilling or large-volume transfers, the use of safety goggles is recommended. A face shield should also be worn to provide additional protection for the entire face.[2][3]

Hand Protection:

To prevent skin contact, chemical-resistant gloves are mandatory.[3] The choice of glove material depends on the nature and duration of the handling task.

  • Normal Use: For routine laboratory procedures, nitrile rubber gloves with a thickness of 11-13 mil are recommended.

  • Direct Contact & Spills: In situations involving direct or prolonged contact with this compound, such as cleaning up a spill, butyl rubber gloves (12-15 mil thickness) are advised due to their longer breakthrough time.

Body Protection:

Appropriate protective clothing is essential to prevent skin exposure.[1]

  • Lab Coat: A standard lab coat should be worn to protect against incidental contact.

  • Chemical-Resistant Apron: For tasks with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[3]

Respiratory Protection:

Under normal laboratory conditions with adequate ventilation, respiratory protection is generally not required.[1]

  • Emergency Situations: In the event of a spill, poor ventilation, or other emergencies where airborne exposure is possible, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. If you can smell or taste the chemical while wearing a respirator, or if eye irritation occurs with a full-facepiece respirator, the cartridge should be replaced.[2]

Quantitative Data Summary

This table summarizes key exposure limits and glove performance data for this compound.

ParameterValueSource
NIOSH Recommended Exposure Limit (REL) 5 mg/m³ (10-hour TWA)[2]
OSHA Permissible Exposure Limit (PEL) 5 mg/m³ (8-hour TWA)[4]
ACGIH Threshold Limit Value (TLV) 5 mg/m³ (8-hour TWA)[2]
Nitrile Rubber Glove Breakthrough Time Approximately 1 hour (for normal use)
Butyl Rubber Glove Breakthrough Time > 4 hours (for direct contact/spills)

Operational Procedures

PPE Donning and Doffing Sequence:

Properly putting on and taking off PPE is critical to prevent contamination.

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat/Apron: Put on your lab coat and a chemical-resistant apron if needed.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Eye/Face Protection: Put on safety goggles and a face shield if required.

  • Respirator (if needed): Perform a seal check before entering the work area.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out. Avoid touching the outside of the gloves with bare hands.

  • Hand Hygiene: Wash and dry hands.

  • Eye/Face Protection: Remove the face shield and goggles from the back of your head.

  • Lab Coat/Apron: Remove your lab coat and/or apron by rolling it down your body, ensuring the contaminated outer surface is folded inward.

  • Respirator (if used): Remove the respirator from behind your head.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan:

  • Contaminated PPE: Used gloves and other disposable PPE should be disposed of in a designated hazardous waste container.

  • Reusable PPE: Non-disposable items like safety goggles and face shields should be cleaned according to the manufacturer's instructions.

  • Contaminated Clothing: Any clothing that becomes contaminated with this compound should be removed immediately and washed before reuse. Do not take contaminated clothing home.

PPE Selection Workflow for this compound

G cluster_ppe PPE Selection start Start: Handling this compound task_assessment Assess Task and Exposure Risk start->task_assessment eye_protection Eye Protection: - Safety Goggles (minimum) - Face Shield (if splash risk) task_assessment->eye_protection Always Required hand_protection Hand Protection: - Nitrile Gloves (normal use) - Butyl Rubber Gloves (spills/direct contact) task_assessment->hand_protection Always Required body_protection Body Protection: - Lab Coat - Chemical-Resistant Apron (if splash risk) task_assessment->body_protection Always Required respiratory_protection Respiratory Protection: - Not required with good ventilation - NIOSH-approved respirator for spills/emergencies task_assessment->respiratory_protection Assess Ventilation disposal Follow Proper Disposal Procedures for Contaminated PPE eye_protection->disposal hand_protection->disposal body_protection->disposal respiratory_protection->disposal end End: Safe Handling Complete disposal->end

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl Phthalate
Reactant of Route 2
Reactant of Route 2
Diethyl Phthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.